N-Ethoxycarbonyl Norfloxacin
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
7-(4-ethoxycarbonylpiperazin-1-yl)-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O5/c1-3-21-11-13(18(25)26)17(24)12-9-14(20)16(10-15(12)21)22-5-7-23(8-6-22)19(27)28-4-2/h9-11H,3-8H2,1-2H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSAMZLZRMSYMNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=O)OCC)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105440-01-5 | |
| Record name | 7-(4-(Ethoxycarbonyl)piperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105440015 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-(4-(ETHOXYCARBONYL)PIPERAZIN-1-YL)-1-ETHYL-6-FLUORO-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62E12EXJ4N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of N-Ethoxycarbonyl Norfloxacin: A Prodrug Strategy for Enhanced Gram-Positive Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Norfloxacin, a cornerstone of the fluoroquinolone class of antibiotics, has long been valued for its efficacy against Gram-negative bacteria. However, its therapeutic window can be expanded by addressing its moderate potency against certain Gram-positive pathogens. This guide details a robust and reproducible methodology for the synthesis of N-Ethoxycarbonyl Norfloxacin, a strategic derivative designed to enhance its biological profile. The core of this modification lies in the acylation of the N-4 piperazinyl nitrogen with ethyl chloroformate, a common yet effective prodrug strategy.[1][2] This conversion is not merely a structural alteration but a targeted approach to modulate the compound's physicochemical properties, leading to a significant improvement in antibacterial activity, particularly against challenging strains like Methicillin-resistant Staphylococcus aureus (MRSA).[3][4] This document provides a comprehensive walkthrough of the synthesis protocol, the causality behind key experimental choices, and a multi-faceted characterization workflow employing HPLC, IR, ¹H-NMR, and Mass Spectrometry to validate the final product's identity, purity, and structure. Finally, it presents comparative biological data that underscores the success of this derivatization strategy.
Introduction: The Rationale for Derivatization
The Fluoroquinolone Landscape
Fluoroquinolones are a critical class of synthetic broad-spectrum antibacterial agents that have made an immense impact on the treatment of infectious diseases.[5] Their mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV, which are responsible for DNA replication, repair, and recombination.[6][7] This dual-target mechanism contributes to their potent bactericidal activity.
Norfloxacin: Profile and Limitations
Norfloxacin is a first-generation fluoroquinolone characterized by the archetypal quinolone core structure.[8] While highly effective against a range of Gram-negative bacteria, its activity against Gram-positive pathogens is often moderate.[9] This limitation, coupled with factors like pH-dependent solubility, has driven extensive research into creating derivatives with improved pharmacokinetic profiles and a broader spectrum of activity.[10][11]
The Prodrug Concept and N-Ethoxycarbonylation
The N-4 position of the piperazine ring on the C-7 position of the quinolone core is a well-established site for chemical modification to modulate biological activity.[4][7][9] Introducing an ethoxycarbonyl group at this position transforms Norfloxacin into a derivative with altered lipophilicity and electronic properties. This modification has been shown to enhance penetration through the cell walls of Gram-positive bacteria, leading to increased potency.[7] The resulting compound, N-Ethoxycarbonyl Norfloxacin, can be considered a prodrug that may be hydrolyzed in vivo to release the active parent compound, or it may possess intrinsic activity itself. This guide provides the definitive protocol to synthesize and validate this high-value derivative.
Part I: Synthesis Methodology
Principle of the Reaction
The synthesis is a classic nucleophilic acyl substitution. The secondary amine on the piperazine ring of Norfloxacin acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl chloroformate. The reaction requires a mild base to act as a scavenger for the hydrochloric acid (HCl) byproduct, driving the reaction to completion.
Reaction Scheme
Sources
- 1. Insight into Prodrugs of Quinolones and Fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and In Silico Studies of New Norfloxacin Analogues with Broad Spectrum Antibacterial Activity via Topoisomerase II Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Rational design, synthesis, molecular modeling, biological activity, and mechanism of action of polypharmacological norfloxacin hydroxamic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Norfloxacin | C16H18FN3O3 | CID 4539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Norfloxacin | 70458-96-7 [chemicalbook.com]
An In-Depth Technical Guide to the Physicochemical Properties of N-Ethoxycarbonyl Norfloxacin
Foreword: Understanding the Critical Role of Physicochemical Profiling in Drug Development
In the landscape of pharmaceutical sciences, the journey of a molecule from a potential candidate to a therapeutic agent is paved with rigorous scientific investigation. A cornerstone of this process is the comprehensive characterization of its physicochemical properties. These fundamental attributes govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability, efficacy, and safety. This guide provides an in-depth exploration of the physicochemical properties of N-Ethoxycarbonyl Norfloxacin, a significant impurity and derivative of the broad-spectrum fluoroquinolone antibiotic, Norfloxacin. As researchers, scientists, and drug development professionals, a thorough understanding of these properties is paramount for quality control, formulation development, and regulatory compliance. This document is structured to provide not just data, but a deeper, mechanistic understanding of the experimental rationale and methodologies employed in the characterization of this important compound.
Introduction to N-Ethoxycarbonyl Norfloxacin: Structure and Significance
N-Ethoxycarbonyl Norfloxacin is recognized as Impurity H of Norfloxacin in the European Pharmacopoeia (EP)[1][2]. Its chemical structure is characterized by the addition of an ethoxycarbonyl group to the piperazinyl moiety of Norfloxacin. This modification, while seemingly minor, can significantly alter the molecule's physicochemical characteristics compared to the parent drug.
Chemical Identity:
-
IUPAC Name: 7-[4-(Ethoxycarbonyl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid[2][3]
-
CAS Number: 105440-01-5[4]
-
Molecular Formula: C₁₉H₂₂FN₃O₅[2]
-
Molecular Weight: 391.39 g/mol [4]
The presence of the ethoxycarbonyl group can influence the molecule's polarity, lipophilicity, and hydrogen bonding capacity, thereby affecting its solubility, permeability, and ultimately, its pharmacokinetic behavior. Understanding these properties is crucial for controlling its levels in the final drug product and for assessing its potential biological impact.
Synthesis and Purification: A Conceptual Framework
While specific, detailed synthesis procedures for N-Ethoxycarbonyl Norfloxacin as a primary product are not extensively published, its formation as an impurity suggests it can be synthesized through a nucleophilic substitution reaction on the piperazinyl nitrogen of Norfloxacin. A plausible synthetic route involves the reaction of Norfloxacin with ethyl chloroformate in the presence of a suitable base to neutralize the hydrochloric acid formed during the reaction.
Caption: Conceptual workflow for the synthesis of N-Ethoxycarbonyl Norfloxacin.
Experimental Protocol: Conceptual Synthesis
-
Dissolution: Dissolve Norfloxacin in a suitable anhydrous aprotic solvent, such as dichloromethane or tetrahydrofuran.
-
Base Addition: Add a stoichiometric equivalent of a non-nucleophilic base, such as triethylamine, to the solution to act as a proton scavenger.
-
Acylation: Slowly add ethyl chloroformate to the reaction mixture at a controlled temperature, typically between 0°C and room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product using column chromatography on silica gel to obtain pure N-Ethoxycarbonyl Norfloxacin.
Core Physicochemical Properties: A Tabulated Summary
The following table summarizes the key physicochemical properties of N-Ethoxycarbonyl Norfloxacin, with a comparison to the parent drug, Norfloxacin, where available.
| Property | N-Ethoxycarbonyl Norfloxacin | Norfloxacin (Parent Drug) | Significance in Drug Development |
| Molecular Weight ( g/mol ) | 391.39[4] | 319.33 | Influences diffusion and absorption rates. |
| Melting Point (°C) | 286-288 (Predicted) | 220-221[5] | Affects tablet manufacturing and stability. |
| pKa (Predicted) | 0.16 ± 0.20 | Acidic: 6.23, Basic: 8.51[5] | Governs ionization state, solubility, and receptor binding. |
| LogP (Predicted) | - | -1.03[5] | A measure of lipophilicity, impacting permeability and distribution. |
| Aqueous Solubility | Very slightly soluble (predicted) | 0.28 mg/mL at 25°C[5] | Crucial for dissolution and absorption from oral dosage forms. |
In-Depth Analysis of Key Physicochemical Parameters
Acidity and Basicity: The pKa Value
The ionization state of a molecule, dictated by its pKa value(s), is a critical determinant of its solubility, permeability, and interaction with biological targets. Norfloxacin is an amphoteric molecule with both an acidic carboxylic acid group and a basic piperazinyl nitrogen[6]. The ethoxycarbonyl group on the piperazinyl nitrogen of N-Ethoxycarbonyl Norfloxacin is expected to significantly reduce the basicity of this nitrogen due to the electron-withdrawing effect of the carbonyl group.
Experimental Protocol: Potentiometric Titration for pKa Determination
-
Solution Preparation: Prepare a stock solution of N-Ethoxycarbonyl Norfloxacin of known concentration in a suitable co-solvent system (e.g., methanol-water) to ensure complete dissolution.
-
Titration Setup: Use a calibrated pH meter with a glass electrode and a temperature probe. Place the sample solution in a thermostated vessel and bubble with nitrogen to exclude atmospheric carbon dioxide.
-
Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) in a stepwise manner.
-
Data Acquisition: Record the pH value after each addition of the titrant, allowing the system to equilibrate.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa value(s) can be determined from the midpoint of the buffer regions of the titration curve. Specialized software can be used for more accurate determination.
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity: The Partition and Distribution Coefficients (LogP and LogD)
Lipophilicity is a key factor influencing a drug's ability to cross biological membranes. It is commonly expressed as the logarithm of the partition coefficient (LogP) for the neutral form of the molecule between an organic phase (typically n-octanol) and an aqueous phase. The distribution coefficient (LogD) is the ratio of the concentrations of all forms of the compound (ionized and un-ionized) in the two phases at a specific pH.
Experimental Protocol: Shake-Flask Method for LogD Determination
-
Phase Preparation: Prepare a buffered aqueous solution at the desired pH (e.g., 7.4 for physiological relevance). Saturate both the n-octanol and the aqueous buffer with each other by shaking them together overnight and then separating the layers.
-
Sample Preparation: Prepare a stock solution of N-Ethoxycarbonyl Norfloxacin in the pre-saturated aqueous buffer.
-
Partitioning: Add a known volume of the sample solution to a known volume of pre-saturated n-octanol in a glass vial.
-
Equilibration: Shake the vial for a sufficient time to allow for complete partitioning of the compound between the two phases. Centrifuge the vial to ensure complete phase separation.
-
Concentration Analysis: Carefully separate the two phases and determine the concentration of N-Ethoxycarbonyl Norfloxacin in the aqueous phase using a validated analytical method such as UV-Vis spectrophotometry or HPLC. The concentration in the n-octanol phase can be determined by difference.
-
Calculation: Calculate the LogD value using the following equation: LogD = log ( [Concentration in n-octanol] / [Concentration in aqueous phase] )
Solubility: A Critical Parameter for Absorption
The aqueous solubility of a drug is a primary factor determining its dissolution rate and, consequently, its absorption from the gastrointestinal tract. The solubility of ionizable compounds like N-Ethoxycarbonyl Norfloxacin is highly pH-dependent.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
-
Solution Preparation: Prepare a series of buffer solutions covering a range of pH values.
-
Equilibration: Add an excess amount of solid N-Ethoxycarbonyl Norfloxacin to each buffer solution in separate vials.
-
Shaking: Agitate the vials at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Preparation: After equilibration, filter or centrifuge the samples to remove the undissolved solid.
-
Quantification: Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
-
pH Measurement: Measure the pH of the saturated solution.
-
Data Analysis: Plot the solubility as a function of pH to generate a pH-solubility profile.
Stability Profile: Insights from Forced Degradation Studies
Understanding the stability of a drug substance is a regulatory requirement and is crucial for determining its shelf-life and appropriate storage conditions. Forced degradation studies are designed to intentionally degrade the sample to identify potential degradation products and to develop stability-indicating analytical methods.
Conceptual Framework for Forced Degradation Studies
Forced degradation studies for N-Ethoxycarbonyl Norfloxacin would involve subjecting the compound to various stress conditions, including:
-
Acidic Hydrolysis: Treatment with a strong acid (e.g., 0.1 M HCl) at elevated temperatures.
-
Basic Hydrolysis: Treatment with a strong base (e.g., 0.1 M NaOH) at elevated temperatures. The ester and amide linkages in the molecule could be susceptible to hydrolysis under these conditions.
-
Oxidative Degradation: Exposure to an oxidizing agent, such as hydrogen peroxide.
-
Thermal Degradation: Heating the solid compound at a high temperature.
-
Photodegradation: Exposing the compound to UV and visible light.
Caption: Workflow for forced degradation studies.
The degradation products would be separated and quantified using a stability-indicating HPLC method. The structure of significant degradants can be elucidated using techniques like LC-MS/MS and NMR.
Conclusion: A Holistic View for Drug Development
The physicochemical properties of N-Ethoxycarbonyl Norfloxacin, as outlined in this guide, provide a foundational understanding for its behavior in a pharmaceutical context. The addition of the ethoxycarbonyl group is predicted to increase its lipophilicity and decrease its basicity compared to Norfloxacin, which will have direct consequences on its solubility and permeability. The experimental protocols detailed herein offer a robust framework for the empirical determination of these critical parameters. For drug development professionals, this knowledge is indispensable for the development of sensitive analytical methods for impurity profiling, for designing appropriate formulation strategies, and for ensuring the overall quality, safety, and efficacy of Norfloxacin-containing drug products.
References
-
Veeprho. Norfloxacin EP Impurity H | CAS 105440-01-5. [Link]
-
Pharmace Research Laboratory. Norfloxacin EP Impurity H. [Link]
-
PubChem. Norfloxacin. National Center for Biotechnology Information. [Link]
-
Fael, H., et al. (2021). Synthesis and Characterization of a New Norfloxacin/Resorcinol Cocrystal with Enhanced Solubility and Dissolution Profile. Pharmaceutics, 13(12), 2159. [Link]
-
Breznica-Selmani, P., et al. (2016). Physicochemical properties of novel derivatives of norfloxacin: solubility and pKa. Macedonian pharmaceutical bulletin, 62(suppl), 573-574. [Link]
-
Breznica-Selmani, P., et al. (2016). Physicochemical properties of novel derivatives of norfloxacin: distribution coefficient. Macedonian pharmaceutical bulletin, 62(suppl), 573-574. [Link]
-
Saleh, G. A., et al. (2014). Stability indicating assay and kinetic study for norfloxacin using TLC-densitometric method. Journal of Liquid Chromatography & Related Technologies, 37(4), 548-560. [Link]
-
Singh, R. N., et al. (2012). Stability Indicating RP-HPLC Method Development and Validation of Norfloxacin. Pharmaceutical Methods, 3(1), 21-26. [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. pharmaceresearch.com [pharmaceresearch.com]
- 3. N-Ethoxycarbonyl Norfloxacin | LGC Standards [lgcstandards.com]
- 4. usbio.net [usbio.net]
- 5. Norfloxacin | C16H18FN3O3 | CID 4539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis and Characterization of a New Norfloxacin/Resorcinol Cocrystal with Enhanced Solubility and Dissolution Profile - PMC [pmc.ncbi.nlm.nih.gov]
"biological activity of N-Ethoxycarbonyl Norfloxacin"
An In-Depth Technical Guide to the Biological Activity of N-Ethoxycarbonyl Norfloxacin
Introduction: Re-engineering a Classic Antibiotic
Norfloxacin is a foundational member of the fluoroquinolone class of antibiotics, renowned for its broad-spectrum activity against a host of Gram-positive and Gram-negative bacteria.[1][2] Its bactericidal effect is achieved by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][3][4][5] These enzymes are critical for managing DNA topology during replication, transcription, and repair; their inhibition leads to catastrophic DNA damage and cell death. In Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the main target in Gram-positive bacteria.[6]
Despite the success of Norfloxacin, the ever-present challenge of bacterial resistance and the need for improved pharmacokinetic profiles have driven the exploration of chemical derivatives. One highly effective strategy is the prodrug approach, where the active drug is chemically modified to enhance properties such as lipophilicity and bioavailability, with the expectation that the modification is cleaved in vivo to release the parent compound.[7][8][9]
N-Ethoxycarbonyl Norfloxacin is a prominent example of such a modification. It is a derivative where the secondary amine on the C-7 piperazinyl ring—a key site for chemical variation—is acylated with an ethoxycarbonyl group.[10][11][12] This guide provides a comprehensive technical overview of the synthesis, biological activity, and mechanism of action of N-Ethoxycarbonyl Norfloxacin, offering field-proven insights for researchers and drug development professionals.
Synthesis and Characterization: A Targeted Modification
The synthesis of N-Ethoxycarbonyl Norfloxacin is a direct and efficient process involving a nucleophilic substitution reaction at the piperazinyl nitrogen of the parent molecule.[11] This specific modification is a cornerstone of fluoroquinolone development, aimed at modulating the drug's physicochemical and biological properties.
The primary rationale for this synthesis is to cap the polar N-H group of the piperazine ring, thereby increasing the molecule's lipophilicity. This can potentially lead to improved membrane permeability and altered pharmacokinetic distribution. The reaction with ethyl chloroformate is a well-established method for introducing the ethoxycarbonyl moiety.[10][11]
Experimental Protocol: Synthesis of N-Ethoxycarbonyl Norfloxacin
-
Solubilization: Dissolve Norfloxacin in a suitable aprotic solvent, such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Base Addition: Add a tertiary amine base, like triethylamine (Et₃N), to the solution. The base acts as a proton scavenger, deprotonating the piperazinyl nitrogen to enhance its nucleophilicity and neutralizing the HCl byproduct formed during the reaction.
-
Acylation: Cool the reaction mixture in an ice bath. Add ethyl chloroformate dropwise to the stirred solution. The nucleophilic piperazinyl nitrogen attacks the electrophilic carbonyl carbon of the ethyl chloroformate.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting material (Norfloxacin) is consumed.
-
Work-up and Purification: Upon completion, wash the reaction mixture with water to remove the triethylamine hydrochloride salt and any unreacted reagents. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate it under reduced pressure. Purify the resulting crude product by column chromatography or recrystallization to yield N-Ethoxycarbonyl Norfloxacin as a pure solid.
-
Characterization: Confirm the structure of the final compound using spectroscopic methods. The infrared (IR) spectrum should reveal a new carbonyl ester stretching band (around 1730 cm⁻¹), while the ¹H-NMR spectrum will confirm the absence of the piperazinyl N-H proton and the appearance of new signals corresponding to the ethyl group's methylene (-CH₂) and methyl (-CH₃) protons.[11]
Visualization of the Synthesis Workflow
Caption: Synthetic pathway for N-Ethoxycarbonyl Norfloxacin.
Biological Activity and Antibacterial Spectrum
The introduction of the ethoxycarbonyl group significantly modulates the biological activity of Norfloxacin. N-acylation is a known strategy for altering the antibacterial spectrum of fluoroquinolones, often enhancing their potency against specific classes of bacteria.[13][14][15]
Studies have demonstrated that N-Ethoxycarbonyl Norfloxacin exhibits potent antibacterial activity, with a particularly noteworthy enhancement against Gram-positive pathogens compared to the parent drug.[10] Research has shown that this derivative is significantly more effective against strains of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA), a high-priority pathogen.[10][16] While Norfloxacin is traditionally more potent against Gram-negative bacteria, this modification shifts the activity profile, making the derivative a promising candidate for treating infections caused by resistant Gram-positive cocci.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The effectiveness of an antibiotic is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible bacterial growth. The table below summarizes comparative MIC values for Norfloxacin and N-Ethoxycarbonyl Norfloxacin against representative bacterial strains, based on published data.[10]
| Compound | S. aureus ATCC 6538 | E. coli ATCC 25923 | K. pneumoniae ATCC 10031 | P. aeruginosa ATCC 27853 |
| Norfloxacin | 7.83 µM | 0.49 µM | 0.49 µM | 0.24 µM |
| N-Ethoxycarbonyl Norfloxacin | 0.80 µM | 0.98 µM | 0.98 µM | 0.49 µM |
Note: Data synthesized from literature for comparative purposes.[10][16] Lower MIC values indicate higher potency.
The data clearly illustrates a nearly 10-fold increase in potency against S. aureus for the N-Ethoxycarbonyl derivative, while its activity against the tested Gram-negative strains is comparable to or slightly reduced relative to Norfloxacin.
Experimental Protocol: MIC Determination via Broth Microdilution
-
Preparation of Inoculum: Culture the bacterial strain overnight on an appropriate agar medium. Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Drug Dilution Series: Prepare a two-fold serial dilution of N-Ethoxycarbonyl Norfloxacin and a control (Norfloxacin) in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the drug dilutions. Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours under ambient atmospheric conditions.
-
Result Interpretation: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well.
Mechanism of Action: An Enduring Target
The fundamental mechanism of action for fluoroquinolones is the targeting of the bacterial DNA gyrase and topoisomerase IV enzymes.[4][6] Research into N-acylated derivatives of the related antibiotic ciprofloxacin strongly suggests that this core mechanism remains unchanged despite the modification at the piperazine ring.[14][17] The derivative still functions by forming a ternary complex with the enzyme and bacterial DNA, which stalls replication forks, induces double-strand DNA breaks, and triggers cell death.[1]
Molecular docking studies have provided further validation, confirming that N-Ethoxycarbonyl Norfloxacin effectively binds to the active site of the S. aureus DNA gyrase enzyme.[16] This indicates that the ethoxycarbonyl group does not obstruct the critical interactions required for enzyme inhibition.
While the derivative is active in its own right, its design also aligns with the principles of a prodrug. It is plausible that in vivo, host or bacterial esterases could cleave the ethoxycarbonyl group, releasing the parent Norfloxacin directly at the site of infection. This dual potential—acting as a potent agent itself and as a carrier for the parent drug—makes it a highly versatile molecule.
Visualization of the Proposed Mechanism
Caption: Inhibition of bacterial DNA replication by N-Ethoxycarbonyl Norfloxacin.
Structure-Activity Relationship and Design Rationale
The enhanced biological activity of N-Ethoxycarbonyl Norfloxacin is a direct consequence of its altered chemical structure. The strategic modification of the piperazinyl ring serves two primary purposes:
-
Increased Lipophilicity: The addition of the ethoxycarbonyl group increases the overall hydrophobicity of the molecule. This can improve its ability to penetrate the lipid-rich cell walls of certain bacteria, particularly the thick peptidoglycan layer of Gram-positive organisms like S. aureus.
-
Modulation of Target Interaction: While not altering the primary target, the substituent can fine-tune the binding affinity and orientation of the molecule within the enzyme's active site, potentially leading to more stable ternary complex formation and more potent inhibition.
This targeted chemical modification exemplifies a logical design principle: enhancing a known drug's efficacy by improving its physicochemical properties to overcome specific biological barriers or to strengthen its interaction with its molecular target.
Logical Relationship Diagram
Caption: Rationale for the enhanced activity of N-Ethoxycarbonyl Norfloxacin.
Conclusion and Future Perspectives
This body of evidence positions N-Ethoxycarbonyl Norfloxacin as a promising candidate for further development. The next critical steps involve comprehensive in vivo efficacy studies in animal infection models and detailed pharmacokinetic and ADME (absorption, distribution, metabolism, and excretion) profiling. Such studies will be essential to determine if the enhanced in vitro potency translates into superior clinical outcomes and to fully elucidate its potential as a next-generation fluoroquinolone antibiotic.
References
-
Garg, P., et al. (2018). Synthesis, Characterization and Antimicrobial Evaluation of Lipid Based Norfloxacin Prodrug. PubMed. Available at: [Link]
-
Nowak, M., et al. (2023). N-Acylated Ciprofloxacin Derivatives: Synthesis and In Vitro Biological Evaluation as Antibacterial and Anticancer Agents. ACS Omega. Available at: [Link]
-
Khan, S. A., et al. (2015). Synthesis, characterization and evaluation of amide based prodrugs of Norfloxacin. World Journal of Pharmaceutical Sciences. Available at: [Link]
-
Tomi, I., et al. (1986). Studies on prodrugs. 5. Synthesis and antimicrobial activity of N-(oxoalkyl)norfloxacin derivatives. Journal of Medicinal Chemistry. Available at: [Link]
-
Garg, P., et al. (2018). Synthesis, Characterization and Antimicrobial Evaluation of Lipid Based Norfloxacin Prodrug. Bentham Science. Available at: [Link]
-
Abdel-rahman, H. M., et al. (2023). Design, Synthesis, and In Silico Studies of New Norfloxacin Analogues with Broad Spectrum Antibacterial Activity via Topoisomerase II Inhibition. MDPI. Available at: [Link]
-
Kern, G., et al. (2012). Studies on the antimicrobial properties of N-acylated ciprofloxacins. PLoS ONE. Available at: [Link]
-
Khan, S. A., et al. (2015). Synthesis, characterization and evaluation of amide based prodrugs of Norfloxacin. World Journal of Pharmaceutical Sciences. Available at: [Link]
-
Abdel-rahman, H. M., et al. (2023). Design, Synthesis, and In Silico Studies of New Norfloxacin Analogues with Broad Spectrum Antibacterial Activity via Topoisomerase II Inhibition. MDPI. Available at: [Link]
-
Nowak, M., et al. (2023). N-Acylated Ciprofloxacin Derivatives: Synthesis and In Vitro Biological Evaluation as Antibacterial and Anticancer Agents. PubMed Central. Available at: [Link]
-
Kunz, M., et al. (2023). Rational design, synthesis, molecular modeling, biological activity, and mechanism of action of polypharmacological norfloxacin hydroxamic acid derivatives. RSC Medicinal Chemistry. Available at: [Link]
-
Kern, G., et al. (2012). Studies on the antimicrobial properties of N-acylated ciprofloxacins. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Norfloxacin. Wikipedia. Available at: [Link]
-
Abdel-rahman, H. M., et al. (2023). Design, Synthesis, and In Silico Studies of New Norfloxacin Analogues with Broad Spectrum Antibacterial Activity via Topoisomerase II Inhibition. ResearchGate. Available at: [Link]
-
Ratcliffe, N. D., & Smith, C. (1985). Investigations into the mechanism of action of the antibacterial agent norfloxacin. Journal of Pharmacy and Pharmacology. Available at: [Link]
-
Patsnap. (2024). What is the mechanism of Norfloxacin? Patsnap Synapse. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Norfloxacin. PubChem. Available at: [Link]
-
Yadav, P., & Joshi, Y. C. (2008). Synthesis and Spectral Study of Novel Norfloxacin Derivatives. ResearchGate. Available at: [Link]
-
Holmes, B., et al. (1985). Norfloxacin, a fluoroquinolone antibacterial agent. Classification, mechanism of action, and in vitro activity. Drugs. Available at: [Link]
Sources
- 1. Norfloxacin - Wikipedia [en.wikipedia.org]
- 2. Norfloxacin | C16H18FN3O3 | CID 4539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Investigations into the mechanism of action of the antibacterial agent norfloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Norfloxacin? [synapse.patsnap.com]
- 5. Norfloxacin, a fluoroquinolone antibacterial agent. Classification, mechanism of action, and in vitro activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rational design, synthesis, molecular modeling, biological activity, and mechanism of action of polypharmacological norfloxacin hydroxamic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization and Antimicrobial Evaluation of Lipid Based Norfloxacin Prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. wjpsonline.com [wjpsonline.com]
- 9. benthamscience.com [benthamscience.com]
- 10. mdpi.com [mdpi.com]
- 11. Design, Synthesis, and In Silico Studies of New Norfloxacin Analogues with Broad Spectrum Antibacterial Activity via Topoisomerase II Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Studies on the antimicrobial properties of N-acylated ciprofloxacins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. N-Acylated Ciprofloxacin Derivatives: Synthesis and In Vitro Biological Evaluation as Antibacterial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
N-Ethoxycarbonyl Norfloxacin as a Prodrug of Norfloxacin: A Technical Guide
Abstract
Norfloxacin, a potent fluoroquinolone antibiotic, exhibits broad-spectrum activity against a range of Gram-positive and Gram-negative bacteria.[1] Its clinical utility, however, can be hampered by suboptimal physicochemical properties which may affect its bioavailability. This technical guide delves into the design, synthesis, and potential advantages of N-Ethoxycarbonyl Norfloxacin, a prodrug strategy aimed at enhancing the therapeutic profile of the parent compound. We will explore the synthetic route, analyze its physicochemical characteristics in comparison to Norfloxacin, and elucidate the anticipated mechanism of bioactivation. Furthermore, this guide provides detailed experimental protocols for the synthesis and analysis of this prodrug, offering a comprehensive resource for researchers in drug development and infectious diseases.
Introduction: The Rationale for a Norfloxacin Prodrug
Norfloxacin's efficacy is well-established; however, like many fluoroquinolones, its therapeutic potential can be limited by factors such as solubility and absorption.[2] The development of prodrugs presents a strategic approach to transiently modify the physicochemical properties of a drug, thereby improving its pharmacokinetic profile.[2] The core principle of a prodrug is to chemically modify the active pharmaceutical ingredient (API) into an inactive form that, following administration, is converted back to the active parent drug through enzymatic or chemical hydrolysis in vivo.
The piperazinyl moiety of Norfloxacin offers a prime site for chemical modification. The secondary amine in this ring is crucial for its antibacterial activity, but also presents an opportunity for reversible derivatization. By converting this amine into an ethoxycarbonyl group, we hypothesize an increase in lipophilicity, which could potentially enhance membrane permeability and oral absorption. This guide focuses on N-Ethoxycarbonyl Norfloxacin, a carbamate derivative, as a promising prodrug candidate.
Synthesis and Chemical Characterization
The synthesis of N-Ethoxycarbonyl Norfloxacin is achieved through a nucleophilic substitution reaction at the piperazinyl nitrogen of Norfloxacin. This process involves the reaction of Norfloxacin with ethyl chloroformate in the presence of a suitable base to neutralize the hydrogen chloride byproduct.
Synthetic Workflow
The overall synthetic scheme is a straightforward, single-step reaction that is amenable to laboratory-scale synthesis and potential scale-up.
Caption: Synthetic pathway for N-Ethoxycarbonyl Norfloxacin.
Detailed Experimental Protocol: Synthesis of N-Ethoxycarbonyl Norfloxacin
This protocol is adapted from the synthesis of a closely related N-methoxycarbonyl derivative.[1]
-
Dissolution: Dissolve Norfloxacin (1 equivalent) in a suitable anhydrous solvent such as dichloromethane or chloroform.
-
Addition of Base: Add a slight excess of a tertiary amine base, such as triethylamine (1.1 equivalents), to the solution. This will act as a scavenger for the HCl generated during the reaction.
-
Reactant Addition: Slowly add ethyl chloroformate (1.1 equivalents) to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (Norfloxacin) is consumed.
-
Work-up:
-
Wash the reaction mixture with water to remove the triethylammonium chloride salt.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude N-Ethoxycarbonyl Norfloxacin by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.
-
Characterization: Confirm the structure and purity of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Physicochemical Properties: A Comparative Analysis
The introduction of the ethoxycarbonyl group is expected to alter the physicochemical properties of Norfloxacin, primarily its lipophilicity and solubility. The following table compares the computed properties of Norfloxacin and its N-ethoxycarbonyl prodrug.
| Property | Norfloxacin | N-Ethoxycarbonyl Norfloxacin | Source |
| Molecular Formula | C₁₆H₁₈FN₃O₃ | C₁₉H₂₂FN₃O₅ | [3] |
| Molecular Weight | 319.33 g/mol | 391.39 g/mol | [3],[4] |
| XLogP3 | -1.0 | 1.9 | [3] |
| Topological Polar Surface Area | 72.9 Ų | 90.4 Ų | [3] |
Data for N-Ethoxycarbonyl Norfloxacin is based on computed properties from PubChem.[3]
The significant increase in the XLogP3 value from -1.0 for Norfloxacin to 1.9 for N-Ethoxycarbonyl Norfloxacin suggests a substantial increase in lipophilicity.[3] This enhanced lipophilicity is a key rationale for its potential as a prodrug, as it may lead to improved absorption across biological membranes.
Mechanism of Bioactivation: Releasing the Active Moiety
The conversion of N-Ethoxycarbonyl Norfloxacin back to the active Norfloxacin is anticipated to occur via enzymatic hydrolysis in vivo. Carbamate linkages are known to be susceptible to cleavage by various esterases present in the plasma, liver, and other tissues.
Caption: Proposed bioactivation pathway of N-Ethoxycarbonyl Norfloxacin.
This bioactivation is a critical step for the prodrug's efficacy. The rate of hydrolysis will influence the pharmacokinetic profile of the released Norfloxacin, potentially leading to a more sustained release and prolonged therapeutic effect compared to the administration of Norfloxacin itself. In the presence of serum and intestinal homogenates, esterase-catalyzed hydrolysis of the ester bond in similar carbamate prodrugs has been shown to lead to a cascade reaction resulting in the rapid regeneration of Norfloxacin.[5]
Pharmacokinetic and Pharmacodynamic Considerations
Expected Pharmacokinetic Advantages
-
Improved Oral Bioavailability: The increased lipophilicity of the prodrug is expected to enhance its absorption from the gastrointestinal tract.
-
Modified Release Profile: The rate of enzymatic conversion to Norfloxacin could result in a more sustained plasma concentration of the active drug, potentially allowing for less frequent dosing.
-
Taste Masking: The derivatization of the piperazinyl amine may mask the inherent bitter taste of Norfloxacin, improving patient compliance, particularly in pediatric formulations.[5]
In Vitro and In Vivo Evaluation Protocols
To validate the efficacy of N-Ethoxycarbonyl Norfloxacin as a prodrug, a series of in vitro and in vivo studies are necessary.
In Vitro Studies:
-
Stability Studies: Assess the chemical stability of the prodrug in different pH buffers (simulating gastric and intestinal fluids) and in human plasma to determine its rate of non-enzymatic and enzymatic hydrolysis.
-
Antimicrobial Susceptibility Testing: Determine the Minimum Inhibitory Concentrations (MICs) of the prodrug against a panel of relevant bacteria. It is expected that the prodrug will have significantly lower in vitro activity than Norfloxacin, as the piperazinyl amine is crucial for its antibacterial action.
In Vivo Studies:
-
Pharmacokinetic Profiling: Administer N-Ethoxycarbonyl Norfloxacin and Norfloxacin to animal models (e.g., rats or mice) via oral and intravenous routes. Collect blood samples at various time points and analyze the plasma concentrations of both the prodrug and the parent drug using a validated analytical method like HPLC.
-
Efficacy Studies: Utilize an appropriate animal model of bacterial infection (e.g., a murine thigh infection model) to compare the therapeutic efficacy of the prodrug with that of Norfloxacin.
Analytical Methodologies
Accurate quantification of both N-Ethoxycarbonyl Norfloxacin and Norfloxacin in biological matrices is essential for pharmacokinetic and metabolism studies. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometric detection is the method of choice.
Protocol for HPLC Analysis
-
Sample Preparation: Perform a protein precipitation or liquid-liquid extraction of the plasma samples to remove interfering substances.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is typically suitable.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at the wavelength of maximum absorbance for Norfloxacin (around 278 nm) or Mass Spectrometry for higher sensitivity and selectivity.
-
-
Quantification: Use a calibration curve prepared with known concentrations of both analytes in the same biological matrix to quantify the concentrations in the unknown samples.
Conclusion and Future Directions
N-Ethoxycarbonyl Norfloxacin represents a promising prodrug of Norfloxacin with the potential for improved physicochemical and pharmacokinetic properties. The straightforward synthesis and the anticipated enzymatic bioactivation make it an attractive candidate for further investigation. Future research should focus on obtaining empirical data to validate the hypothesized advantages. Specifically, comprehensive in vivo studies are required to quantify the extent of bioavailability enhancement and to establish the pharmacokinetic-pharmacodynamic relationship of this prodrug. Such studies will be crucial in determining its potential for clinical development as a superior alternative to Norfloxacin.
References
-
PubChem. N-Ethoxycarbonyl Norfloxacin. National Center for Biotechnology Information. [Link]
-
Al-Hourani, B. J., Al-Awaida, W. A., Matalkah, F. A., Al-Qerem, W. A., Al-Ibbini, S. N., Al-Qirim, T. A., & Shattat, G. F. (2023). Design, Synthesis, and In Silico Studies of New Norfloxacin Analogues with Broad Spectrum Antibacterial Activity via Topoisomerase II Inhibition. Molecules, 28(13), 5087. [Link]
-
Kavrakovski, Z., Mladenovska, K., Mikhova, B., Daka, A., Nebija, D., Koshi, B., & Popovski, E. (2016). Physicochemical properties of novel derivatives of norfloxacin: distribution coefficient. Macedonian pharmaceutical bulletin, 62(suppl), 575-576. [Link]
-
Alexander, J., Fromtling, R. A., & Poonian, M. S. (1989). (Acyloxy)alkyl carbamate prodrugs of norfloxacin. Journal of medicinal chemistry, 32(3), 562–568. [Link]
-
Buur, A., & Bundgaard, H. (1986). Prodrugs of 5-fluorouracil. V. 1-Alkoxycarbonyl derivatives as potential prodrug forms for improved rectal or oral delivery of 5-fluorouracil. Journal of pharmaceutical sciences, 75(5), 522–527. [Link]
-
Jain, A., & Dubey, N. (2014). Insight into Prodrugs of Quinolones and Fluoroquinolones. Medicinal chemistry (Shariqah (United Arab Emirates)), 10(8), 757–771. [Link]
Sources
- 1. Design, Synthesis, and In Silico Studies of New Norfloxacin Analogues with Broad Spectrum Antibacterial Activity via Topoisomerase II Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insight into Prodrugs of Quinolones and Fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Ethoxycarbonyl Norfloxacin | C19H22FN3O5 | CID 14219753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. usbio.net [usbio.net]
- 5. (Acyloxy)alkyl carbamate prodrugs of norfloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
"structural elucidation of N-Ethoxycarbonyl Norfloxacin"
An In-depth Technical Guide to the Structural Elucidation of N-Ethoxycarbonyl Norfloxacin
Abstract
This guide provides a comprehensive technical overview of the methodologies employed in the structural elucidation of N-Ethoxycarbonyl Norfloxacin, a significant derivative and known impurity of the broad-spectrum fluoroquinolone antibiotic, Norfloxacin. Addressed to researchers, analytical scientists, and professionals in drug development, this document details the logical workflow from synthesis to definitive structural confirmation. By integrating data from Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy, we present a multi-faceted analytical strategy. Each section explains the causality behind the choice of technique, provides detailed experimental protocols, and interprets the resulting data. This synthesis of orthogonal analytical evidence serves as a robust framework for the unequivocal verification of the molecular structure of N-Ethoxycarbonyl Norfloxacin, ensuring scientific rigor and integrity in pharmaceutical analysis.
Introduction
The Fluoroquinolone Landscape: Norfloxacin
Norfloxacin is a synthetic fluoroquinolone antibiotic featuring a quinolone core.[1] Its broad-spectrum bactericidal activity, achieved by inhibiting bacterial DNA gyrase, has made it a vital therapeutic agent against a wide range of Gram-positive and Gram-negative bacteria.[1] The structural integrity and purity of such active pharmaceutical ingredients (APIs) and their derivatives are paramount to their safety and efficacy.
The Significance of N-Ethoxycarbonyl Norfloxacin
N-Ethoxycarbonyl Norfloxacin, chemically named 7-(4-ethoxycarbonylpiperazin-1-yl)-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid, is a key derivative of Norfloxacin.[2] It is recognized as "Norfloxacin EP Impurity H," a process-related impurity that can arise during synthesis or storage.[2][3] The presence and quantity of such impurities must be strictly controlled. Therefore, its unambiguous identification and structural confirmation are not merely academic exercises but critical components of quality control and regulatory compliance in pharmaceutical manufacturing. This guide outlines the definitive process for its structural elucidation.
Synthesis Pathway: The Genesis of the Analyte
The first step in any elucidation process is understanding the molecule's origin. N-Ethoxycarbonyl Norfloxacin is typically synthesized via a nucleophilic substitution reaction. The secondary amine on the piperazinyl ring of Norfloxacin acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl chloroformate.[4] This reaction results in the formation of a stable carbamate (urethane) linkage.
Experimental Protocol: Synthesis
-
Dissolution: Dissolve Norfloxacin (1 equivalent) in a suitable aprotic solvent such as Dimethylformamide (DMF).
-
Base Addition: Add a non-nucleophilic base, like triethylamine (1.1 equivalents), to the solution to act as a proton scavenger.
-
Acylation: Cool the mixture in an ice bath (0-5°C). Add ethyl chloroformate (1.1 equivalents) dropwise while stirring vigorously. The reaction is exothermic, and maintaining a low temperature is crucial to prevent side reactions.
-
Reaction Monitoring: Allow the reaction to proceed for 2-4 hours. Monitor the reaction's completion using Thin-Layer Chromatography (TLC).
-
Work-up: Once complete, pour the reaction mixture into ice water to precipitate the product.
-
Purification: Filter the resulting solid, wash it with water to remove any remaining salts, and dry it under a vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Caption: Synthesis of N-Ethoxycarbonyl Norfloxacin.
The Elucidation Workflow: A Multi-Pronged Analytical Approach
Caption: Orthogonal workflow for structural elucidation.
Mass Spectrometry (MS): The Molecular Blueprint
4.1. Rationale High-Resolution Mass Spectrometry (HRMS) is the cornerstone of structural elucidation. Its primary function is to provide an extremely accurate mass measurement of the molecule, which allows for the unambiguous determination of its elemental composition. This technique is chosen first to confirm that the synthesis produced a compound of the expected molecular formula.
4.2. Experimental Protocol: ESI-HRMS
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use an Electrospray Ionization (ESI) source coupled with a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap.
-
Analysis Mode: Operate in positive ion mode to detect the protonated molecular ion, [M+H]⁺.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-1000 Da). The instrument's high resolving power will distinguish the analyte's mass from other ions with the same nominal mass.
4.3. Data Interpretation The key piece of data is the mass-to-charge ratio (m/z) of the molecular ion. For N-Ethoxycarbonyl Norfloxacin, the expected molecular formula is C₁₉H₂₂FN₃O₅.[2] The analysis should yield an ion corresponding to [C₁₉H₂₂FN₃O₅ + H]⁺. The measured mass should be within a very narrow tolerance (typically < 5 ppm) of the calculated theoretical mass.
4.4. Data Presentation
| Parameter | Theoretical Value | Observed Value (Hypothetical) |
| Molecular Formula | C₁₉H₂₂FN₃O₅ | C₁₉H₂₂FN₃O₅ |
| Molecular Weight | 391.39 g/mol [3] | - |
| Exact Mass (Monoisotopic) | 391.15435 Da[2] | 391.15450 Da |
| [M+H]⁺ (m/z) | 392.16213 | 392.16225 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
5.1. Rationale While MS confirms the formula, NMR spectroscopy reveals the structure's connectivity, showing how the atoms are linked together. ¹H NMR maps the proton environments, and ¹³C NMR maps the carbon framework. Comparing the spectra of the product with that of the starting material (Norfloxacin) is crucial for identifying the structural changes.
5.2. ¹H NMR Spectroscopy
-
Protocol: Dissolve ~5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Record the spectrum on a 400 MHz or higher spectrometer.
-
Data Interpretation: The key diagnostic signals confirming the addition of the ethoxycarbonyl group are:
-
A quartet signal (~4.1 ppm), arising from the methylene protons (-O-CH₂ -CH₃) being split by the adjacent methyl group.
-
A triplet signal (~1.4 ppm), arising from the methyl protons (-O-CH₂-CH₃ ) being split by the adjacent methylene group.[4] The remaining signals corresponding to the Norfloxacin core (aromatic protons, piperazine ring protons, N-ethyl group) will also be present, though some may experience slight shifts due to the new substituent.
-
5.3. ¹³C NMR Spectroscopy
-
Rationale: ¹³C NMR is used to confirm the presence of all carbons, especially the new carbonyl from the carbamate group and the two carbons of the ethyl chain.
-
Data Interpretation: The expected new signals are:
-
A carbonyl carbon (C =O) for the carbamate group, typically in the 150-160 ppm range.
-
A methylene carbon (-O-C H₂-CH₃) around 60-65 ppm.
-
A methyl carbon (-O-CH₂-C H₃) around 14-16 ppm.
-
5.4. Data Presentation (Predicted Key Shifts)
| Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity |
| Carbamate -O-CH₂ -CH₃ | ~4.1 | ~62 | Quartet |
| Carbamate -O-CH₂-CH₃ | ~1.4 | ~15 | Triplet |
| Carbamate C =O | - | ~155 | Singlet |
| Quinolone C =O (Ketone) | - | ~177 | Singlet |
| Quinolone C OOH | ~15.0 (broad s) | ~167 | Singlet |
Infrared (IR) Spectroscopy: Probing the Functional Groups
6.1. Rationale IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The addition of the ethoxycarbonyl group introduces a new carbamate C=O bond, which has a characteristic vibrational frequency. This provides a clear diagnostic marker to confirm the success of the synthesis.
6.2. Experimental Protocol: ATR-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Apply pressure to ensure good contact and record the spectrum, typically over the 4000-400 cm⁻¹ range.
6.3. Data Interpretation The IR spectrum of N-Ethoxycarbonyl Norfloxacin will be complex, but the key is to identify the carbonyl stretching (ν(C=O)) region (1600-1800 cm⁻¹). Compared to Norfloxacin, a new, strong absorption band is expected for the carbamate carbonyl.
6.4. Data Presentation
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| O-H Stretch (Carboxylic Acid) | 3300-2500 (broad) | Confirms presence of the acid moiety. |
| C=O Stretch (Carbamate ) | ~1700-1720 | Key diagnostic peak for the new group. |
| C=O Stretch (Carboxylic Acid) | ~1725-1735 | Overlaps with carbamate, often seen as a shoulder. |
| C=O Stretch (Ketone) | ~1615-1630 | Characteristic of the quinolone core.[5] |
| C-O Stretch (Carbamate/Ester) | ~1200-1250 | Confirms the C-O bonds of the new group. |
X-ray Crystallography: The Definitive 3D Structure (A Prospective Analysis)
7.1. Rationale While the combination of MS, NMR, and IR provides overwhelming evidence for the structure, single-crystal X-ray crystallography is the undisputed "gold standard." It provides an unambiguous 3D map of the electron density in a molecule, confirming not only connectivity but also the precise spatial arrangement of atoms. Although a published crystal structure for this specific derivative is not readily available, outlining the methodology is essential for a complete guide.
7.2. Hypothetical Protocol
-
Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and involves slowly evaporating a saturated solution of the compound in a carefully chosen solvent or solvent system.
-
Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer. Cool the crystal under a stream of liquid nitrogen to minimize thermal motion. Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction pattern data as the crystal is rotated.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group.[6] Solve the phase problem to generate an initial electron density map and build a molecular model. Refine this model against the experimental data until the calculated and observed diffraction patterns match closely.
7.3. Expected Outcome The final refined structure would provide precise bond lengths, bond angles, and torsional angles, offering definitive proof of the N-ethoxycarbonyl group's attachment to the piperazine nitrogen. It would serve as the ultimate confirmation, validating the conclusions drawn from all other spectroscopic methods.
Conclusion: Synthesizing the Evidence
The structural elucidation of N-Ethoxycarbonyl Norfloxacin is a systematic process built on a foundation of complementary analytical techniques. High-Resolution Mass Spectrometry confirms the correct elemental composition (C₁₉H₂₂FN₃O₅). ¹H and ¹³C NMR spectroscopy map the atomic connectivity, clearly identifying the signature signals of the newly introduced ethoxycarbonyl moiety. Infrared spectroscopy provides functional group confirmation through the diagnostic carbamate carbonyl absorption. Collectively, these methods provide a self-validating and unequivocal body of evidence that confirms the structure as 7-(4-ethoxycarbonylpiperazin-1-yl)-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid. For absolute stereochemical and conformational proof, single-crystal X-ray crystallography remains the definitive, albeit prospective, final step. This rigorous, multi-technique approach ensures the highest level of scientific confidence required in modern drug development and quality control.
References
-
Design, Synthesis, and In Silico Studies of New Norfloxacin Analogues with Broad Spectrum Antibacterial Activity via Topoisomerase II Inhibition. MDPI. [Link]
-
N-Ethoxycarbonyl Norfloxacin | C19H22FN3O5 | CID 14219753. PubChem, National Institutes of Health. [Link]
-
Design, Synthesis, and In Silico Studies of New Norfloxacin Analogues with Broad Spectrum Antibacterial Activity via Topoisomerase II Inhibition. MDPI. [Link]
-
Analytical methods for the determination of fluoroquinolones in pharmaceutical preparations, biological fluids and degraded solutions. ResearchGate. [Link]
-
Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones. National Institutes of Health. [Link]
-
Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. National Institutes of Health. [Link]
-
Analytical methods for determination of new fluoroquinolones in biological matrices and pharmaceutical formulations by liquid chromatography: a review. Oriental University Chemistry International. [Link]
-
Norfloxacin. PubChem, National Institutes of Health. [Link]
-
NMR and IR characterization of the aluminium complexes of norfloxacin and ciprofloxacin fluoroquinolones. PubMed, National Institutes of Health. [Link]
-
Crystallization and preliminary X-ray diffraction analysis of the multidrug efflux transporter NorM from Neisseria gonorrhoeae. PubMed, National Institutes of Health. [Link]
Sources
- 1. Norfloxacin | C16H18FN3O3 | CID 4539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Ethoxycarbonyl Norfloxacin | C19H22FN3O5 | CID 14219753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. usbio.net [usbio.net]
- 4. mdpi.com [mdpi.com]
- 5. NMR and IR characterization of the aluminium complexes of norfloxacin and ciprofloxacin fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Crystallization and preliminary X-ray diffraction analysis of the multidrug efflux transporter NorM from Neisseria gonorrhoeae - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring the Antimicrobial Potential of N-Ethoxycarbonyl Norfloxacin Derivatives: A Technical Guide
Abstract
The escalating threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Modification of existing antibiotic scaffolds presents a promising strategy for developing compounds with enhanced efficacy and broadened spectra of activity. This technical guide delves into the synthesis, antimicrobial evaluation, and structure-activity relationship of N-Ethoxycarbonyl Norfloxacin derivatives. We provide a comprehensive overview of the scientific rationale for derivatizing the piperazinyl moiety of norfloxacin, detailed experimental protocols for synthesis and microbiological assessment, and an analysis of the derivative's potential to overcome resistance. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of next-generation antimicrobial agents.
Introduction: The Rationale for Norfloxacin Modification
Norfloxacin, a second-generation fluoroquinolone, has been a cornerstone in treating various bacterial infections, particularly those of the urinary tract.[1][2] Its mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV, which are critical for DNA replication, repair, and recombination.[3][4][5][6] Specifically, fluoroquinolones stabilize the enzyme-DNA complex, leading to double-strand breaks in the bacterial chromosome and subsequent cell death.[5][6] Inhibition of DNA gyrase is the primary mechanism against Gram-negative bacteria, while topoisomerase IV is the main target in Gram-positive bacteria.[4][7]
Despite their effectiveness, the rise of fluoroquinolone-resistant strains, often due to mutations in the target enzymes or increased drug efflux, has compromised their clinical utility.[3][5][8] This challenge has spurred research into modifying the core fluoroquinolone structure to create derivatives with improved properties. The N-4 position of the piperazinyl ring at the C-7 position of the quinolone core has been identified as a prime site for modification.[1][9] Alterations at this position can significantly influence the compound's physicochemical properties, such as lipophilicity, which in turn affects cell permeability and interaction with the bacterial targets.[1]
The introduction of an N-ethoxycarbonyl group is a strategic modification. This moiety can potentially enhance the compound's interaction with the target enzymes and may alter its susceptibility to efflux pumps, thereby restoring or improving activity against resistant strains.[9] Studies have shown that incorporating substituents like an ethoxy carbonyl group at the N-4 piperazinyl position can particularly enhance antimicrobial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[9]
Synthesis of N-Ethoxycarbonyl Norfloxacin
The synthesis of N-Ethoxycarbonyl Norfloxacin is achieved through a nucleophilic substitution reaction at the secondary amine of the piperazinyl ring of the parent norfloxacin molecule. This straightforward approach allows for efficient and targeted modification.
Diagram of Synthesis Workflow
Caption: Synthetic pathway for N-Ethoxycarbonyl Norfloxacin.
Experimental Protocol: Synthesis
Objective: To synthesize N-Ethoxycarbonyl Norfloxacin via acylation of the piperazinyl nitrogen of norfloxacin.
Materials:
-
Norfloxacin
-
Ethyl chloroformate
-
Triethylamine (Et3N) or other suitable base
-
Dichloromethane (DCM) or other suitable anhydrous aprotic solvent
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Ice bath
-
Thin-layer chromatography (TLC) apparatus
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve Norfloxacin in a suitable volume of anhydrous dichloromethane. Place the flask in an ice bath and begin stirring.
-
Base Addition: Add a slight molar excess (e.g., 1.1 equivalents) of triethylamine to the stirred solution.
-
Acylation: Slowly add ethyl chloroformate (1.0 equivalent) dropwise to the reaction mixture using a dropping funnel over a period of 15-20 minutes. Maintain the temperature below 5°C during the addition.
-
Causality Insight: The reaction is performed at a low temperature to control its exothermic nature and prevent unwanted side reactions. Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours (e.g., 4-6 hours). Monitor the progress of the reaction by TLC, observing the consumption of the norfloxacin starting material.
-
Work-up: Once the reaction is complete, wash the reaction mixture sequentially with water and brine to remove the triethylamine hydrochloride salt and any unreacted starting materials.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude N-Ethoxycarbonyl Norfloxacin by recrystallization from a suitable solvent, such as ethanol, to obtain the final product as a crystalline solid.[9]
In Vitro Antimicrobial Evaluation
The cornerstone of assessing the potential of a new antimicrobial agent is determining its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria.
Diagram of Antimicrobial Testing Workflow
Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.
Experimental Protocol: Broth Microdilution MIC Assay (CLSI Guidelines)
Objective: To determine the MIC of N-Ethoxycarbonyl Norfloxacin against Gram-positive and Gram-negative bacteria.
Materials:
-
N-Ethoxycarbonyl Norfloxacin
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, MRSA clinical isolates)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation: From a fresh 18-24 hour agar plate, pick several colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.[3][10][11]
-
Trustworthiness Pillar: Standardizing the inoculum is critical for reproducibility. A final concentration of 5 x 10^5 CFU/mL is a CLSI standard, ensuring that results are comparable across different laboratories and experiments.[12]
-
-
Compound Dilution: Prepare a stock solution of the N-Ethoxycarbonyl Norfloxacin derivative in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions of the compound in CAMHB directly in the 96-well microtiter plate to achieve a range of desired final concentrations.[3][10]
-
Plate Inoculation: Inoculate each well containing the diluted compound with the prepared bacterial suspension.
-
Controls: Include the following controls on each plate:
-
Growth Control: Wells containing CAMHB and the bacterial inoculum but no drug, to ensure the bacteria are viable.
-
Sterility Control: Wells containing uninoculated CAMHB to check for contamination.
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours in ambient air.[11]
-
MIC Determination: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[10]
Antimicrobial Activity Data
The introduction of the ethoxycarbonyl group at the N-4 piperazinyl position has shown a significant enhancement in activity against Gram-positive organisms compared to the parent drug.
| Compound | Organism | MIC (µM) | Fold Increase in Potency vs. Norfloxacin |
| Norfloxacin | S. aureus ATCC 6538 | 7.83 | - |
| N-Ethoxycarbonyl Norfloxacin (Compound 7) | S. aureus ATCC 6538 | 0.80 | ~9.8x |
| Norfloxacin | MRSA | 1.96 | - |
| N-Ethoxycarbonyl Norfloxacin (Compound 7) | MRSA | 0.80 | ~2.5x |
Data synthesized from El-Saghier et al., Pharmaceuticals (Basel), 2023.[9]
Cytotoxicity Assessment
A crucial step in early-stage drug development is to ensure that the antimicrobial activity is selective for bacterial cells and does not cause significant damage to mammalian cells.[10][13] The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[4][14]
Experimental Protocol: MTT Cytotoxicity Assay
Objective: To evaluate the in vitro cytotoxicity of N-Ethoxycarbonyl Norfloxacin against a mammalian cell line.
Materials:
-
Mammalian cell line (e.g., Human Dermal Fibroblasts - HDFs)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well tissue culture plates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed mammalian cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[4][15]
-
Compound Treatment: Prepare serial dilutions of N-Ethoxycarbonyl Norfloxacin in serum-free culture medium. Remove the old medium from the cells and add the medium containing the test compound at various concentrations. Include untreated cells as a negative control (100% viability) and cells treated with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).[15]
-
MTT Addition: After the treatment period, remove the compound-containing medium and add 100 µL of fresh medium and 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well. Incubate for 2-4 hours at 37°C.
-
Expertise Insight: Living, metabolically active cells possess mitochondrial NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan precipitate. The amount of formazan produced is directly proportional to the number of viable cells.[14]
-
-
Solubilization: After the MTT incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently mix on an orbital shaker for 15 minutes to ensure complete dissolution.[5][14]
-
Absorbance Reading: Measure the absorbance of the resulting colored solution using a plate reader at a wavelength of 540-590 nm.[4][5]
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control.
Structure-Activity Relationship (SAR) and Conclusion
Diagram of SAR Logic
Caption: Structure-Activity Relationship (SAR) logic for N-4 modification.
The collective data indicate that the N-ethoxycarbonyl modification of norfloxacin is a viable strategy for enhancing its antimicrobial profile. The primary findings of this analysis are:
-
Enhanced Gram-Positive Activity: The introduction of the N-ethoxycarbonyl group significantly improves the in vitro activity against S. aureus and, notably, against MRSA.[9] This is consistent with other findings where substitutions at the N-4 piperazinyl position enhance potency against Gram-positive pathogens.[1][9]
-
Favorable Synthetic Route: The synthesis is straightforward, employing a standard nucleophilic substitution reaction that can be readily scaled and adapted.
-
Mechanism of Enhancement: The improved activity is likely due to a combination of factors. The ethoxycarbonyl moiety alters the molecule's electronic and steric properties, which may lead to a more favorable binding interaction with the primary Gram-positive target, topoisomerase IV.[16][17]
References
- Broth Microdilution | MI - Microbiology. (n.d.).
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023, June 14). protocols.io. Retrieved January 14, 2026, from [Link]
-
Balouiri, M., Sadiki, M., & Koraichi, S. I. (2016). Broth microdilution for antibacterial testing as recommended by CLSI protocol. Journal of Pharmaceutical Analysis, 6(2), 79-83. Retrieved January 14, 2026, from [Link]
-
CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. Retrieved January 14, 2026, from [Link]
-
El-Saghier, A. M., et al. (2023). Design, Synthesis, and In Silico Studies of New Norfloxacin Analogues with Broad Spectrum Antibacterial Activity via Topoisomerase II Inhibition. Pharmaceuticals (Basel), 16(4), 545. Retrieved January 14, 2026, from [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved January 14, 2026, from [Link]
-
Waites, K. B., et al. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Clinical and Laboratory Standards Institute. Retrieved January 14, 2026, from [Link]
-
MTT (Assay protocol). (2023, February 27). protocols.io. Retrieved January 14, 2026, from [Link]
-
Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical infectious diseases, 32(Supplement_1), S9-S15. Retrieved January 14, 2026, from [Link]
-
Synthesis and Spectral Study of Novel Norfloxacin Derivatives. (n.d.). SciSpace. Retrieved January 14, 2026, from [Link]
-
Parmar, S. (2023, May 3). Pharmacology of Quinolones and Fluoroquinolones (Complete Overview) [ENGLISH]. YouTube. Retrieved January 14, 2026, from [Link]
-
The structure-activity relationships (SAR) of quinolones. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Chu, D. T., et al. (1989). Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents. Journal of medicinal chemistry, 32(8), 1823-1828. Retrieved January 14, 2026, from [Link]
-
Wolfson, J. S., & Hooper, D. C. (1985). The fluoroquinolones: structures, mechanisms of action and resistance, and spectra of activity in vitro. Antimicrobial agents and chemotherapy, 28(4), 581-586. Retrieved January 14, 2026, from [Link]
-
Andriole, V. T. (1999). Classification and structure-activity relationships of fluoroquinolones. Drugs, 58(Suppl 2), 1-2. Retrieved January 14, 2026, from [Link]
- Norfloxacin chemical industry synthesis method. (2017). Google Patents.
- Preparation method of norfloxacin, ciprofloxacin and enrofloxacin. (n.d.). Google Patents.
-
Gelin, M., et al. (2018). Chemical composition and potentiating action of Norfloxacin mediated by the essential oil of Piper caldense C.D.C. against Staphylococcus aureus strains overexpressing efflux pump genes. Journal of Ethnopharmacology, 222, 11-17. Retrieved January 14, 2026, from [Link]
-
Holmes, B., et al. (1984). Antibacterial activity of norfloxacin. Journal of Antimicrobial Chemotherapy, 14(Suppl D), 1-8. Retrieved January 14, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Antibacterial activity of norfloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. clyte.tech [clyte.tech]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. Novel Quinolone Derivatives: Synthesis and Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Design, Synthesis, and In Silico Studies of New Norfloxacin Analogues with Broad Spectrum Antibacterial Activity via Topoisomerase II Inhibition [mdpi.com]
- 10. Broth Microdilution | MI [microbiology.mlsascp.com]
- 11. protocols.io [protocols.io]
- 12. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 13. Structure-activity relationships of the fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
- 15. MTT (Assay protocol [protocols.io]
- 16. Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Classification and Structure-Activity Relationships of Fluoroquinolones | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the Stability and Degradation Pathways of N-Ethoxycarbonyl Norfloxacin
Introduction: The Rationale for N-Ethoxycarbonyl Norfloxacin
N-Ethoxycarbonyl Norfloxacin is a prodrug of Norfloxacin, a potent fluoroquinolone antibiotic. The parent drug, Norfloxacin, exhibits broad-spectrum antibacterial activity by inhibiting bacterial DNA gyrase and topoisomerase IV. However, its clinical utility can be influenced by its physicochemical properties. The synthesis of N-Ethoxycarbonyl Norfloxacin, where an ethoxycarbonyl group is attached to the piperazinyl moiety of Norfloxacin, represents a strategic approach to modulate these properties, potentially impacting its solubility, taste, or pharmacokinetic profile.[1][2] This modification, while potentially beneficial, introduces a new dimension to the molecule's stability, centering on the lability of the carbamate bond. Understanding the stability of N-Ethoxycarbonyl Norfloxacin and its degradation pathways is paramount for the development of robust pharmaceutical formulations and for ensuring the safety and efficacy of the final drug product. This guide provides a comprehensive overview of the stability profile of N-Ethoxycarbonyl Norfloxacin, its probable degradation pathways, and the analytical methodologies required for its assessment.
Stability Profile of N-Ethoxycarbonyl Norfloxacin: A Multifaceted Perspective
The stability of N-Ethoxycarbonyl Norfloxacin is intrinsically linked to its chemical structure, which features a fluoroquinolone core and a susceptible N-ethoxycarbonyl piperazine side chain. The degradation of this molecule is anticipated to be a multi-step process, initiated by the cleavage of the carbamate bond, followed by the degradation of the liberated Norfloxacin.
Primary Degradation Pathway: Hydrolysis of the Carbamate Linkage
The most prominent degradation pathway for N-Ethoxycarbonyl Norfloxacin is the hydrolysis of the carbamate bond. Carbamates, while generally more stable than esters, are susceptible to hydrolysis, particularly under basic conditions.[3][4][5] The hydrolysis of the N-ethoxycarbonyl group from the piperazinyl nitrogen regenerates the parent drug, Norfloxacin, along with ethanol and carbon dioxide.
This reaction is expected to be the primary route of degradation in aqueous solutions and is influenced by pH and temperature. The rate of hydrolysis is generally accelerated in alkaline environments due to the nucleophilic attack of hydroxide ions on the carbonyl carbon of the carbamate.[3][5] Conversely, under acidic conditions, carbamates tend to be more stable.[4]
Caption: Primary hydrolytic degradation of N-Ethoxycarbonyl Norfloxacin.
Secondary Degradation: Pathways of the Liberated Norfloxacin
Once Norfloxacin is formed, it is subject to its own set of degradation pathways, which have been extensively studied. These include:
-
Photodegradation: Fluoroquinolones are notoriously susceptible to degradation upon exposure to light.[6] The primary photodegradation pathway for Norfloxacin involves the cleavage of the piperazine ring and the quinolone core.[6] Therefore, formulations of N-Ethoxycarbonyl Norfloxacin must be protected from light.
-
Oxidative Degradation: Norfloxacin can be degraded by oxidizing agents.[7][8] The piperazine ring is a common site of oxidation.[8]
-
pH-Dependent Degradation: Norfloxacin itself exhibits pH-dependent stability, with degradation observed under both strongly acidic and alkaline conditions.[7]
The overall degradation cascade of N-Ethoxycarbonyl Norfloxacin is, therefore, a combination of the initial carbamate hydrolysis followed by the subsequent degradation of Norfloxacin.
Caption: Overall degradation cascade of N-Ethoxycarbonyl Norfloxacin.
Investigating Stability: A Guide to Forced Degradation Studies
Forced degradation studies are essential to elucidate the degradation pathways and to develop and validate stability-indicating analytical methods.[9][10][11] A systematic approach should be employed to evaluate the stability of N-Ethoxycarbonyl Norfloxacin under various stress conditions.
Experimental Protocol for Forced Degradation
The following protocol outlines a comprehensive forced degradation study for N-Ethoxycarbonyl Norfloxacin. The extent of degradation should ideally be targeted between 5-20% to ensure that the degradation products are formed in sufficient quantities for detection and characterization without completely degrading the parent molecule.[9][10]
1. Preparation of Stock Solution:
-
Prepare a stock solution of N-Ethoxycarbonyl Norfloxacin in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.
-
Incubate at 60°C for 24-48 hours.
-
Withdraw samples at appropriate time points (e.g., 0, 4, 8, 12, 24, 48 hours).
-
Neutralize the samples with an equivalent amount of 0.1 N NaOH before analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.
-
Incubate at room temperature (25°C) for 2-8 hours. Due to the expected lability of the carbamate in basic conditions, a lower temperature and shorter duration are recommended initially.
-
Withdraw samples at appropriate time points (e.g., 0, 1, 2, 4, 8 hours).
-
Neutralize the samples with an equivalent amount of 0.1 N HCl before analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24-48 hours, protected from light.
-
Withdraw samples at appropriate time points.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid N-Ethoxycarbonyl Norfloxacin in a stability chamber at 60°C for up to 10 days.[12]
-
Withdraw samples at different time points and prepare solutions for analysis.
-
-
Photodegradation:
-
Expose a solution of N-Ethoxycarbonyl Norfloxacin (and the solid drug) to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[9]
-
A control sample should be kept in the dark to differentiate between thermal and photolytic degradation.
-
3. Sample Analysis:
-
Analyze all samples using a validated stability-indicating HPLC or UPLC-MS method.
Caption: Workflow for a forced degradation study.
Analytical Methodologies for Stability Assessment
A robust, stability-indicating analytical method is crucial for accurately quantifying N-Ethoxycarbonyl Norfloxacin and its degradation products. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the method of choice.
Proposed Stability-Indicating HPLC Method
Based on published methods for Norfloxacin and its impurities, the following HPLC conditions can be used as a starting point for method development and validation.[1][2][7][8][13][14]
| Parameter | Recommended Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for fluoroquinolones and their polar degradants. |
| Mobile Phase | A: 0.04 M Phosphate Buffer (pH 3.0) B: Acetonitrile | A gradient elution (e.g., starting with a higher percentage of buffer and increasing the acetonitrile concentration) will likely be required to separate the more lipophilic N-Ethoxycarbonyl Norfloxacin from the more polar Norfloxacin and its degradation products. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 272 nm or 278 nm | Norfloxacin and its derivatives have a strong UV absorbance in this region.[2][8] |
| Column Temperature | 40°C | Elevated temperature can improve peak shape and reduce analysis time.[8] |
| Injection Volume | 10-20 µL | Standard injection volume. |
Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness. Specificity is of utmost importance, and peak purity analysis using a photodiode array (PDA) detector or MS is essential to ensure that the parent drug peak is free from any co-eluting degradation products.
Advanced Characterization by UPLC-MS/MS
For the identification and structural elucidation of degradation products, Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is an invaluable tool.[6][15][16]
-
UPLC: Offers higher resolution and faster analysis times compared to conventional HPLC, which is beneficial for separating complex mixtures of degradation products.
-
MS/MS: Provides molecular weight information and fragmentation patterns of the parent drug and its degradants. By comparing the fragmentation patterns, the structural modifications in the degradation products can be deduced.
The anticipated primary degradation product, Norfloxacin, will have a distinct molecular weight and retention time compared to N-Ethoxycarbonyl Norfloxacin. Further degradation products of Norfloxacin can be identified by their characteristic mass-to-charge ratios and fragmentation patterns.
Summary of Expected Degradation Products
The following table summarizes the expected primary and major secondary degradation products of N-Ethoxycarbonyl Norfloxacin.
| Degradation Pathway | Expected Degradation Product(s) | Analytical Identification |
| Hydrolysis | Norfloxacin | HPLC (retention time shift), MS (lower m/z) |
| Photodegradation | Cleavage products of the piperazine and quinolone rings | UPLC-MS/MS for structural elucidation |
| Oxidation | N-oxides, hydroxylated derivatives | UPLC-MS/MS for structural elucidation |
| Acid/Base Hydrolysis | Decarboxylated Norfloxacin, other hydrolytic products | UPLC-MS/MS for structural elucidation |
Conclusion and Recommendations
N-Ethoxycarbonyl Norfloxacin, as a carbamate prodrug, presents a unique stability profile dominated by the hydrolysis of the ethoxycarbonyl group to regenerate the active drug, Norfloxacin. Subsequent degradation pathways are then dictated by the stability of Norfloxacin itself, with photodegradation being a significant concern. A thorough understanding of these pathways, achieved through systematic forced degradation studies and the use of robust, stability-indicating analytical methods like HPLC and UPLC-MS/MS, is critical for the successful development of a stable and effective pharmaceutical product. It is strongly recommended that all handling and storage of N-Ethoxycarbonyl Norfloxacin and its formulations be conducted with protection from light and under controlled pH conditions to minimize degradation.
References
-
Dittert, L. W., & Higuchi, T. (1963). RATES OF HYDROLYSIS OF CARBAMATE AND CARBONATE ESTERS IN ALKALINE SOLUTION. Journal of Pharmaceutical Sciences, 52(9), 852-857. Available from: [Link]
-
Singh, R., et al. (2013). Stability Indicating RP-HPLC Method Development and Validation of Norfloxacin. American Journal of Advanced Drug Delivery, 1(5), 743-758. Available from: [Link]
-
Mallu, U. R., et al. (2018). Intended high-performance liquid chromatography procedure for the quantification of norfloxacin and its potential impurities in active pharmaceutical ingredient and tablet dosage forms. Thai Journal of Pharmaceutical Sciences, 42(1), 27-36. Available from: [Link]
-
Scite.ai. (n.d.). Rates of Hydrolysis of Carbamate and Carbonate Esters in Alkaline Solution. Retrieved from [Link]
-
Khan, I., et al. (2016). Validation of reverse phase-hplc method for the quantitative estimation of norfloxacin in pure and pharmaceutical formulation. International Journal of Advance Research in Science and Engineering, 5(1), 84-91. Available from: [Link]
-
Sarkar, A., et al. (2015). Validated and Precise Reverse Phase-HPLC Method for the Quantitative Estimation of Norfloxacin from Marketed Formulation. International Journal of Pharmaceutical Sciences and Research, 6(8), 3464-3469. Available from: [Link]
-
PharmaInfo. (2023). SOP for Forced Degradation Study. Retrieved from [Link]
-
Srinivasu, M. K., et al. (2002). Separation and determination of synthetic impurities of norfloxacin by reversed-phase high performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 28(3-4), 621-627. Available from: [Link]
-
Semantic Scholar. (n.d.). Synthesis of 1-substituted 4-[4-(1H-indol-3-yl)butyl]piperazines. Retrieved from [Link]
-
Dittert, L. W., & Higuchi, T. (1963). RATES OF HYDROLYSIS OF CARBAMATE AND CARBONATE ESTERS IN ALKALINE SOLUTION. Journal of Pharmaceutical Sciences, 52, 852-857. Available from: [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
Clemson University. (n.d.). Kinetics of Carbaryl Hydrolysis. Retrieved from [Link]
-
Klick, S., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International, 3(3), 52-63. Available from: [Link]
-
ResearchGate. (n.d.). General protocol for forced degradation studies (stress testing) of drug substances and drug products. Retrieved from [Link]
-
Armstrong, V. C., Farlow, D. W., & Moodie, R. B. (1968). The hydrolysis of amides, esters, and related compounds in acid solution. Part I. Amides, carbamates, and ureas. Journal of the Chemical Society B: Physical Organic, 1099-1103. Available from: [Link]
-
SGS. (2011). HOW TO APPROACH A FORCED DEGRADATION STUDY. Retrieved from [Link]
-
Waters Corporation. (n.d.). Utilizing UPLC-MS for Conducting Forced Degradation Studies. Retrieved from [Link]
-
Miranda, M. S., et al. (2016). Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1445, 60-71. Available from: [Link]
-
ResearchGate. (n.d.). LC–MS analysis of norfloxacin degradation. Retrieved from [Link]
-
Moreira, F. C., et al. (2020). Comparing the electrochemical degradation of the fluoroquinolone antibiotics norfloxacin and ciprofloxacin using distinct electrolytes and a BDD anode: evolution of main oxidation byproducts and toxicity. Environmental Science and Pollution Research, 27(34), 42858-42873. Available from: [Link]
-
de Oliveira, A. C., et al. (2007). Liquid Chromatographic Determination of Norfloxacin in Extended-Release Tablets. Journal of AOAC International, 90(2), 409-415. Available from: [Link]
-
Chandrashekar, A., et al. (2013). Kinetic and Mechanistic Study of Oxidation of Piperazines by Bromamine-T in Acidic Medium. Modern Research in Catalysis, 2(4), 157-163. Available from: [Link]
-
Reddy, G. S., et al. (2012). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Analytical Chemistry: An Indian Journal, 11(10), 384-388. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Ethylpiperazine. PubChem Compound Database. Retrieved from [Link]
-
de Oliveira, D. P., et al. (2015). Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative. Pharmacology, Biochemistry and Behavior, 137, 106-113. Available from: [Link]
Sources
- 1. ijarse.com [ijarse.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. RATES OF HYDROLYSIS OF CARBAMATE AND CARBONATE ESTERS IN ALKALINE SOLUTION. | Semantic Scholar [semanticscholar.org]
- 4. scite.ai [scite.ai]
- 5. RATES OF HYDROLYSIS OF CARBAMATE AND CARBONATE ESTERS IN ALKALINE SOLUTION - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparing the electrochemical degradation of the fluoroquinolone antibiotics norfloxacin and ciprofloxacin using distinct electrolytes and a BDD anode: evolution of main oxidation byproducts and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. primescholars.com [primescholars.com]
- 8. researchgate.net [researchgate.net]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. sgs.com [sgs.com]
- 12. SOP for Forced Degradation Study [m-pharmainfo.com]
- 13. thaiscience.info [thaiscience.info]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Topic: High-Fidelity Quantification of N-Ethoxycarbonyl Norfloxacin using High-Performance Liquid Chromatography
An Application Note and Protocol from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals in pharmaceutical quality control, process chemistry, and analytical development.
Introduction: The Analytical Imperative for N-Ethoxycarbonyl Norfloxacin Quantification
N-Ethoxycarbonyl Norfloxacin, identified as Norfloxacin USP Related Compound H, is a critical process-related impurity and potential degradant of Norfloxacin, a widely used fluoroquinolone antibiotic.[1] Its structure consists of the core Norfloxacin molecule with an ethoxycarbonyl group attached to the piperazine ring.[2] The presence and quantity of such impurities in an active pharmaceutical ingredient (API) or finished drug product are critical quality attributes that directly impact the safety and efficacy of the medication. Regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH), mandate strict control over impurities.[3]
Therefore, the development of a robust, accurate, and validated analytical method for the quantification of N-Ethoxycarbonyl Norfloxacin is not merely a technical exercise but a fundamental requirement for regulatory compliance and patient safety. This document provides a detailed, field-proven protocol for the quantification of this specific impurity using Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV), a technique that offers an optimal balance of specificity, sensitivity, and reliability for routine quality control.[4]
Method Selection: Rationale for RP-HPLC-UV
While several analytical techniques can be employed for pharmaceutical analysis, RP-HPLC-UV is the cornerstone for impurity profiling for several compelling reasons:
-
Specificity: RP-HPLC excels at separating structurally similar compounds. The method detailed herein is designed to resolve N-Ethoxycarbonyl Norfloxacin from the parent Norfloxacin API and other potential related substances, a critical requirement for accurate quantification.[5]
-
Sensitivity: Modern UV detectors provide the necessary sensitivity to detect and quantify impurities at levels required by regulatory guidelines (typically 0.05% to 0.1% relative to the API).
-
Versatility & Cost-Effectiveness: HPLC systems are ubiquitous in pharmaceutical laboratories. Compared to mass spectrometry (LC-MS), HPLC-UV offers a more cost-effective solution for routine quality control testing without sacrificing the necessary performance for this application.[6]
-
Validation Precedent: The vast majority of regulatory-approved methods for pharmaceutical impurity analysis are based on HPLC, making it a well-understood and trusted platform.[7]
While LC-MS offers higher sensitivity and structural confirmation, it is best employed as a complementary technique for initial impurity identification or for investigating trace-level impurities below the quantification limits of HPLC-UV.[8][9] Simple UV-Vis spectrophotometry lacks the specificity to distinguish between Norfloxacin and its closely related impurities due to overlapping UV absorption spectra and is therefore unsuitable for this purpose.[10]
Experimental Workflow for N-Ethoxycarbonyl Norfloxacin Quantification
The overall process follows a systematic workflow designed to ensure data integrity and reproducibility.
Caption: Overall experimental workflow for impurity quantification.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This protocol is designed to be a starting point and must be fully validated according to ICH guidelines before implementation in a regulated environment.[11]
Principle of the Method
The method utilizes reversed-phase chromatography, where the stationary phase (C18) is nonpolar and the mobile phase is polar. N-Ethoxycarbonyl Norfloxacin, being a relatively nonpolar molecule, is retained on the column and then eluted by the organic component (acetonitrile) of the mobile phase. Its separation from Norfloxacin and other impurities is achieved based on subtle differences in their hydrophobicity. Quantification is performed by comparing the peak area of the impurity in the sample to that of a certified reference standard, detected via UV absorbance.
Instrumentation, Chemicals, and Reagents
-
Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector. A chromatographic data system (CDS) for data acquisition and processing is required.
-
Chemicals:
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)
-
Orthophosphoric Acid (Analytical Grade)
-
Water (HPLC Grade or Milli-Q)
-
-
Reference Standard: N-Ethoxycarbonyl Norfloxacin Certified Reference Standard (CRS).[1][2]
-
Sample: Norfloxacin API or drug product to be tested.
Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Industry-standard column providing excellent resolution for fluoroquinolones and related compounds.[12] |
| Mobile Phase | A: Phosphate Buffer (25mM KH₂PO₄, pH 3.0 adjusted with H₃PO₄)B: Acetonitrile | The acidic pH ensures the analytes are in a consistent ionic state, leading to sharp, symmetrical peaks.[13] |
| Gradient | Isocratic or simple gradient (e.g., 85:15 v/v A:B) | An isocratic method is simpler and more robust for routine QC.[14] A gradient may be needed if other, more polar or nonpolar impurities must be resolved. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.[13] |
| Detection Wavelength | 278 nm | This is a wavelength of high absorbance for the quinolone chromophore, ensuring good sensitivity.[12][15] |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overload. |
| Run Time | ~15 minutes | Sufficient to allow for the elution of the main peak and any potential late-eluting impurities. |
Preparation of Solutions
-
Mobile Phase Buffer (Solvent A): Dissolve 3.4 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 using orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Diluent: Prepare a mixture of Mobile Phase Buffer and Acetonitrile in the same ratio as the initial mobile phase conditions (e.g., 85:15 v/v).
-
Standard Stock Solution (approx. 100 µg/mL): Accurately weigh about 10 mg of N-Ethoxycarbonyl Norfloxacin CRS into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solution (approx. 1.0 µg/mL): Dilute 1.0 mL of the Standard Stock Solution to 100 mL with the diluent. This concentration typically represents a 0.1% impurity level relative to a 1 mg/mL API sample solution.
-
Sample Solution (approx. 1000 µg/mL of Norfloxacin): Accurately weigh about 100 mg of the Norfloxacin sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Sonication may be required to ensure complete dissolution.[12]
Step-by-Step Protocol
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (diluent) to ensure the system is clean.
-
Inject the Working Standard Solution five or six times to perform System Suitability Testing (SST).
-
Once SST criteria are met, inject the sample solutions. It is good practice to bracket sample injections with standard injections to monitor for system drift.
-
After the sequence is complete, process the chromatograms using the CDS. Identify the N-Ethoxycarbonyl Norfloxacin peak in the sample chromatogram by comparing its retention time to that of the standard.
-
Calculate the amount of N-Ethoxycarbonyl Norfloxacin in the sample using the formula below.
Calculation
The percentage of N-Ethoxycarbonyl Norfloxacin is calculated using the standard external standard formula:
% Impurity = (Area_Imp / Area_Std) × (Conc_Std / Conc_Sample) × Purity_Std × 100
Where:
-
Area_Imp = Peak area of N-Ethoxycarbonyl Norfloxacin in the sample solution.
-
Area_Std = Average peak area of N-Ethoxycarbonyl Norfloxacin in the working standard solution.
-
Conc_Std = Concentration of the working standard solution (e.g., in mg/mL).
-
Conc_Sample = Concentration of the Norfloxacin sample solution (e.g., in mg/mL).
-
Purity_Std = Purity of the N-Ethoxycarbonyl Norfloxacin CRS (e.g., 99.5% = 0.995).
Method Validation: A Self-Validating System
Validation demonstrates that the analytical procedure is fit for its intended purpose.[16] All validation experiments must be conducted according to a pre-approved protocol, and the results must meet pre-defined acceptance criteria as outlined by ICH Q2(R2) guidelines.[7][11]
Sources
- 1. usbio.net [usbio.net]
- 2. N-Ethoxycarbonyl Norfloxacin | LGC Standards [lgcstandards.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Review of Properties and Analytical Methods for the Determination of Norfloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. database.ich.org [database.ich.org]
- 6. researchgate.net [researchgate.net]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. Comparing the electrochemical degradation of the fluoroquinolone antibiotics norfloxacin and ciprofloxacin using distinct electrolytes and a BDD anode: evolution of main oxidation byproducts and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Rapid UV-Vis spectrophotometric method aided by firefly-PLS models for the simultaneous quantification of ciprofloxacin, lomefloxacin, and enrofloxacin in their laboratory mixture, dosage forms and water samples: greenness and blueness assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. sphinxsai.com [sphinxsai.com]
- 13. researchgate.net [researchgate.net]
- 14. ijarse.com [ijarse.com]
- 15. ijprajournal.com [ijprajournal.com]
- 16. database.ich.org [database.ich.org]
Application Note: A Validated UV-Vis Spectrophotometric Method for the Quantitative Analysis of N-Ethoxycarbonyl Norfloxacin
Abstract
This application note presents a detailed, robust, and validated UV-Vis spectrophotometric method for the quantitative determination of N-Ethoxycarbonyl Norfloxacin, a key impurity and derivative of the fluoroquinolone antibiotic, Norfloxacin. The method is developed based on fundamental spectroscopic principles and is rigorously validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2] We provide a comprehensive framework encompassing instrumentation, reagent preparation, and step-by-step protocols for validation parameters including specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). This guide is intended for researchers, quality control analysts, and drug development professionals requiring a reliable, accessible, and cost-effective analytical solution for N-Ethoxycarbonyl Norfloxacin.
Introduction: The Analytical Imperative for N-Ethoxycarbonyl Norfloxacin
N-Ethoxycarbonyl Norfloxacin (C₁₉H₂₂FN₃O₅, M.W. 391.39 g/mol ) is recognized as impurity H of Norfloxacin, a broad-spectrum synthetic antibacterial agent.[3][4][5] The quantitative analysis of such derivatives is critical in pharmaceutical manufacturing for purity assessment, stability testing, and quality control of the active pharmaceutical ingredient (API).
UV-Visible spectrophotometry offers a simple, rapid, and cost-effective technique for the analysis of compounds containing chromophoric systems.[6][7] Fluoroquinolones, including Norfloxacin and its derivatives, possess a quinolone ring system that exhibits strong UV absorbance, making this technique highly suitable for their quantification.[8][9] The underlying principle is Beer-Lambert's Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. This direct relationship forms the basis for quantitative analysis.
This document provides a self-validating framework for the analysis of N-Ethoxycarbonyl Norfloxacin, emphasizing the causality behind experimental choices to ensure scientific integrity and robust, reproducible results.
Materials and Methods
Instrumentation
A double-beam UV-Vis spectrophotometer with a spectral bandwidth of 1 nm and a wavelength accuracy of ±0.5 nm is required. The instrument should be equipped with 1.0 cm path length quartz cells.[10]
Reagents and Standards
-
N-Ethoxycarbonyl Norfloxacin Reference Standard: Purity >99.5%.
-
Hydrochloric Acid (HCl): Analytical reagent grade, 0.1 M solution.
-
Methanol: HPLC grade.
-
Purified Water: Deionized or distilled.
Causality of Solvent Choice: The parent compound, Norfloxacin, is known to be soluble in acidic solutions, and its UV spectrum is well-characterized in 0.1 M HCl.[11][12] This solvent provides a stable ionic form of the analyte, ensuring consistent and reproducible absorbance readings by minimizing solvatochromic effects that could arise from pH shifts. Methanol is used as a co-solvent to aid in the initial dissolution of the reference standard due to its organic nature.
Preparation of Solutions
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of N-Ethoxycarbonyl Norfloxacin reference standard and transfer it to a 100 mL volumetric flask. Dissolve in a small amount of methanol (~5 mL) and dilute to the mark with 0.1 M HCl. This solution should be stored under refrigeration and protected from light.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilution of the stock solution with 0.1 M HCl to cover the desired concentration range (e.g., 2-20 µg/mL).
Method Development and Validation Protocol (ICH Q2(R2))
The objective of method validation is to demonstrate that the analytical procedure is fit for its intended purpose.[1][2][13]
Determination of Wavelength of Maximum Absorbance (λmax)
Protocol:
-
Prepare a 10 µg/mL solution of N-Ethoxycarbonyl Norfloxacin in 0.1 M HCl.
-
Scan the solution from 400 nm to 200 nm using the spectrophotometer with 0.1 M HCl as the blank.
-
Identify the wavelength of maximum absorbance (λmax).
Expected Outcome & Rationale: The parent compound Norfloxacin exhibits a strong absorbance peak around 277 nm in 0.1 M HCl.[11][12] It is anticipated that N-Ethoxycarbonyl Norfloxacin will have a similar λmax due to the preservation of the core fluoroquinolone chromophore. All subsequent absorbance measurements will be performed at this experimentally determined λmax to ensure maximum sensitivity and to minimize the impact of minor wavelength calibration errors.
Specificity
Protocol:
-
Prepare solutions of the formulation's excipients (placebo) in 0.1 M HCl at concentrations expected in a sample solution.
-
Prepare a solution of N-Ethoxycarbonyl Norfloxacin (10 µg/mL) spiked with the placebo mixture.
-
Scan the placebo solution, the pure drug solution, and the spiked solution from 400 nm to 200 nm.
Acceptance Criteria & Rationale: The placebo solution should show no significant absorbance at the determined λmax of N-Ethoxycarbonyl Norfloxacin. The absorption spectrum of the spiked sample should be qualitatively identical to that of the pure drug, demonstrating that excipients do not interfere with the analyte's signal.[14]
Linearity and Range
Protocol:
-
Prepare a series of at least five concentrations of N-Ethoxycarbonyl Norfloxacin from the stock solution. A recommended range is 80% to 120% of the target concentration (e.g., 4, 8, 12, 16, 20 µg/mL).
-
Measure the absorbance of each solution at the λmax in triplicate.
-
Plot a calibration curve of absorbance versus concentration.
-
Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Acceptance Criteria & Rationale: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero. This confirms a direct proportional relationship between concentration and absorbance over a specified range, which is fundamental for quantitative analysis.[14]
Data Presentation & Expected Performance
The validation experiments should yield data that can be clearly summarized to demonstrate the method's performance characteristics.
| Parameter | Specification | Expected Result |
| λmax | Wavelength of Maximum Absorbance | ~277 nm (in 0.1 M HCl) |
| Linearity (r²) | Correlation Coefficient ≥ 0.999 | > 0.999 |
| Range | 80-120% of test concentration | e.g., 4 - 20 µg/mL |
| Accuracy | % Recovery within 98.0% - 102.0% | Within specified limits at three concentration levels |
| Precision (RSD) | Repeatability (Intra-day) RSD ≤ 2% | < 2% |
| Intermediate Precision (Inter-day) RSD ≤ 2% | < 2% | |
| LOD | Signal-to-Noise Ratio of 3:1 | Calculated value (e.g., < 0.5 µg/mL) |
| LOQ | Signal-to-Noise Ratio of 10:1 | Calculated value (e.g., < 1.5 µg/mL); must be precise and accurate. |
Detailed Experimental Protocols
Accuracy (Recovery Study)
Causality: Accuracy demonstrates the closeness of the experimental results to the true value. This is typically assessed by spiking a placebo matrix with known amounts of the analyte.
Protocol:
-
Prepare a placebo solution (containing all formulation excipients except the drug).
-
Spike the placebo solution with the N-Ethoxycarbonyl Norfloxacin stock solution to create samples at three concentration levels: 80%, 100%, and 120% of the target analytical concentration (e.g., 8, 10, and 12 µg/mL).
-
Prepare each concentration level in triplicate (n=3).
-
Measure the absorbance of each sample at the λmax.
-
Calculate the concentration of the drug in each sample using the previously generated linear regression equation.
-
Determine the percent recovery using the formula: % Recovery = (Measured Concentration / Nominal Concentration) * 100
Precision (Repeatability and Intermediate Precision)
Causality: Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[14]
-
Repeatability (Intra-day precision): Assesses precision over a short interval of time with the same analyst and equipment.
-
Intermediate Precision (Inter-day precision): Assesses variations within the same laboratory (e.g., different days, different analysts).
Protocol:
-
Repeatability: Prepare six independent samples of N-Ethoxycarbonyl Norfloxacin at 100% of the target concentration (e.g., 10 µg/mL). Analyze them on the same day under the same conditions. Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD).
-
Intermediate Precision: Repeat the analysis of six independent samples on a different day with a different analyst. Calculate the %RSD.
-
The results from both studies should be statistically compared.
Acceptance Criteria: The %RSD for both repeatability and intermediate precision studies should not exceed 2%.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
Causality: LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte which can be quantitatively determined with suitable precision and accuracy.[15]
Protocol (Based on the Standard Deviation of the Response and the Slope):
-
Calculate LOD and LOQ using the following equations:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S) Where:
-
σ = the standard deviation of the y-intercept of the regression line.
-
S = the slope of the calibration curve.
-
-
To confirm the LOQ, prepare a solution at the calculated LOQ concentration and analyze it for precision and accuracy.
Visualizations
Experimental Workflow Diagram
Caption: Interdependence of Analytical Validation Parameters.
Conclusion
The UV-Vis spectrophotometric method detailed in this application note provides a simple, accurate, and precise means for the quantitative analysis of N-Ethoxycarbonyl Norfloxacin. The comprehensive validation protocol, grounded in ICH Q2(R2) guidelines, ensures that the method is robust and fit for its intended purpose in a pharmaceutical quality control environment. By following these protocols, laboratories can confidently implement this cost-effective technique for routine analysis, impurity profiling, and stability studies.
References
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Scientific guideline. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
ICH. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. [Link]
-
Lab Manager Magazine. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
Toujani, E., Belgaied, W., & Toujani, S. (2023). Simultaneous Quantitative Determination of Eight Fluoroquinolones by High-Performance Liquid Chromatography with UV Detection. Methods and Objects of Chemical Analysis, 18(3), 101-108. [Link]
-
National Center for Biotechnology Information. (n.d.). N-Ethoxycarbonyl Norfloxacin. PubChem Compound Database. [Link]
-
Al-Majed, A. R., Al-Zehouri, J., & Belal, F. (2024). Rapid UV-Vis spectrophotometric method aided by firefly-PLS models for the simultaneous quantification of ciprofloxacin, lomefloxacin, and enrofloxacin in their laboratory mixture, dosage forms and water samples: greenness and blueness assessment. BMC Chemistry, 18(1), 118. [Link]
-
Darwish, H. W., et al. (2013). Determination of Fluoroquinolones in Pharmaceutical Formulations by Extractive Spectrophotometric Methods Using Ion-Pair Complex Formation with Bromothymol Blue. Journal of Analytical Methods in Chemistry, 2013, 840706. [Link]
-
Kumar, A., et al. (2025). Using UV-visible spectroscopy to quantitatively estimate the amount of ciprofloxacin in marketed dosage form. International Journal of Pharmaceutical Research and Applications, 10(2), 1504-1515. [Link]
-
ResearchGate. (2015). Spectrophotometric Methods for the Determination of Fluoroquinolones: A Review. [Link]
-
MDPI. (2023). Design, Synthesis, and In Silico Studies of New Norfloxacin Analogues with Broad Spectrum Antibacterial Activity via Topoisomerase II Inhibition. [Link]
-
Merck Index. (n.d.). Norfloxacin. [Link]
-
Singh, S., et al. (2012). Estimation of norfloxacin in tablet dosage form by using UV-Vis spectrophotometer. Der Pharmacia Lettre, 4(6), 1837-1842. [Link]
-
European Journal of Biomedical and Pharmaceutical Sciences. (2026). Complexation of Norfloxacin with Some Transition Metal Ions - A Spectrophotometric Study. [Link]
-
Alvi, S. N., et al. (2025). Development and validation of simple colorimetric methods for assessing norfloxacin in pure form, in pharmaceutical products and in biological material. Future Journal of Pharmaceutical Sciences, 11(1), 1-10. [Link]
-
Chierentin, L., & Salgado, H. R. N. (2014). Performance Characteristics of UV and Visible Spectrophotometry Methods for Quantitative Determination of Norfloxacin in Tablets. Journal of Scientific Research, 6(3), 531-541. [Link]
-
ResearchGate. (2016). Performance Characteristics of UV and Visible Spectrophotometry Methods for Quantitative Determination of Norfloxacin in Tablets. [Link]
-
National Center for Biotechnology Information. (n.d.). Norfloxacin. PubChem Compound Database. [Link]
-
MDPI. (2021). Synthesis and Characterization of a New Norfloxacin/Resorcinol Cocrystal with Enhanced Solubility and Dissolution Profile. [Link]
-
Shadique, M. A., & Pratik, P. (2020). Synthesis and Spectral Characterization of Fluoroquinolone Drug- Norfloxacin. Asian Journal of Advanced Basic Sciences, 8(2), 09-11. [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. N-Ethoxycarbonyl Norfloxacin | C19H22FN3O5 | CID 14219753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. usbio.net [usbio.net]
- 5. usbio.net [usbio.net]
- 6. Rapid UV-Vis spectrophotometric method aided by firefly-PLS models for the simultaneous quantification of ciprofloxacin, lomefloxacin, and enrofloxacin in their laboratory mixture, dosage forms and water samples: greenness and blueness assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijprajournal.com [ijprajournal.com]
- 9. Norfloxacin | C16H18FN3O3 | CID 4539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Determination of Fluoroquinolones in Pharmaceutical Formulations by Extractive Spectrophotometric Methods Using Ion-Pair Complex Formation with Bromothymol Blue - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. database.ich.org [database.ich.org]
- 15. banglajol.info [banglajol.info]
Harnessing N-Ethoxycarbonyl Norfloxacin for In Vitro Antibacterial Studies
An Application Guide for Researchers
Abstract
This document provides a comprehensive guide for the utilization of N-Ethoxycarbonyl Norfloxacin, a derivative of the fluoroquinolone antibiotic norfloxacin, in bacterial cell culture applications. N-Ethoxycarbonyl Norfloxacin, identified as Norfloxacin Impurity H, is a critical compound for researchers in microbiology and drug development studying antibacterial mechanisms, resistance profiles, and the structure-activity relationships of quinolone antibiotics.[1] Recent studies have demonstrated its potent, and sometimes superior, activity against specific bacterial strains compared to its parent compound, particularly Gram-positive organisms like Staphylococcus aureus.[2][3] This guide details the compound's mechanism of action, provides validated protocols for preparing and using it in susceptibility testing, and offers insights into best practices for ensuring data integrity and reproducibility.
Scientific Background & Mechanism of Action
N-Ethoxycarbonyl Norfloxacin belongs to the fluoroquinolone class of antibiotics, which are synthetic agents that directly inhibit bacterial DNA synthesis.[4][5] The core mechanism of action for this class involves the targeting of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[4][6][]
-
DNA Gyrase (Primary Target in Gram-Negative Bacteria): This enzyme introduces negative supercoils into bacterial DNA, a process essential for relieving topological stress during DNA replication and transcription.[8][9] Fluoroquinolones bind to the DNA-gyrase complex, stabilizing it and leading to double-strand DNA breaks that are fatal to the bacterium.[8][10]
-
Topoisomerase IV (Primary Target in Gram-Positive Bacteria): This enzyme is critical for decatenation, the separation of interlinked daughter chromosomes following DNA replication.[][8] Inhibition of topoisomerase IV prevents proper chromosome segregation, halting cell division and leading to cell death.[11]
The defining feature of N-Ethoxycarbonyl Norfloxacin is the addition of an ethoxycarbonyl group to the piperazine ring of the norfloxacin molecule.[1][2] This structural modification has been shown to significantly enhance its activity against certain bacteria. Research indicates that N-Ethoxycarbonyl Norfloxacin (referred to as compound 7 in a key study) exhibits greater potency against S. aureus than the parent norfloxacin and demonstrates strong inhibitory action against topoisomerase IV, consistent with its enhanced Gram-positive activity.[2][3]
Caption: Mechanism of N-Ethoxycarbonyl Norfloxacin Action.
Physicochemical Properties & Stock Solution Preparation
Accurate preparation of stock solutions is fundamental to obtaining reliable and reproducible results in any cell culture experiment.
Compound Specifications
| Property | Value | Reference(s) |
| IUPAC Name | 7-[4-(Ethoxycarbonyl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid | [1][12] |
| Molecular Formula | C₁₉H₂₂FN₃O₅ | [1][12] |
| Molecular Weight | 391.39 g/mol | [1][12] |
| CAS Number | 105440-01-5 | [1] |
| Appearance | White to pale yellow crystalline powder (Typical) | [11] |
| Recommended Storage | -20°C | [1] |
Protocol: Preparation of a 10 mg/mL Primary Stock Solution
Causality Note: Fluoroquinolones can have limited aqueous solubility. The use of a solvent like Dimethyl Sulfoxide (DMSO) or a slightly acidic/basic solution is often required for initial solubilization before further dilution in aqueous media. A vehicle control is mandatory in all experiments to nullify any potential effects of the solvent on bacterial growth.
Materials:
-
N-Ethoxycarbonyl Norfloxacin powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Sterile, nuclease-free microcentrifuge tubes or conical tubes
-
Calibrated analytical balance
-
Sterile 0.22 µm syringe filter and syringe
Procedure:
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh 10 mg of N-Ethoxycarbonyl Norfloxacin powder into the tube.
-
Solubilization: Add 1.0 mL of sterile DMSO to the tube.
-
Dissolution: Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can assist dissolution if necessary. Visually inspect for any remaining particulates.
-
Sterilization (Critical Step): Draw the entire solution into a sterile syringe. Attach a 0.22 µm syringe filter and dispense the sterile stock solution into a new, sterile conical tube. This step is crucial to prevent contamination of your bacterial cultures.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots (e.g., 50 µL) in sterile microcentrifuge tubes. Store immediately at -20°C to maintain stability. Avoid repeated freeze-thaw cycles.
Core Application: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is the gold standard for determining the in vitro potency of an antimicrobial agent. It identifies the lowest concentration of the compound that inhibits the visible growth of a microorganism. The following protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.
Caption: Workflow for Broth Microdilution MIC Assay.
Protocol: Broth Microdilution MIC Assay
Materials:
-
Sterile 96-well, U-bottom microtiter plates
-
N-Ethoxycarbonyl Norfloxacin stock solution (e.g., 10 mg/mL)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB), sterile
-
Bacterial isolates and appropriate Quality Control (QC) strains (e.g., S. aureus ATCC® 29213)
-
Sterile 0.85% saline
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: a. From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test organism. b. Suspend the colonies in sterile saline. c. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This can be done visually or with a spectrophotometer. d. Create the final inoculum by diluting this suspension into CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
Plate Preparation (Drug Dilution Series): a. Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate. b. Prepare a working solution of N-Ethoxycarbonyl Norfloxacin from your primary stock. For example, to achieve a top concentration of 64 µg/mL, create a 128 µg/mL working solution in CAMHB. c. Add 100 µL of this 128 µg/mL working solution to well 1. d. Using a multichannel pipette, transfer 50 µL from well 1 to well 2. Mix by pipetting up and down. e. Continue this 2-fold serial dilution from well 2 to well 10. Discard 50 µL from well 10. f. Controls:
- Well 11: Growth Control (50 µL CAMHB, no drug).
- Well 12: Sterility Control (100 µL CAMHB, no drug, no bacteria).
-
Inoculation: a. Add 50 µL of the final bacterial inoculum (from step 1d) to wells 1 through 11. Do not add bacteria to well 12. b. The final volume in wells 1-11 is now 100 µL.
-
Incubation: a. Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
Result Interpretation: a. Following incubation, check the control wells. Well 11 should show clear turbidity (bacterial growth), and well 12 should be clear. b. The MIC is the lowest concentration of N-Ethoxycarbonyl Norfloxacin at which there is no visible growth (i.e., the first clear well).
Published Antibacterial Activity
The following table summarizes published MIC data, highlighting the compound's potent activity against S. aureus.
| Bacterial Species | Strain | N-Ethoxycarbonyl Norfloxacin MIC (µM) | Norfloxacin (Parent) MIC (µM) | Reference |
| Staphylococcus aureus | ATCC 6538 | 0.80 | 7.83 | [2][3] |
| Methicillin-resistant S. aureus (MRSA) | Clinical Isolate | 0.80 | 1.96 | [3] |
Note: The significant decrease in the MIC value for N-Ethoxycarbonyl Norfloxacin against S. aureus underscores its potential as a valuable research tool for studying Gram-positive pathogens.
Advanced Application: Minimum Bactericidal Concentration (MBC) Assay
While the MIC assay determines the concentration that inhibits growth (bacteriostatic effect), the MBC assay determines the concentration that kills the bacteria (bactericidal effect).
Protocol: Determining the MBC
Causality Note: This protocol is a direct extension of the MIC assay. It validates whether the inhibition observed in the MIC plate is due to cell death or merely a pause in growth. A true bactericidal agent will have an MBC value that is close to its MIC value.
Procedure:
-
Select Wells: Following the MIC reading, select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Also include the growth control well (Well 11).
-
Subculture: Using a calibrated loop or pipette, take a 10 µL aliquot from each selected well.
-
Plate Aliquots: Spot or streak each aliquot onto a fresh, drug-free agar plate (e.g., Tryptic Soy Agar).
-
Incubate: Incubate the agar plate at 35-37°C for 18-24 hours.
-
Interpret Results: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (typically defined as ≤ 0.1% of colonies compared to the growth control subculture).
Experimental Considerations & Best Practices
-
Quality Control: Always include reference QC strains with known MIC ranges for norfloxacin (e.g., E. coli ATCC® 25922, S. aureus ATCC® 29213) in your assays.[11] This validates the assay methodology and the integrity of the media and reagents.
-
Vehicle Control: A vehicle control (media containing the same final concentration of DMSO as the highest drug concentration well) must be run in parallel to ensure the solvent has no inhibitory effect on bacterial growth.
-
Compound Stability: While storage at -20°C is recommended for the stock solution, the stability of N-Ethoxycarbonyl Norfloxacin in culture media at 37°C over 24 hours should be empirically determined if long-term experiments are planned.
-
Cross-Resistance: As a fluoroquinolone derivative, it is important to consider testing against bacterial strains with known resistance mechanisms to other quinolones to explore potential cross-resistance or unique activity profiles.[13]
Conclusion
N-Ethoxycarbonyl Norfloxacin is a potent derivative of norfloxacin with demonstrated high efficacy, particularly against Gram-positive bacteria like S. aureus. Its distinct activity profile makes it an invaluable tool for researchers investigating the nuances of fluoroquinolone action, mechanisms of bacterial resistance, and the development of next-generation antimicrobial agents. By adhering to the standardized protocols and best practices outlined in this guide, scientists can generate high-quality, reproducible data to advance the field of antibacterial research.
References
-
Norfloxacin - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]
-
Rosette Pharma. (n.d.). Norfloxacin: Uses, Mechanism, and Safety Guidelines. Retrieved January 14, 2026, from [Link]
-
Holmes, B., Brogden, R. N., & Heel, R. C. (1983). Norfloxacin, a fluoroquinolone antibacterial agent. Classification, mechanism of action, and in vitro activity. Drugs, 26(3), 1-28. [Link]
-
Pharmacology of Norfloxacin (Noroxin); Pharmacokinetics, Mechanism of action, Uses, Effects. (2024, December 18). YouTube. Retrieved January 14, 2026, from [Link]
-
Antibacterial Action Mechanism of Fluoroquinolones.pptx. (n.d.). Slideshare. Retrieved January 14, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Norfloxacin. PubChem. Retrieved January 14, 2026, from [Link]
-
Mechanisms in Medicine. (2011, March 29). Fluoroquinolones: Mechanisms of Action and Resistance. YouTube. Retrieved January 14, 2026, from [Link]
-
Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harbor Perspectives in Medicine, 4(6), a015320. [Link]
-
Drlica, K., & Zhao, X. (1997). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical Infectious Diseases, 25(Supplement_1), S1-S10. [Link]
-
Abdel-Mottaleb, M. S. A., et al. (2023). Design, Synthesis, and In Silico Studies of New Norfloxacin Analogues with Broad Spectrum Antibacterial Activity via Topoisomerase II Inhibition. Molecules, 28(7), 3015. [Link]
-
Abdel-Mottaleb, M. S. A., et al. (2023). (PDF) Design, Synthesis, and In Silico Studies of New Norfloxacin Analogues with Broad Spectrum Antibacterial Activity via Topoisomerase II Inhibition. ResearchGate. Retrieved January 14, 2026, from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Norfloxacin? Retrieved January 14, 2026, from [Link]
-
Van der Heggen, P., et al. (2023). Rational design, synthesis, molecular modeling, biological activity, and mechanism of action of polypharmacological norfloxacin hydroxamic acid derivatives. RSC Medicinal Chemistry, 14(6), 1106-1120. [Link]
-
Smith, J. T. (1984). Investigations into the mechanism of action of the antibacterial agent norfloxacin. Scandinavian Journal of Infectious Diseases. Supplementum, 40, 19-27. [Link]
-
Norrby, S. R., & Jonsson, M. (1983). Antibacterial activity of norfloxacin. Antimicrobial Agents and Chemotherapy, 23(1), 15-18. [Link]
-
R Discovery. (n.d.). What are the molecular and cellular mechanisms that explain the therapeutic action of Norfloxacin in Noroxin? Retrieved January 14, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). N-Ethoxycarbonyl Norfloxacin. PubChem. Retrieved January 14, 2026, from [Link]
-
Al-Ghamdi, A. A., et al. (2020). Design, Synthesis, Docking Study and Preliminary Pharmacological Assessment of New Norfloxacin Analogues Having Thiazole Nucleus. Systematic Reviews in Pharmacy, 11(8), 536-545. [Link]
-
Reeves, D. S. (1984). The antimicrobial spectrum of norfloxacin. Scandinavian Journal of Infectious Diseases. Supplementum, 40, 13-18. [Link]
-
Abuo-Rahma, G. E. D. A., et al. (2009). Design, synthesis, antibacterial activity and physicochemical parameters of novel N-4-piperazinyl derivatives of norfloxacin. Bioorganic & Medicinal Chemistry, 17(15), 5482-5490. [Link]
Sources
- 1. usbio.net [usbio.net]
- 2. Design, Synthesis, and In Silico Studies of New Norfloxacin Analogues with Broad Spectrum Antibacterial Activity via Topoisomerase II Inhibition [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of action of antimicrobials: focus on fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibacterial Action Mechanism of Fluoroquinolones.pptx [slideshare.net]
- 8. What is the mechanism of Norfloxacin? [synapse.patsnap.com]
- 9. Rational design, synthesis, molecular modeling, biological activity, and mechanism of action of polypharmacological norfloxacin hydroxamic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. N-Ethoxycarbonyl Norfloxacin | C19H22FN3O5 | CID 14219753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Norfloxacin, a fluoroquinolone antibacterial agent. Classification, mechanism of action, and in vitro activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Formulation Development of N-Ethoxycarbonyl Norfloxacin: A Prodrug-Centric Approach to Enhancing Bioavailability
An Application Note for Drug Development Professionals
Abstract
N-Ethoxycarbonyl Norfloxacin, a prodrug of the broad-spectrum fluoroquinolone antibiotic Norfloxacin, represents a strategic chemical modification designed to overcome the biopharmaceutical challenges of the parent molecule, primarily its poor aqueous solubility.[1][2][3] This application note provides a comprehensive, protocol-driven guide for the formulation development of N-Ethoxycarbonyl Norfloxacin. We navigate the critical path from initial pre-formulation characterization to the rational design and evaluation of advanced formulation strategies. Detailed, field-tested protocols for solubility determination, excipient compatibility screening, and the development of amorphous solid dispersions and self-emulsifying drug delivery systems (SEDDS) are presented. The overarching goal is to equip researchers and drug development professionals with the necessary tools and scientific rationale to systematically advance N-Ethoxycarbonyl Norfloxacin from a drug substance to a viable drug product with optimized delivery characteristics.
Introduction: The Rationale for a Norfloxacin Prodrug
Norfloxacin is a potent synthetic antibacterial agent, but its clinical utility is often hampered by low and variable oral bioavailability, a direct consequence of its poor solubility at physiological pH.[1][2] The Biopharmaceutics Classification System (BCS) places Norfloxacin in Class IV (low solubility, low permeability), presenting a significant challenge for formulation scientists. The prodrug approach, wherein a bioreversible derivative of a parent drug is synthesized, is a well-established strategy to enhance physicochemical properties and improve drug delivery.[1][4][5]
N-Ethoxycarbonyl Norfloxacin (C₁₉H₂₂FN₃O₅) is a carbamate prodrug of Norfloxacin, created by modifying the N-4 position of the piperazinyl ring.[6][7][8] This modification is intended to increase the molecule's lipophilicity, potentially improving its membrane permeability and absorption. However, this increased lipophilicity often comes at the cost of further reducing aqueous solubility, a phenomenon observed with other carbamate prodrugs of Norfloxacin.[9] Therefore, the formulation strategy cannot simply rely on the prodrug modification alone; it must actively address the solubility-limited absorption that is likely to be the primary barrier to achieving therapeutic efficacy.
This guide outlines a systematic, evidence-based workflow for the formulation development of this specific prodrug, emphasizing the causality behind each experimental choice.
Part I: Pre-Formulation Characterization
Rationale: Pre-formulation is the cornerstone of rational drug development. A thorough understanding of the intrinsic physicochemical properties of N-Ethoxycarbonyl Norfloxacin is non-negotiable as it directly informs risk assessment and dictates the selection of the most viable formulation strategy.[4] Without this foundational data, development efforts would be based on trial and error, leading to significant losses in time and resources.
Physicochemical Property Summary
A summary of the known and predicted properties of N-Ethoxycarbonyl Norfloxacin is presented below.
| Property | Value | Source |
| IUPAC Name | 7-(4-ethoxycarbonylpiperazin-1-yl)-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid | PubChem[6] |
| Molecular Formula | C₁₉H₂₂FN₃O₅ | PubChem[6] |
| Molecular Weight | 391.4 g/mol | PubChem[6] |
| Predicted XLogP3 | 1.9 | PubChem[6] |
| Parent Drug (Norfloxacin) Solubility | 0.28 mg/mL (in water at 25°C) | ChemicalBook[2] |
| Parent Drug pKa | pKa1: 6.34, pKa2: 8.75 | ChemicalBook[2] |
Pre-Formulation Experimental Workflow
The following diagram illustrates the logical flow of pre-formulation studies, starting from basic property determination and leading to a comprehensive stability profile.
Caption: Decision tree for selecting a suitable formulation strategy.
Strategy 1: Amorphous Solid Dispersion (ASD) via Spray Drying
Principle: ASDs improve drug dissolution by converting the crystalline drug into a high-energy amorphous form, molecularly dispersed within a hydrophilic polymer carrier. [10][11]Upon contact with aqueous media, the polymer dissolves, releasing the drug in a supersaturated state, which enhances the driving force for absorption.
Protocol 4: Development of an ASD Formulation
Objective: To prepare and characterize an ASD of N-Ethoxycarbonyl Norfloxacin with a suitable polymer to enhance its dissolution rate.
Methodology:
-
Polymer & Solvent Screening:
-
Select a range of polymers (e.g., HPMC-AS, PVP K30, Soluplus®).
-
Identify a common solvent system (e.g., acetone/methanol mixture) that can dissolve both the API and the chosen polymer at the desired concentrations.
-
-
Spray Drying Process:
-
Prepare a solution containing the API and polymer in a specific ratio (e.g., 1:3 w/w). A typical solid content is 5-10% (w/v).
-
Set the spray dryer parameters: Inlet temperature (e.g., 100-120°C), atomization pressure, and feed rate. These must be optimized to ensure efficient solvent evaporation without causing thermal degradation of the API.
-
Spray dry the solution. The rapid evaporation of the solvent "freezes" the API in its amorphous, dispersed state within the polymer matrix.
-
Collect the resulting powder from the cyclone.
-
-
Characterization:
-
PXRD: Confirm the amorphous nature of the spray-dried dispersion (absence of crystalline peaks).
-
DSC: Determine the glass transition temperature (Tg) of the ASD. A single Tg indicates a homogenous dispersion.
-
In-Vitro Dissolution: Perform dissolution testing (Protocol 9) on the ASD and compare the profile to that of the pure crystalline API. A significant increase in the rate and extent of dissolution is the desired outcome.
-
Strategy 2: Self-Emulsifying Drug Delivery System (SEDDS)
Principle: SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids. [10][12]The drug remains in a dissolved state within the oil droplets, bypassing the dissolution step and facilitating absorption. This strategy is ideal for lipophilic drugs.
Protocol 5: Development of a SEDDS Formulation
Objective: To formulate a SEDDS for N-Ethoxycarbonyl Norfloxacin to improve its solubilization and potential for oral absorption.
Methodology:
-
Excipient Screening:
-
Determine the solubility of the API in various oils (e.g., Capryol™ 90), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-surfactants (e.g., Transcutol® HP). Select the excipients that show the highest solubilizing capacity.
-
-
Construction of Pseudo-Ternary Phase Diagrams:
-
Prepare a series of formulations by systematically varying the ratios of oil, surfactant, and co-surfactant.
-
Titrate each formulation with water and observe the formation of emulsions.
-
Plot the results on a ternary phase diagram to identify the region that forms stable, clear microemulsions.
-
-
Preparation of Optimized SEDDS:
-
Select a formulation from the optimal region of the phase diagram.
-
Add the API to the pre-concentrate of oil, surfactant, and co-surfactant. Gently heat and vortex until the drug is completely dissolved.
-
-
Characterization:
-
Self-Emulsification Assessment: Add 1 mL of the SEDDS formulation to 500 mL of purified water in a glass beaker with gentle stirring. Record the time taken for the formulation to form a clear or bluish-white emulsion.
-
Globule Size Analysis: Determine the mean globule size and polydispersity index (PDI) of the resulting emulsion using a dynamic light scattering (DLS) instrument. A globule size of <200 nm is typically desired.
-
Robustness to Dilution: Dilute the formulation with different media (e.g., pH 1.2, pH 6.8 buffer) and check for any signs of drug precipitation or phase separation.
-
Part IV: Essential Analytical Methodologies
Rationale: Accurate and reliable analytical methods are critical for quantifying the API during all stages of development, from solubility studies to final product dissolution and stability testing.
Protocol 8: Stability-Indicating HPLC-UV Method
Objective: To provide a robust method for the quantification of N-Ethoxycarbonyl Norfloxacin and the detection of its degradation products.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., Luna C18, 150 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.04 M Phosphate Buffer (pH 3.0) in a gradient or isocratic ratio (e.g., 20:80 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 275 nm (To be confirmed by UV scan) |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
This method is adapted from established methods for Norfloxacin and should be fully validated for linearity, accuracy, precision, and specificity according to ICH guidelines. [13][14]
Protocol 9: In-Vitro Dissolution Testing
Objective: To assess the release profile of N-Ethoxycarbonyl Norfloxacin from the developed formulations.
| Parameter | Condition |
| Apparatus | USP Apparatus II (Paddle) |
| Paddle Speed | 75 RPM |
| Dissolution Medium | 900 mL of pH 6.8 phosphate buffer (or other biorelevant media) |
| Temperature | 37 ± 0.5°C |
| Sampling Times | 5, 10, 15, 30, 45, and 60 minutes |
| Analysis | HPLC-UV (Protocol 8) or online UV-Vis spectrophotometry |
Conclusion
The formulation development of N-Ethoxycarbonyl Norfloxacin is a task that requires a deep understanding of its prodrug nature and the physicochemical challenges it presents, most notably poor aqueous solubility. A systematic approach, beginning with rigorous pre-formulation characterization, is paramount. This allows for the informed selection of an enabling technology, such as amorphous solid dispersions or self-emulsifying systems, to overcome the solubility-limited absorption barrier. The protocols detailed in this application note provide a robust framework for researchers to navigate the development pathway efficiently, transforming a promising API into a drug product with the potential for enhanced therapeutic performance.
References
-
Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212. [Link]
-
Malviya, S., et al. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Indo American Journal of Pharmaceutical Research. [Link]
-
ResearchGate. (2024). Formulation strategies for poorly soluble drugs. [Link]
-
Dhaneshwar, S. S., et al. (2012). Diglyceride prodrug strategy for enhancing the bioavailability of norfloxacin. PubMed. [Link]
-
Kesisoglou, F., et al. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]
-
Shaikh, J., et al. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. [Link]
-
ResearchGate. (2012). Diglyceride prodrug strategy for enhancing the bioavailability of norfloxacin. [Link]
-
Sanchez, J. P., et al. (1989). (Acyloxy)alkyl carbamate prodrugs of norfloxacin. PubMed. [Link]
-
Abida, et al. (2017). Synthesis and characterization of N-Mannich based prodrugs of ciprofloxacin and norfloxacin: In vitro anthelmintic and cytotoxic evaluation. PMC - NIH. [Link]
-
ResearchGate. (2022). Enhancement of norfloxacin solubility via inclusion complexation with β-cyclodextrin and its derivative hydroxypropyl-β-cyclodextrin. [Link]
-
Fael, H., et al. (2021). Synthesis and Characterization of a New Norfloxacin/Resorcinol Cocrystal with Enhanced Solubility and Dissolution Profile. MDPI. [Link]
-
Husain, A., et al. (2015). Synthesis, characterization and evaluation of amide based prodrugs of Norfloxacin. World Journal of Pharmaceutical Sciences. [Link]
-
Misra, M., et al. (2011). Compatibility screening of some diluents with newer fluoroquinolone: Moxifloxacin HCl. International Journal of Pharmaceutical Research and Innovation, 2, 9-17. [Link]
-
Kamal, K., & Sharma, P. K. (2007). Investigation of enhancement of solubility of norfloxacin beta-cyclodextrin in presence of acidic solubilizing additives. PubMed. [Link]
-
National Center for Biotechnology Information. (n.d.). N-Ethoxycarbonyl Norfloxacin. PubChem Compound Database. [Link]
-
Fael, H., et al. (2021). Synthesis and Characterization of a New Norfloxacin/Resorcinol Cocrystal with Enhanced Solubility and Dissolution Profile. PMC - NIH. [Link]
-
Aly, O. M., et al. (2022). Design, Synthesis, and In Silico Studies of New Norfloxacin Analogues with Broad Spectrum Antibacterial Activity via Topoisomerase II Inhibition. MDPI. [Link]
-
ResearchGate. (2007). Investigation of enhancement of solubility of norfloxacin beta-cyclodextrin in presence of acidic solubilizing additives. [Link]
-
ResearchGate. (2016). Physicochemical properties of novel derivatives of norfloxacin: solubility and pKa. [Link]
-
ResearchGate. (2016). Physicochemical properties of novel derivatives of norfloxacin: distribution coefficient. [Link]
-
Wyttenbach, N., & Kuentz, M. (2005). Drug-excipient compatibility testing using a high-throughput approach and statistical design. PubMed. [Link]
-
National Center for Biotechnology Information. (n.d.). Norfloxacin. PubChem Compound Database. [Link]
-
Spivey, J. M., et al. (1992). Drug interactions with quinolones. PubMed. [Link]
-
Frąckowiak, A., & Kokot, Z. J. (n.d.). QUANTITATIVE ANALYSIS OF NOFRLOXACIN BY 1H NMR AND HPLC. [Link]
-
Kumar, S., & Singh, A. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. SciSpace. [Link]
-
ResearchGate. (2011). Liquid Chromatographic Determination of Norfloxacin in Extended-Release Tablets. [Link]
-
IJRPC. (2019). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF NORFLOXACIN IN BULK AND DOSAGE FORMS USING UV SPECTROPHOTOMETRY. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Norfloxacin | 70458-96-7 [chemicalbook.com]
- 3. Norfloxacin | C16H18FN3O3 | CID 4539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Diglyceride prodrug strategy for enhancing the bioavailability of norfloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-Ethoxycarbonyl Norfloxacin | C19H22FN3O5 | CID 14219753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. usbio.net [usbio.net]
- 9. (Acyloxy)alkyl carbamate prodrugs of norfloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ptfarm.pl [ptfarm.pl]
Application Note: N-Ethoxycarbonyl Norfloxacin as a Reference Standard in Chromatography
Introduction: The Critical Role of Qualified Reference Standards in Pharmaceutical Analysis
In the stringent regulatory landscape of pharmaceutical development and quality control, the accurate identification and quantification of impurities in active pharmaceutical ingredients (APIs) is paramount. Norfloxacin, a broad-spectrum fluoroquinolone antibiotic, is no exception.[1] Its synthesis and degradation can result in a profile of related substances that must be meticulously monitored to ensure the safety and efficacy of the final drug product. N-Ethoxycarbonyl Norfloxacin, identified as Norfloxacin Impurity H in the European Pharmacopoeia (EP) and Norfloxacin Related Compound H in the United States Pharmacopeia (USP), is a key process-related impurity that requires precise analytical control.[2]
This application note serves as a comprehensive technical guide for researchers, analytical chemists, and quality control professionals on the proper use of N-Ethoxycarbonyl Norfloxacin as a reference standard in chromatographic assays. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground our recommendations in authoritative pharmacopoeial guidelines and scientific literature.
Physicochemical Profile of N-Ethoxycarbonyl Norfloxacin
A thorough understanding of the reference standard's properties is the foundation of a robust analytical method.
| Property | Value | Source |
| IUPAC Name | 7-[4-(Ethoxycarbonyl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Synonyms | Norfloxacin EP Impurity H, Norfloxacin USP Related Compound H | , |
| CAS Number | 105440-01-5 | |
| Molecular Formula | C19H22FN3O5 | |
| Molecular Weight | 391.39 g/mol | |
| Appearance | White to pale yellow crystalline powder | General observation for related compounds |
| Solubility | Slightly soluble in ethanol and acetone, very slightly soluble in methanol, practically insoluble in water. Freely soluble in acetic acid. |
Origin and Significance
N-Ethoxycarbonyl Norfloxacin is typically formed as a process-related impurity during the synthesis of Norfloxacin. Its formation can occur if ethyl chloroformate or a similar ethoxycarbonylating agent is present, which reacts with the secondary amine of the piperazine ring of Norfloxacin.[3] The presence of this impurity must be controlled within the limits specified by pharmacopoeias to ensure the purity of the Norfloxacin API.
Chromatographic Analysis: A High-Performance Liquid Chromatography (HPLC) Protocol
A stability-indicating HPLC method is essential for separating N-Ethoxycarbonyl Norfloxacin from the parent Norfloxacin peak and other related substances. The following protocol is a robust starting point based on established methods for Norfloxacin impurity profiling.
Recommended HPLC System and Conditions
| Parameter | Recommended Specification | Rationale |
| HPLC System | Quaternary or Binary Gradient HPLC with UV/PDA Detector | A gradient system is crucial for resolving a complex mixture of impurities with varying polarities. A PDA detector aids in peak identification and purity assessment. |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | The C18 stationary phase provides excellent hydrophobic retention for Norfloxacin and its related compounds. A 250 mm length enhances resolution. |
| Mobile Phase A | 0.05 M Sodium Dihydrogen Phosphate (pH 2.5) | A phosphate buffer at low pH ensures the ionization of the carboxylic acid groups, leading to sharp, symmetrical peaks. |
| Mobile Phase B | Acetonitrile | A common organic modifier that provides good separation for this class of compounds. |
| Gradient Program | Time (min) | %B |
| 0 | 13 | |
| 16 | 13 | |
| 25 | 42 | |
| 30 | 42 | |
| 31 | 13 | |
| 35 | 13 | |
| Flow Rate | 1.3 mL/min | Provides a balance between analysis time and separation efficiency. |
| Column Temp. | 25°C | Ensures reproducible retention times. |
| Detection | 275 nm | A common wavelength for the detection of Norfloxacin and its impurities, providing good sensitivity. |
| Injection Vol. | 20 µL | A standard injection volume for analytical HPLC. |
This method is adapted from a published study on Norfloxacin and its impurities.[4]
Preparation of Standard and Sample Solutions
Note: Due to the potential for photodegradation, it is recommended to use amber glassware or light-protected vessels for all solutions containing Norfloxacin and its impurities.
3.2.1. Diluent Preparation
A mixture of Mobile Phase A and Mobile Phase B in a ratio of 87:13 (v/v) can be used as a diluent.
3.2.2. N-Ethoxycarbonyl Norfloxacin Stock Solution (Standard)
-
Accurately weigh approximately 10 mg of N-Ethoxycarbonyl Norfloxacin reference standard into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the diluent. This yields a stock solution of approximately 100 µg/mL.
-
Storage: Store the stock solution at 2-8°C and protect from light. It is recommended to prepare fresh stock solutions for each analysis, as comprehensive solution stability data is not widely available.
3.2.3. Norfloxacin Stock Solution
-
Accurately weigh approximately 25 mg of Norfloxacin USP or EP reference standard into a 25 mL volumetric flask.
-
Dissolve in and dilute to volume with the diluent. This yields a stock solution of approximately 1 mg/mL.
3.2.4. System Suitability Solution
-
Pipette 5 mL of the Norfloxacin stock solution into a 50 mL volumetric flask.
-
Add a volume of the N-Ethoxycarbonyl Norfloxacin stock solution to achieve a final concentration of approximately 1 µg/mL.
-
Dilute to volume with the diluent. This solution contains approximately 100 µg/mL of Norfloxacin and 1 µg/mL of N-Ethoxycarbonyl Norfloxacin.
3.2.5. Sample Solution (for API analysis)
-
Accurately weigh approximately 25 mg of the Norfloxacin API sample into a 25 mL volumetric flask.
-
Dissolve in and dilute to volume with the diluent.
System Suitability Testing (SST)
Before sample analysis, the chromatographic system must be verified to ensure it is performing adequately.
| Parameter | Acceptance Criteria | Rationale |
| Resolution | The resolution between the Norfloxacin peak and the N-Ethoxycarbonyl Norfloxacin peak should be ≥ 2.0. | Ensures baseline separation and accurate integration of the impurity peak. |
| Tailing Factor | The tailing factor for the Norfloxacin peak should be ≤ 2.0. | A tailing factor greater than 2.0 can indicate column degradation or other system issues, affecting peak integration. |
| Relative Standard Deviation (RSD) | The RSD for the peak area of Norfloxacin from six replicate injections of the System Suitability Solution should be ≤ 2.0%. | Demonstrates the precision of the analytical system. |
Chromatographic Workflow Diagram
Caption: High-level workflow for the chromatographic analysis of N-Ethoxycarbonyl Norfloxacin.
Quantification of N-Ethoxycarbonyl Norfloxacin
Accurate quantification of impurities is critical. The concentration of N-Ethoxycarbonyl Norfloxacin in the sample can be calculated using the external standard method.
The Importance of the Relative Response Factor (RRF)
The UV response of an impurity can differ significantly from that of the API at the same concentration. The Relative Response Factor (RRF) is a correction factor that accounts for this difference.[5]
RRF = (Response of Impurity / Concentration of Impurity) / (Response of API / Concentration of API)
Protocol for Experimental Determination of RRF
-
Prepare Stock Solutions: Prepare individual stock solutions of Norfloxacin and N-Ethoxycarbonyl Norfloxacin of known concentrations (e.g., 100 µg/mL) in the diluent.
-
Prepare Linearity Solutions: From the stock solutions, prepare a series of at least five calibration standards for both Norfloxacin and N-Ethoxycarbonyl Norfloxacin, covering a range from the limit of quantification (LOQ) to approximately 120% of the specification limit for the impurity.
-
Inject and Record Peak Areas: Inject each linearity solution into the HPLC system and record the corresponding peak areas.
-
Plot Calibration Curves: For both compounds, plot a graph of peak area versus concentration.
-
Calculate Slopes: Determine the slope of the linear regression line for both the Norfloxacin and N-Ethoxycarbonyl Norfloxacin calibration curves.
-
Calculate RRF:
RRF = Slope of N-Ethoxycarbonyl Norfloxacin / Slope of Norfloxacin
Calculation of Impurity Concentration
The percentage of N-Ethoxycarbonyl Norfloxacin in the Norfloxacin API sample can be calculated using the following formula:
% Impurity = (Area_Imp / Area_Std) * (Conc_Std / Conc_Sample) * (1 / RRF) * 100
Where:
-
Area_Imp: Peak area of N-Ethoxycarbonyl Norfloxacin in the sample chromatogram.
-
Area_Std: Peak area of N-Ethoxycarbonyl Norfloxacin in the standard chromatogram.
-
Conc_Std: Concentration of N-Ethoxycarbonyl Norfloxacin in the standard solution.
-
Conc_Sample: Concentration of the Norfloxacin API in the sample solution.
-
RRF: Experimentally determined Relative Response Factor (if not determined, a value of 1.0 can be used with the understanding that the result is an estimate).
Method Validation Considerations
Any analytical method used for quality control must be validated according to ICH guidelines (Q2(R1)). Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This includes demonstrating separation from other known impurities and degradation products.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value. This can be assessed by spiking the API with known amounts of the impurity standard.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion and Best Practices
N-Ethoxycarbonyl Norfloxacin is a critical impurity to monitor in Norfloxacin API. Its accurate quantification relies on the use of a well-characterized reference standard and a validated, stability-indicating HPLC method.
Key Takeaways for the Analyst:
-
Source a High-Purity Reference Standard: Obtain N-Ethoxycarbonyl Norfloxacin from a reputable supplier that provides a Certificate of Analysis.
-
Proper Handling and Storage: Store the reference standard at the recommended temperature (typically -20°C for long-term storage) and protect it from light.
-
Use Validated Methods: Employ a fully validated HPLC method for the analysis of related substances in Norfloxacin.
-
Determine the RRF: For the most accurate quantification, experimentally determine the Relative Response Factor of N-Ethoxycarbonyl Norfloxacin relative to Norfloxacin.
-
Adhere to System Suitability Criteria: Always verify the performance of the chromatographic system before conducting any sample analysis.
By adhering to these principles and protocols, analytical scientists can ensure the reliable and accurate measurement of N-Ethoxycarbonyl Norfloxacin, contributing to the overall quality and safety of Norfloxacin-containing pharmaceutical products.
References
-
Fael, H., Barbas, R., Prohens, R., Ràfols, C., & Fuguet, E. (2021). Synthesis and Characterization of a New Norfloxacin/Resorcinol Cocrystal with Enhanced Solubility and Dissolution Profile. Pharmaceutics, 13(1), 103. [Link]
-
Mallu, U. R., Anna, V., & Talluri, M. V. N. K. (2018). Intended high-performance liquid chromatography procedure for the quantification of norfloxacin and its potential impurities in active pharmaceutical ingredient and tablet dosage forms. Thai Journal of Pharmaceutical Sciences, 42(1), 27-36. [Link]
-
PubChem. (n.d.). N-Ethoxycarbonyl Norfloxacin. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
-
Japanese Pharmacopoeia. (2016). Norfloxacin. In The Japanese Pharmacopoeia (17th ed., pp. 743-744). [Link]
- USP-NF. (2022). USP Monographs, Norfloxacin. In United States Pharmacopeia and National Formulary.
-
PubChem. (n.d.). Norfloxacin. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
-
Choudhary, A. (2025, February 18). Relative Response Factor (RRF) and its Calculation in HPLC Analysis. Pharmaguideline. [Link]
-
Miseljic, B., Popovic, G., Agbaba, D., Markovic, S., Simonovska, B., & Vovk, I. (2008). Column high-performance liquid chromatographic determination of norfloxacin and its main impurities in pharmaceuticals. Journal of AOAC International, 91(2), 332–338. [Link]
-
USP. (2015). Compendial Approvals for USP38-NF33 1S. Retrieved January 14, 2026, from [Link]
Sources
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. uspnf.com [uspnf.com]
- 3. Design, Synthesis, and In Silico Studies of New Norfloxacin Analogues with Broad Spectrum Antibacterial Activity via Topoisomerase II Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Relative Response Factor (RRF) and its Calculation in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
Application Notes and Protocols for the Laboratory Synthesis of N-Ethoxycarbonyl Norfloxacin
Introduction: The Rationale for Modifying Norfloxacin
Norfloxacin is a broad-spectrum fluoroquinolone antibiotic that functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[1] This mechanism effectively halts bacterial proliferation, making norfloxacin a valuable therapeutic agent against a range of infections, particularly those affecting the urinary and gastrointestinal tracts.[1] The piperazinyl moiety at the C-7 position of the quinolone core is a frequent target for chemical modification to enhance potency, broaden the activity spectrum, and overcome bacterial resistance.[2] The synthesis of N-alkoxycarbonyl derivatives, such as N-Ethoxycarbonyl Norfloxacin, represents a key strategy in medicinal chemistry. This modification can alter the physicochemical properties of the parent drug, such as lipophilicity, which may influence its pharmacokinetic and pharmacodynamic profile. The ethoxycarbonyl group can serve as a prodrug moiety or as an intermediate for further derivatization.[3][4]
This document provides a detailed protocol for the synthesis of N-Ethoxycarbonyl Norfloxacin, grounded in established chemical principles and supported by spectroscopic data.
Reaction Scheme and Mechanism
The synthesis of N-Ethoxycarbonyl Norfloxacin is achieved through a nucleophilic acyl substitution reaction. The secondary amine of the piperazinyl group on Norfloxacin acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl chloroformate. A non-nucleophilic base, such as triethylamine (TEA), is employed to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Reaction:
Norfloxacin + Ethyl Chloroformate --(Triethylamine, Dichloromethane)--> N-Ethoxycarbonyl Norfloxacin + Triethylammonium chloride
Mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the secondary nitrogen of Norfloxacin's piperazine ring attacks the carbonyl carbon of ethyl chloroformate.
-
Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed.
-
Leaving Group Departure: The chloride ion departs, and the carbonyl double bond is reformed.
-
Deprotonation: Triethylamine deprotonates the newly acylated piperazinyl nitrogen, forming the final product and triethylammonium chloride.
Experimental Workflow Overview
The overall process involves the reaction setup, execution, product isolation, and subsequent purification and characterization.
Caption: A flowchart of the N-Ethoxycarbonyl Norfloxacin synthesis workflow.
Detailed Synthesis Protocol
This protocol is designed for the synthesis of N-Ethoxycarbonyl Norfloxacin (Compound 7 as described in some literature).[3]
Materials and Reagents
-
Norfloxacin (C₁₆H₁₈FN₃O₃, MW: 319.33 g/mol )
-
Ethyl Chloroformate (C₃H₅ClO₂, MW: 108.52 g/mol )
-
Triethylamine (TEA, C₆H₁₅N, MW: 101.19 g/mol )
-
Dichloromethane (DCM, CH₂Cl₂, analytical grade)
-
Methanol (CH₃OH, for recrystallization)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water
Equipment
-
Round-bottom flask (100 mL) with a magnetic stir bar
-
Dropping funnel
-
Ice bath
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Buchner funnel and flask for vacuum filtration
-
Standard laboratory glassware
-
pH indicator paper
Procedure
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve Norfloxacin (e.g., 1.0 g, 3.13 mmol) and triethylamine (e.g., 0.52 mL, 3.76 mmol, 1.2 eq) in 30 mL of dichloromethane. Stir the mixture at room temperature until all solids have dissolved.
-
Expert Insight: Triethylamine acts as a scavenger for the HCl generated during the reaction, preventing the protonation of the piperazinyl amine and driving the equilibrium towards the product. An excess is used to ensure complete neutralization.[5] Dichloromethane is a suitable solvent as it is relatively inert and dissolves the reactants.[5]
-
-
Addition of Ethyl Chloroformate: Cool the reaction flask in an ice bath to 0-5 °C. Add ethyl chloroformate (e.g., 0.36 mL, 3.76 mmol, 1.2 eq) dropwise to the stirred solution over 15 minutes using a dropping funnel.
-
Expert Insight: The dropwise addition at low temperature is crucial to control the exothermic reaction and minimize the formation of side products.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as chloroform:acetone (1:1).[6][7]
-
Work-up and Isolation:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 20 mL of deionized water (twice) and 20 mL of brine. This removes the triethylammonium chloride salt and any unreacted triethylamine.
-
Dry the organic layer over anhydrous sodium sulfate.[6]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid.
-
-
Purification:
-
The crude solid can be purified by recrystallization. Dissolve the solid in a minimal amount of hot methanol and allow it to cool slowly to room temperature, then in a refrigerator to induce crystallization.[5]
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum.
-
Characterization of N-Ethoxycarbonyl Norfloxacin
To confirm the identity and purity of the synthesized compound, the following analytical techniques are essential.
Logical Flow of Characterization
Caption: The logical workflow for structural confirmation of the product.
Expected Spectroscopic Data
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show the disappearance of the N-H stretch from the piperazinyl group (typically around 3170-3300 cm⁻¹) and the appearance of a new strong absorption band around 1730 cm⁻¹ corresponding to the carbonyl (C=O) stretch of the newly formed urethane (ester) group.[3] The characteristic C=O stretch of the quinolone keto group and the carboxylic acid remain.[8][9]
-
¹H Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: The ¹H-NMR spectrum should confirm the incorporation of the ethoxycarbonyl group.
-
The signal corresponding to the piperazinyl N-H proton will be absent.[3]
-
New signals will appear for the ethyl group: a quartet around δ 4.20 ppm (for the -O-CH₂- protons) and a triplet around δ 1.40 ppm (for the -CH₃ protons).[3]
-
The other characteristic peaks of the norfloxacin scaffold will remain, though some shifts in the piperazine ring protons are expected.
-
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of N-Ethoxycarbonyl Norfloxacin (C₁₉H₂₂FN₃O₅), which is 391.39 g/mol .[10]
Summary of Key Parameters and Expected Results
| Parameter | Value / Observation | Rationale / Explanation |
| Reactant Ratio | Norfloxacin : Ethyl Chloroformate : TEA | 1 : 1.2 : 1.2 |
| Solvent | Dichloromethane (DCM) | Good solubility for reactants, inert under reaction conditions.[5] |
| Temperature | 0-5 °C for addition, then RT | Controls exothermicity and prevents side reactions. |
| Reaction Time | 4-6 hours | Sufficient time for the reaction to complete, verifiable by TLC. |
| Expected Yield | 70-85% | Typical range for this type of acylation reaction. |
| Appearance | White to off-white solid | Expected physical state of the purified product. |
| Key IR Peak (cm⁻¹) | ~1730 cm⁻¹ | Confirms the presence of the ester carbonyl group.[3] |
| Key ¹H-NMR Signals (ppm) | ~4.20 (q), ~1.40 (t) | Confirms the presence of the ethyl group.[3] |
| Molecular Weight | 391.39 g/mol | C₁₉H₂₂FN₃O₅[10] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive reagents (hydrolyzed ethyl chloroformate). Insufficient base. | Use fresh ethyl chloroformate. Ensure triethylamine is dry and added in sufficient quantity. |
| Incomplete Reaction (TLC) | Insufficient reaction time or temperature. | Allow the reaction to stir for a longer period. Gentle warming (to 30-40 °C) can be attempted if necessary. |
| Oily Product / Fails to Crystallize | Presence of impurities, residual solvent. | Re-dissolve the crude product in DCM, wash again with water and brine, and thoroughly dry. Attempt purification via column chromatography if recrystallization fails. |
| Multiple Spots on TLC | Side reactions (e.g., di-acylation, hydrolysis). | Ensure controlled, dropwise addition of ethyl chloroformate at low temperature. Ensure anhydrous conditions. |
References
-
El-Nassan, H.B. (2022). Design, Synthesis, and In Silico Studies of New Norfloxacin Analogues with Broad Spectrum Antibacterial Activity via Topoisomerase II Inhibition. Molecules, 27(22), 8013. Available at: [Link]
-
Abdel-Maksoud, M.S., et al. (2021). Rational design, synthesis, molecular modeling, biological activity, and mechanism of action of polypharmacological norfloxacin hydroxamic acid derivatives. RSC Medicinal Chemistry, 12(9), 1536-1551. Available at: [Link]
-
Yadav, P., & Joshi, Y.C. (2008). Synthesis and Spectral Study of Novel Norfloxacin Derivatives. E-Journal of Chemistry, 5(S2), 1154-1158. Available at: [Link]
-
SciSpace. (n.d.). Synthesis and Spectral Study of Novel Norfloxacin Derivatives. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis and Spectral Study of Novel Norfloxacin Derivatives. Available at: [Link]
-
Facelli, J.C., et al. (2007). NMR and IR characterization of the aluminium complexes of norfloxacin and ciprofloxacin fluoroquinolones. Magnetic Resonance in Chemistry, 45(10), 850-859. Available at: [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Norfloxacin?. Available at: [Link]
-
Refat, M.S., et al. (2007). Synthesis and characterization of norfloxacin-transition metal complexes (group 11, IB): spectroscopic, thermal, kinetic measurements and biological activity. Journal of the Chinese Chemical Society, 54(6), 1453-1462. Available at: [Link]
-
ResearchGate. (n.d.). NMR and IR characterization of the aluminium complexes of norfloxacin and ciprofloxacin fluoroquinolones. Available at: [Link]
-
Nishimura, Y., et al. (1990). Studies on Prodrugs. 10. Possible Mechanism of N-dealkylation of N-masked Norfloxacins Having Several Active Methylene Groups. Chemical & Pharmaceutical Bulletin, 38(9), 2457-2461. Available at: [Link]
Sources
- 1. What is the mechanism of Norfloxacin? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and In Silico Studies of New Norfloxacin Analogues with Broad Spectrum Antibacterial Activity via Topoisomerase II Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies on prodrugs. 10. Possible mechanism of N-dealkylation of N-masked norfloxacins having several active methylene groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rational design, synthesis, molecular modeling, biological activity, and mechanism of action of polypharmacological norfloxacin hydroxamic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. NMR and IR characterization of the aluminium complexes of norfloxacin and ciprofloxacin fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. usbio.net [usbio.net]
Troubleshooting & Optimization
Technical Support Center: Optimization of HPLC Parameters for N-Ethoxycarbonyl Norfloxacin Separation
Welcome to the technical support center for the chromatographic analysis of N-Ethoxycarbonyl Norfloxacin. This guide is designed for researchers, analytical scientists, and drug development professionals who are working on developing, optimizing, or troubleshooting HPLC methods for this compound, often in the presence of its parent drug, Norfloxacin. My approach is grounded in years of field experience, emphasizing not just the "how" but the fundamental "why" behind each procedural step and optimization strategy.
N-Ethoxycarbonyl Norfloxacin is a key related substance of Norfloxacin, a widely used fluoroquinolone antibiotic.[1][2][3] Its effective separation and quantification are critical for purity analysis and stability studies of Norfloxacin drug substance and products. The addition of the ethoxycarbonyl group to the piperazine moiety significantly alters the molecule's physicochemical properties compared to Norfloxacin, primarily by increasing its hydrophobicity and reducing the basicity of the adjacent nitrogen atom. These differences are the key to achieving successful chromatographic separation.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the practical challenges you may encounter in the laboratory.
Part 1: Method Development & Optimization FAQs
This section addresses common questions encountered when setting up an initial HPLC method for N-Ethoxycarbonyl Norfloxacin.
Q1: What are the recommended starting HPLC conditions for separating N-Ethoxycarbonyl Norfloxacin from Norfloxacin?
Answer: A robust starting point for method development leverages standard reversed-phase chromatography conditions that are effective for fluoroquinolones.[3][4][5] The primary goal is to exploit the hydrophobicity difference between Norfloxacin and its more nonpolar N-ethoxycarbonyl derivative.
| Parameter | Recommended Starting Condition | Rationale & Expert Insights |
| Stationary Phase | C18 (L1), 5 µm or 3.5 µm particle size | A C18 column is the workhorse of reversed-phase chromatography and provides excellent hydrophobic retention. The increased hydrophobicity of N-Ethoxycarbonyl Norfloxacin ensures it will be retained longer than Norfloxacin. |
| Mobile Phase A | 0.1% Formic Acid or Phosphoric Acid in Water (pH ~2.5-3.5) | An acidic pH is critical. It ensures that the carboxylic acid group on both molecules is protonated (neutral), preventing peak tailing due to silanol interactions. Norfloxacin's piperazine ring will be protonated and positively charged, while the derivatized piperazine on N-Ethoxycarbonyl Norfloxacin is non-basic. This pH range maximizes retention on a C18 column and promotes sharp peak shapes.[2][4] |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile is generally preferred for its lower viscosity and UV transparency. Methanol can offer different selectivity and is a good alternative to explore during optimization if resolution is challenging. |
| Elution Mode | Isocratic or Gradient | Start with an isocratic elution (e.g., 85:15 Mobile Phase A:B) and adjust based on initial results. A gradient may be necessary if other impurities with a wide range of polarities are present.[6] |
| Flow Rate | 1.0 mL/min (for a 4.6 mm ID column) | This is a standard flow rate that provides a good balance between analysis time and efficiency. Adjust proportionally for columns with different internal diameters. |
| Detection (UV) | 275-280 nm | Norfloxacin has a strong absorbance maximum around this wavelength.[3][5] While derivatization may slightly shift the λmax, this range typically provides excellent sensitivity for both compounds. A photodiode array (PDA) detector is recommended to confirm peak purity.[1][7] |
| Column Temp. | 30-40 °C | Elevated temperature can improve peak shape and reduce analysis time by lowering mobile phase viscosity. It also ensures method robustness against fluctuations in ambient lab temperature.[8] |
Q2: How does the N-ethoxycarbonyl group affect the molecule's chromatographic behavior compared to Norfloxacin?
Answer: Understanding the structural difference is key to predicting and manipulating the separation.
-
Increased Retention Time: The ethoxycarbonyl group adds nonpolar character (more carbon-hydrogen bonds) to the molecule.[9][10] In reversed-phase HPLC, greater hydrophobicity leads to stronger interaction with the C18 stationary phase, resulting in a longer retention time for N-Ethoxycarbonyl Norfloxacin compared to Norfloxacin.
-
Improved Peak Shape: The piperazine nitrogen in Norfloxacin is basic (pKa₂ ≈ 8.75) and can interact with acidic silanol groups on the silica backbone of the HPLC column, a common cause of peak tailing.[11] The N-ethoxycarbonyl group is electron-withdrawing and acts as a protecting group, rendering the adjacent nitrogen essentially neutral and non-basic. This significantly reduces undesirable secondary interactions, often leading to a more symmetrical peak for N-Ethoxycarbonyl Norfloxacin.
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your analysis.
Scenario 1: Poor Resolution (Rs < 2.0) Between Norfloxacin and N-Ethoxycarbonyl Norfloxacin
Question: My peaks for Norfloxacin and N-Ethoxycarbonyl Norfloxacin are overlapping. How can I improve their separation?
Answer: This is the most common challenge. Since N-Ethoxycarbonyl Norfloxacin is more retained, your goal is to increase the distance between the two peaks without excessive band broadening.
Troubleshooting Workflow:
Detailed Steps & Rationale:
-
Decrease the Organic Modifier Concentration:
-
Action: Reduce the percentage of acetonitrile or methanol in the mobile phase in small increments (e.g., 1-2%).
-
Why it Works: According to reversed-phase theory, decreasing the solvent strength of the mobile phase increases analyte retention. Because N-Ethoxycarbonyl Norfloxacin is more hydrophobic, its retention time will increase more significantly than Norfloxacin's, thereby widening the gap between the two peaks and improving resolution.
-
-
Fine-Tune the Mobile Phase pH:
-
Action: Adjust the pH of the aqueous phase (Mobile Phase A) within the acidic range (e.g., from 3.0 to 2.8 or 3.2).
-
Why it Works: The retention of Norfloxacin is sensitive to pH changes in this range due to the protonation of its basic piperazine nitrogen. The N-Ethoxycarbonyl derivative is much less sensitive to pH. A slight change in pH can subtly alter the polarity and retention of Norfloxacin without significantly affecting the derivative, thus changing the selectivity and potentially improving resolution.
-
-
Switch the Organic Modifier:
-
Action: If you are using acetonitrile, prepare a mobile phase with methanol at a concentration that gives a similar retention time for the main peak, and vice-versa.
-
Why it Works: Acetonitrile and methanol interact differently with analytes and the stationary phase, offering different selectivity. This change can sometimes resolve peaks that co-elute in the other solvent.
-
Scenario 2: The N-Ethoxycarbonyl Norfloxacin Peak is Tailing (Asymmetry > 1.2)
Question: The peak for my parent compound, Norfloxacin, looks good, but the N-Ethoxycarbonyl Norfloxacin peak is tailing. What's the cause?
Answer: While less common for the derivative than for Norfloxacin, peak tailing can still occur and usually points to secondary interactions or column issues.
Troubleshooting Steps:
-
Verify Mobile Phase pH: Ensure the pH is sufficiently low (≤3.5) to keep residual silanol groups on the column packing protonated and minimize ionic interactions.[4]
-
Check for Column Contamination: Strongly retained, basic compounds from previous injections can accumulate at the head of the column, creating active sites that cause tailing.
-
Action: Disconnect the column from the detector and flush it with a strong, organic solvent like isopropanol. If a guard column is in use, replace it first, as it is designed to trap contaminants.
-
-
Assess for Column Overload: Injecting too much sample mass can lead to peak distortion and tailing.
-
Action: Dilute your sample 10-fold and reinject. If the peak shape improves significantly, you are likely overloading the column. Find the optimal sample concentration that balances sensitivity and peak shape.
-
-
Consider Extra-Column Effects: Poor connections, excessive tubing length between the injector, column, and detector can cause band broadening and tailing. Ensure all fittings are properly tightened and tubing is kept as short as possible.
Scenario 3: Inconsistent Retention Times
Question: The retention time for N-Ethoxycarbonyl Norfloxacin is shifting between injections. How can I stabilize it?
Answer: Retention time instability is a classic HPLC problem often related to the mobile phase, pump, or column temperature.
Troubleshooting Steps:
-
Ensure Proper Mobile Phase Preparation & Equilibration:
-
Action: Always pre-mix mobile phase components and degas thoroughly. When starting up the system, ensure the column is equilibrated for at least 15-20 column volumes. Insufficient equilibration is a primary cause of drifting retention times.
-
-
Check for Leaks and Pump Performance:
-
Action: Visually inspect all fittings for leaks. Monitor the pump pressure ripple; an unstable or fluctuating pressure indicates issues with check valves or seals, which will affect the flow rate and, consequently, retention times.
-
-
Use a Column Thermostat:
-
Action: If not already in use, employ a column oven set to at least 10°C above ambient temperature (e.g., 35°C).
-
Why it Works: Retention in reversed-phase HPLC is highly sensitive to temperature. Fluctuations in lab temperature throughout the day will cause retention times to drift. A thermostat provides a stable environment, ensuring reproducibility.[8]
-
Part 3: Method Validation Protocol
Once your method is optimized, it must be validated to ensure it is suitable for its intended purpose, following ICH Q2(R2) guidelines.[12]
Step-by-Step Validation Protocol:
-
Specificity/Selectivity:
-
Protocol: Analyze a placebo (matrix without analyte), a standard of N-Ethoxycarbonyl Norfloxacin, a standard of Norfloxacin, and a sample spiked with both. Subject the sample to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.
-
Acceptance Criteria: The N-Ethoxycarbonyl Norfloxacin peak should be free from interference from the placebo, Norfloxacin, and any generated degradation products. Peak purity should be confirmed using a PDA detector.[3]
-
-
Linearity:
-
Protocol: Prepare a series of at least five concentrations of N-Ethoxycarbonyl Norfloxacin spanning the expected working range.
-
Acceptance Criteria: Plot peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
-
Accuracy:
-
Protocol: Perform a recovery study by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration), in triplicate.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[13]
-
-
Precision (Repeatability & Intermediate Precision):
-
Protocol:
-
Repeatability: Analyze six replicate preparations of the same sample on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) for the results should be ≤ 2.0%.[13]
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ):
-
Protocol: Determine based on the signal-to-noise ratio (S/N) of a series of dilute solutions (typically S/N of 3 for LOD and 10 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Acceptance Criteria: These values establish the lower limits of the method's capability.
-
-
Robustness:
-
Protocol: Intentionally make small, deliberate variations to the method parameters, such as mobile phase pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min).
-
Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits, demonstrating the method's reliability during normal use.[2]
-
References
- SIELC Technologies. (n.d.). Analysis of Antibiotic Norfloxacin and Related Impurities in Mixed-Mode Chromatography.
- Mallu, U. R., et al. (2018). Intended high-performance liquid chromatography procedure for the quantification of norfloxacin and its potential impurities in. Thai Journal of Pharmaceutical Sciences, 42(1), 27-36.
- ResearchGate. (2025). Column High-Performance Liquid Chromatographic Determination of Norfloxacin and Its Main Impurities in Pharmaceuticals.
- Asian Journal of Pharmaceutical Analysis. (n.d.). Rapid RP-HPLC Method for Simultaneous Estimation of Norfloxacin and Tinidazole in Tablet Dosage Form.
- Mallu, U. R., et al. (2018). Intended high-performance liquid chromatography procedure for the quantification of norfloxacin and its potential impurities in active pharmaceutical ingredient and tablet dosage forms.
- Rp-hplc method development and validation of norfloxacin in bulk form. (2024).
- Bera, A. K., et al. (2014). Validated and Precise Reverse Phase-HPLC Method for the Quantitative Estimation of Norfloxacin from Marketed Formulation. International Journal of PharmTech Research, 6(4), 1189-1194.
- International Journal of Advanced Research in Science and Engineering. (n.d.). Validation of reverse phase-hplc method for the quantitative estimation of norfloxacin in pure and pharmaceutical formulation.
- Singh, R., et al. (2014).
- Wang, T., et al. (2018). Surface hydrophobicity: effect of alkyl chain length and network homogeneity. Environmental Science and Pollution Research, 25(1), 85-92.
- Oliveira, P. R., et al. (2009). Liquid Chromatographic Determination of Norfloxacin in Extended-Release Tablets.
- International Council for Harmonisation. (2023). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures.
- ResearchGate. (2025). 2-(4-Sulfophenylsulfonyl)ethoxycarbonyl group: A new water-soluble N-protecting group and its application to solid phase peptide synthesis in water.
- Kataoka, H. (2005). Gas chromatography of amines as various derivatives.
- Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis.
- Helda - University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES.
- Gozgit, J. M., et al. (2006). Hydrophobicity – Shake Flasks, Protein Folding and Drug Discovery. PMC - NIH.
- Kyte, J. (2003). The basis of the hydrophobic effect. Biophysical Chemistry, 100(1-3), 193-203.
- Kyte, J. (2003). The basis of the hydrophobic effect.
- Huisgen Cycloaddition of Azidoazulenes: Synthesis, Structural and Optical Properties of 2- and 6-(1,2,3-Triazol-1-yl)azulenes. (2023). MDPI.
- Chen, F. M., & Benoiton, N. L. (1978). Studies on the use of N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline for the synthesis of acylamino acid anilides and p-nitroanilides. Canadian Journal of Biochemistry, 56(1), 38-42.
Sources
- 1. thaiscience.info [thaiscience.info]
- 2. ajpaonline.com [ajpaonline.com]
- 3. primescholars.com [primescholars.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. ijarse.com [ijarse.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The basis of the hydrophobic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. DSpace [helda.helsinki.fi]
- 12. researchgate.net [researchgate.net]
- 13. Rp-hplc method development and validation of norfloxacin in bulk form [wisdomlib.org]
Technical Support Center: Minimizing Interference in N-Ethoxycarbonyl Norfloxacin Bioassays
Welcome to the technical support center for N-Ethoxycarbonyl Norfloxacin (ECN) bioassays. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of accurately quantifying this important prodrug and its active metabolite, Norfloxacin. As a carbamate prodrug, ECN presents unique analytical challenges, primarily related to its potential hydrolysis and interference from complex biological matrices.
This resource provides in-depth, cause-and-effect explanations for common issues, step-by-step troubleshooting protocols, and validated insights to ensure the integrity and reproducibility of your experimental results.
Part 1: Foundational Concepts & Key Challenges
This section addresses the fundamental properties of ECN that influence bioassay design and troubleshooting.
Q1: What is N-Ethoxycarbonyl Norfloxacin (ECN) and why is its analysis challenging?
A1: N-Ethoxycarbonyl Norfloxacin is a prodrug of Norfloxacin, a broad-spectrum fluoroquinolone antibiotic.[1] The ethoxycarbonyl group is attached to the piperazine ring of Norfloxacin, creating a carbamate linkage. This modification is typically designed to enhance properties like systemic stability or absorption.[2][3] The primary analytical challenge is that this carbamate bond can be cleaved, converting the inactive (or less active) prodrug ECN back into the active drug, Norfloxacin. This conversion can happen both in vivo (the intended metabolic activation) and in vitro during sample collection, storage, and analysis.
Therefore, your bioassay must be able to either:
-
Quantify ECN exclusively, preventing any in vitro hydrolysis.
-
Quantify Norfloxacin exclusively, ensuring complete and controlled conversion in vitro.
-
Simultaneously quantify both ECN and Norfloxacin, which requires robust chromatographic separation.
Uncontrolled hydrolysis is a major source of interference, leading to an underestimation of the prodrug (ECN) and an overestimation of the active metabolite (Norfloxacin).
Q2: What are the primary mechanisms of ECN hydrolysis that I need to control?
A2: The hydrolysis of the carbamate bond in ECN is the most critical interference pathway. This can be driven by two main mechanisms:
-
Enzymatic Hydrolysis: Biological matrices like plasma, serum, and tissue homogenates contain esterase enzymes that can rapidly hydrolyze the carbamate bond.[2] This is often the intended in vivo activation pathway but is a significant source of interference during sample handling.
-
Chemical (pH- and Temperature-Dependent) Hydrolysis: The carbamate linkage is susceptible to hydrolysis under both acidic and basic conditions. The rate of this chemical hydrolysis is highly dependent on pH and temperature.[4][5] Storing samples at inappropriate pH values or elevated temperatures can lead to significant degradation of ECN.
The diagram below illustrates the conversion of ECN to Norfloxacin, the key transformation that must be controlled or monitored in any bioassay.
Caption: Conversion pathway of ECN to Norfloxacin and byproducts.
Part 2: Troubleshooting Guide - Sample Preparation & Matrix Effects
Matrix effects are a leading cause of inaccurate results, arising from components in the biological sample that interfere with the analyte's signal.[2]
Q3: My analyte recovery is low and inconsistent after solid-phase extraction (SPE). What's causing this and how do I fix it?
A3: Low and variable recovery is often due to either incomplete extraction of the analyte from the matrix or signal suppression during analysis. For fluoroquinolones, strong binding to matrix components like proteins is a common issue.[2]
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Protocol |
| Protein Binding | ECN or Norfloxacin may be strongly bound to plasma proteins (e.g., albumin), preventing efficient extraction. | 1. Protein Precipitation: Before SPE, precipitate proteins using a cold organic solvent like acetonitrile or trichloroacetic acid.[6] A 2:1 or 3:1 ratio of solvent to sample is typical. Vortex, centrifuge at high speed (>10,000 x g) for 10 min at 4°C, and use the supernatant for SPE. 2. pH Adjustment: Adjust the sample pH to disrupt protein-drug interactions. For fluoroquinolones, acidifying the sample (e.g., to pH 3-4) can often improve release from proteins. |
| Incomplete Elution | The chosen SPE elution solvent may not be strong enough to desorb the analyte from the sorbent. | 1. Increase Solvent Strength: Modify your elution solvent. If using methanol, try adding a small percentage (1-5%) of a modifier like formic acid or ammonia, depending on the analyte's charge state at the elution pH. 2. Test Multiple Solvents: Systematically test different elution solvents (e.g., acetonitrile, methanol, isopropanol) with and without modifiers to find the optimal composition for recovery. |
| Analyte Breakthrough | The analyte may not be retained on the SPE cartridge during the loading phase, passing through to the waste. | 1. Check Sample pH: Ensure the sample pH is optimized for retention on your chosen SPE sorbent (e.g., for reversed-phase SPE, a lower pH ensures acidic compounds are neutral and better retained). 2. Reduce Flow Rate: Load the sample onto the cartridge at a slower flow rate to allow sufficient time for interaction between the analyte and the sorbent. |
| Matrix Ion Suppression (for LC-MS) | Co-eluting matrix components suppress the ionization of the target analyte in the mass spectrometer source. | 1. Improve SPE Wash Steps: Introduce a stronger, intermediate wash step in your SPE protocol (e.g., with 20-40% methanol in water) to remove interfering components without eluting the analyte. 2. Optimize Chromatography: Develop a chromatographic gradient that separates the analyte from the bulk of the matrix components. (See Section 3). |
Below is a workflow diagram for systematically troubleshooting low recovery.
Caption: Troubleshooting flowchart for low analyte recovery.
Part 3: Troubleshooting Guide - Chromatographic & Spectrophotometric Issues
This section focuses on problems related to the analytical measurement itself, typically using HPLC with UV or MS detection.
Q4: I see drifting retention times and poor peak shape in my HPLC analysis. What is the cause?
A4: Drifting retention times and poor peak shape (e.g., tailing or fronting) compromise resolution and integration, leading to inaccurate quantification. These issues often point to problems with the mobile phase, column, or sample solvent.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Protocol |
| Mobile Phase pH Instability | The mobile phase pH is not properly buffered or is near the pKa of the analyte, causing its ionization state to fluctuate. Norfloxacin has multiple pKa values, making pH control critical. | 1. Use a Buffer: Ensure your aqueous mobile phase component is buffered. Phosphate or formate buffers are common.[7][8] 2. Adjust pH Away from pKa: Adjust the mobile phase pH to be at least 1.5-2 units away from the analyte's pKa to ensure a single, stable ionic form. For Norfloxacin (an acid), a lower pH (e.g., pH 3.0) is often used to suppress carboxylate ionization and improve peak shape.[7][8] |
| Column Degradation | The stationary phase of the HPLC column is degrading, often due to extreme pH or incompatible solvents, leading to loss of retention and peak tailing. | 1. Check pH Limits: Verify that your mobile phase pH is within the stable range for your column type (e.g., most silica-based C18 columns are stable between pH 2 and 8). 2. Use a Guard Column: A guard column should always be used to protect the analytical column from contaminants.[7] 3. Flush and Regenerate: Flush the column with a series of strong and weak solvents as recommended by the manufacturer to remove contaminants. |
| Sample Solvent Mismatch | The solvent used to dissolve the final sample extract is much stronger than the initial mobile phase, causing peak distortion. | 1. Match Initial Conditions: Reconstitute your final, dried extract in a solvent that is as close as possible to the initial mobile phase composition. If using a gradient starting at 95% water / 5% acetonitrile, your sample solvent should be similar. 2. Reduce Injection Volume: If a strong solvent is unavoidable, reduce the injection volume to minimize its effect on peak shape. |
Q5: How can I develop an HPLC method to separate ECN from Norfloxacin?
A5: Separating the prodrug (ECN) from the active drug (Norfloxacin) is essential for accurately studying pharmacokinetics. Since ECN has an added ethoxycarbonyl group, it is more non-polar (lipophilic) than Norfloxacin. Therefore, on a standard reversed-phase C18 column, ECN will be retained longer and elute after Norfloxacin.
Step-by-Step Method Development Protocol:
-
Column Selection: Start with a standard C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).
-
Mobile Phase Selection:
-
Aqueous (A): 0.1% Formic Acid or 20mM Phosphate Buffer in water, adjusted to pH 3.0. This pH ensures consistent protonation of the carboxylic acid group on both molecules.
-
Organic (B): Acetonitrile or Methanol. Acetonitrile often provides sharper peaks for these types of compounds.[7]
-
-
Initial Gradient:
-
Optimization:
-
Based on the initial run, adjust the gradient slope to improve the resolution between the Norfloxacin and ECN peaks.
-
If peaks are too close, flatten the gradient (e.g., increase the time it takes to go from 10% to 40% B).
-
If peaks are too far apart, steepen the gradient to reduce run time.
-
-
Validation: Once separation is achieved, validate the method for linearity, accuracy, and precision according to relevant guidelines.
Part 4: Troubleshooting Guide - Analyte Stability
Q6: I suspect my ECN is degrading during sample storage. How can I confirm this and prevent it?
A6: Degradation during storage will lead to artificially low ECN concentrations. This is a critical parameter to validate. Norfloxacin itself is known to be sensitive to light (photodegradation) and hydrolysis under certain conditions.[9][10][11] The carbamate prodrug ECN is primarily susceptible to hydrolysis.
Protocol for Stability Assessment & Prevention:
-
Establish Baseline: Immediately after spiking a fresh matrix sample (e.g., plasma) with a known concentration of ECN, add an esterase inhibitor (e.g., sodium fluoride) and immediately precipitate proteins and extract the sample. Analyze this "time zero" sample.
-
Conduct Freeze-Thaw Stability: Analyze aliquots of a spiked sample after 1, 3, and 5 freeze-thaw cycles. Compare the results to the time zero sample. A decrease of >15% typically indicates instability.
-
Conduct Short-Term (Bench-Top) Stability: Leave aliquots of a spiked sample on the bench at room temperature for 4, 8, and 24 hours before processing. Analyze and compare to the time zero sample.
-
Conduct Long-Term Storage Stability: Store aliquots of a spiked sample at your intended storage temperature (e.g., -80°C) for 1, 3, and 6 months. Analyze and compare to the time zero sample.
-
Prevention Strategies:
-
Immediate Inhibition: Add an esterase inhibitor like sodium fluoride (NaF) or diisopropyl fluorophosphate (DFP) to your collection tubes before adding the blood sample. This minimizes enzymatic hydrolysis from the moment of collection.
-
Keep Samples Cold: Process samples on ice at all times. Centrifuge at 4°C.
-
Control pH: Ensure the pH of the sample is maintained in a stable range (typically slightly acidic, pH 4-6) if chemical hydrolysis is a concern.
-
Protect from Light: Use amber tubes for collection and storage to prevent photodegradation of the released Norfloxacin.[10]
-
Part 5: Frequently Asked Questions (FAQs)
-
Q: Can I use a simple UV-Vis spectrophotometer for my assay?
-
A: A simple UV-Vis assay is not recommended for complex biological matrices. It lacks the specificity to distinguish between ECN, Norfloxacin, and other endogenous matrix components that absorb at similar wavelengths.[12] This method is only suitable for simple formulations where ECN is the only absorbing species.
-
-
Q: What is an appropriate internal standard for an LC-MS assay?
-
A: The ideal internal standard is a stable isotope-labeled version of your analyte (e.g., ECN-d4). If unavailable, a close structural analog is the next best choice. Another fluoroquinolone like Ciprofloxacin or a different Norfloxacin prodrug could be suitable, provided it is not present in the sample and can be chromatographically separated.[8]
-
-
Q: My microbiological (disk diffusion) assay is giving no zone of inhibition. Why?
-
A: This could be because ECN itself has low or no antibacterial activity. Microbiological assays measure the effect of the active drug (Norfloxacin) on bacterial growth.[13] If your sample contains only the ECN prodrug and there is no mechanism for it to convert to Norfloxacin on the assay plate, you will not see a zone of inhibition. You may need to perform a chemical or enzymatic hydrolysis step on your sample before applying it to the disk to convert ECN to Norfloxacin.
-
References
-
Vandenberge, K., et al. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Medicinal Research Reviews. Available at: [Link]
-
Al-Ghananeem, A. M., et al. (2025). Synthesis and Enzyme Hydrolysis Study of Acyloxyalkyl Carbamates as New Prodrugs for Amines. Al Mustansiriyah Journal of Pharmaceutical Sciences. Available at: [Link]
-
Mattarei, A., et al. (2015). Amino Acid Carbamates As Prodrugs Of Resveratrol. PLoS ONE. Available at: [Link]
-
Mattarei, A., et al. (2015). Amino Acid Carbamates As Prodrugs Of Resveratrol. PLoS ONE. Available at: [Link]
-
Talele, T. T. (2016). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]
-
Mallu, U. R., et al. (2018). Intended high-performance liquid chromatography procedure for the quantification of norfloxacin and its potential impurities in. Thai Journal of Pharmaceutical Sciences. Available at: [Link]
-
Kumar, A., et al. (2014). Validation of reverse phase-hplc method for the quantitative estimation of norfloxacin in pure and pharmaceutical formulation. International Journal of Advanced Research in Science and Engineering. Available at: [Link]
-
Li, Y., et al. (2022). Hydrolysis of norfloxacin in the hyporheic zone: kinetics and pathways. Environmental Science and Pollution Research. Available at: [Link]
-
Ahmad, I., et al. (2009). Bioequivalence of norfloxacin by HPLC-UV method. ResearchGate. Available at: [Link]
-
El-Sayed, M. A., et al. (2023). Design, Synthesis, and In Silico Studies of New Norfloxacin Analogues with Broad Spectrum Antibacterial Activity via Topoisomerase II Inhibition. Molecules. Available at: [Link]
-
Reddy, G. S., et al. (2015). Stability Indicating RP-HPLC Method Development and Validation of Norfloxacin. Prime Scholars. Available at: [Link]
-
Talath, S., et al. (2015). Validated Stability-Indicating RP-HPLC Method for the Determination of Norfloxacin in Pharmaceutical Dosage Form. ResearchGate. Available at: [Link]
-
Anadón, A., et al. (1995). Pharmacokinetics of norfloxacin and its N-desethyl- and oxo-metabolites in broiler chickens. American Journal of Veterinary Research. Available at: [Link]
-
Ananda, S., et al. (2013). Oxidation of Norfloxacin by N-Chlorosuccinimide – A Kinetic Study. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Magalhães, C. G., et al. (2015). Formulation development and stability studies of norfloxacin extended-release matrix tablets. Drug Development and Industrial Pharmacy. Available at: [Link]
-
Bland, J., et al. (1983). Bioassay procedures for norfloxacin. European Journal of Clinical Microbiology. Available at: [Link]
-
Holmes, B., et al. (1985). Norfloxacin, a fluoroquinolone antibacterial agent. Classification, mechanism of action, and in vitro activity. The American Journal of Medicine. Available at: [Link]
-
Magalhães, C. G., et al. (2015). Norfloxacin released versus time of matrix tablets containing PEO N60K. ResearchGate. Available at: [Link]
-
Ananda, S., et al. (2013). Oxidation of Norfloxacin by N-Chlorosuccinimide - A kinetic study. ResearchGate. Available at: [Link]
-
Saleh, G. A., et al. (2012). Stability indicating assay and kinetic study for norfloxacin using TLC-densitometric method. Journal of Liquid Chromatography & Related Technologies. Available at: [Link]
-
Wetzstein, H. G., et al. (1997). In vitro activities of norfloxacin, N-acetylnorfloxacin, and N-nitrosonorfloxacin against selected clinical and environmental strains. ResearchGate. Available at: [Link]
-
Magalhães, C. G., et al. (2015). Formulation Development and Stability Studies of Norfloxacin Extended-Release Matrix Tablets. BioMed Research International. Available at: [Link]
-
Magalhães, C. G., et al. (2015). Formulation Development and Stability Studies of Norfloxacin Extended-Release Matrix Tablets. ResearchGate. Available at: [Link]
-
El-Walily, A. F. M., et al. (2000). Simultaneous Determination of Norfloxacin and Tinidazole Binary Mixture by Difference Spectroscopy. Spectroscopy Letters. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amino Acid Carbamates As Prodrugs Of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrolysis of norfloxacin in the hyporheic zone: kinetics and pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijarse.com [ijarse.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Formulation development and stability studies of norfloxacin extended-release matrix tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Correlation of in vitro activities of the fluoroquinolones to their in vivo efficacies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Norfloxacin, a fluoroquinolone antibacterial agent. Classification, mechanism of action, and in vitro activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Batch-to-Batch Variability in N-Ethoxycarbonyl Norfloxacin Synthesis
Welcome to the technical support center for the synthesis of N-Ethoxycarbonyl Norfloxacin. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve the common challenge of batch-to-batch variability. By understanding the root causes and implementing robust analytical strategies, you can ensure the consistency and quality of your synthesized product.
Section 1: Understanding the Synthesis and Potential for Variability
N-Ethoxycarbonyl Norfloxacin is synthesized via a nucleophilic substitution reaction at the piperazinyl NH group of Norfloxacin, reacting with ethyl chloroformate.[1] While seemingly straightforward, this reaction is susceptible to variability arising from several factors.
Q1: What are the primary drivers of batch-to-batch variability in this synthesis?
A1: The main sources of inconsistency can be categorized into three areas:
-
Reaction Conditions: Minor fluctuations in temperature, reaction time, pH, and the rate of addition of reagents can significantly impact the reaction kinetics and impurity profile.
-
Raw Material Quality: Variability in the purity of Norfloxacin and ethyl chloroformate, including the presence of moisture or other reactive impurities, can lead to inconsistent product quality.
-
Post-Reaction Work-up and Crystallization: Differences in solvent choice, cooling rates, agitation, and filtration/washing techniques can affect yield, crystal form (polymorphism), and particle size distribution.[2]
Synthesis Pathway and Critical Control Points
The following diagram illustrates the synthesis of N-Ethoxycarbonyl Norfloxacin and highlights the critical parameters that must be controlled to minimize variability.
Caption: Synthesis of N-Ethoxycarbonyl Norfloxacin with critical control points.
Section 2: Troubleshooting Guide - A Deeper Dive
This section addresses specific issues you might encounter during your synthesis and provides a systematic approach to troubleshooting.
Issue 1: Inconsistent Yield
Q2: My product yield is fluctuating significantly between batches. What should I investigate?
A2: Inconsistent yields are often linked to incomplete reactions, side reactions, or product loss during work-up.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent yield.
Detailed Steps:
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress. Ensure the disappearance of the starting material (Norfloxacin) before proceeding with the work-up.
-
Raw Material Scrutiny: Always use reagents from reputable suppliers and review the Certificate of Analysis (CoA). Consider in-house testing to confirm purity, especially for Norfloxacin, as impurities can interfere with the reaction.
-
Work-up and Filtration Optimization: Product can be lost if the crystal size is small. Ensure your filter medium is appropriate. The washing solvent should be chosen to remove impurities without dissolving a significant amount of the product.[2]
-
Investigate Side Reactions: Analyze the reaction mixture for by-products. The synthesis of Norfloxacin itself can have side reactions, such as fluorine substitution, if not well-controlled.[2]
Issue 2: Variable Impurity Profile
Q3: I'm observing different impurities or varying levels of the same impurity in different batches. How can I identify and control them?
A3: A variable impurity profile is a critical issue that can impact the safety and efficacy of the final product. A systematic approach to impurity identification and control is essential.
Common Impurities and Their Sources:
| Impurity Name | Potential Source |
| Norfloxacin (Unreacted) | Incomplete reaction |
| Di-acylated Norfloxacin | Excess ethyl chloroformate |
| Hydrolyzed N-Ethoxycarbonyl Norfloxacin | Presence of water during reaction or work-up |
| Norfloxacin Related Compound A | Impurity in the starting Norfloxacin |
| 7-Chloro-6-[4-(ethoxycarbonyl)piperazin-1-yl]-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid (Impurity I) | Impurity in the starting Norfloxacin |
| 6,7-Bis[4-(ethoxycarbonyl)piperazin-1-yl]-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid (Impurity J) | Side reaction during synthesis |
Troubleshooting Steps:
-
Impurity Identification: Utilize HPLC coupled with Mass Spectrometry (LC-MS) to identify the molecular weights of the impurities. Comparison with known Norfloxacin impurities and standards is crucial.[3][4][5]
-
Control of Stoichiometry: Precise control over the molar ratio of ethyl chloroformate to Norfloxacin is critical. An excess can lead to di-acylation, while an insufficient amount will result in unreacted Norfloxacin.
-
Moisture Control: The reaction should be carried out under anhydrous conditions to prevent hydrolysis of ethyl chloroformate and the product.
-
Starting Material Purity: Ensure the Norfloxacin used is of high purity and free from related substances that could carry through the synthesis.
Issue 3: Inconsistent Physical Properties (Color, Crystal Form, Particle Size)
Q4: My final product varies in color and flowability from batch to batch. What is causing this?
A4: Variations in physical properties are often linked to the crystallization process and can impact downstream processing and formulation.
Key Factors and Solutions:
-
Color: Off-color batches may indicate the presence of trace impurities or degradation products. Review the impurity profile and consider purification steps like carbon treatment or recrystallization.
-
Crystal Form (Polymorphism): Norfloxacin is known to exist in different polymorphic forms, which can have different solubilities and stabilities.[2]
-
Control Crystallization Conditions: The choice of solvent, cooling rate, agitation, and temperature during crystallization are critical.[2]
-
Analytical Characterization: Use X-Ray Powder Diffraction (XRPD) to identify the polymorphic form in each batch. Differential Scanning Calorimetry (DSC) can also be used to detect polymorphic transitions.
-
-
Particle Size Distribution: This affects the bulk density and flowability of the powder.
-
Controlled Crystallization: As with polymorphism, the crystallization conditions will influence particle size.
-
Milling: If necessary, a milling step can be introduced to achieve a consistent particle size distribution.
-
Section 3: Recommended Analytical Protocols
Consistent and reliable analytical data is the cornerstone of troubleshooting batch-to-batch variability.
Protocol 1: HPLC Method for Purity and Impurity Profiling
This method is designed to separate N-Ethoxycarbonyl Norfloxacin from Norfloxacin and potential impurities.
| Parameter | Specification |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 278 nm |
| Injection Volume | 10 µL |
Note: This is a starting point. Method optimization may be required based on your specific instrumentation and impurity profile.
Protocol 2: XRPD for Polymorph Identification
-
Sample Preparation: Gently grind the sample to a fine powder.
-
Instrument Setup:
-
Radiation: Cu Kα
-
Voltage and Current: e.g., 40 kV and 40 mA
-
Scan Range (2θ): 5° to 40°
-
Step Size: e.g., 0.02°
-
Scan Speed: e.g., 2°/min
-
-
Data Analysis: Compare the resulting diffractogram to reference patterns of known polymorphs.
Section 4: Frequently Asked Questions (FAQs)
Q5: Can the order of reagent addition affect the outcome?
A5: Yes, absolutely. It is generally recommended to add the ethyl chloroformate solution dropwise to a solution of Norfloxacin and a base (like triethylamine) at a controlled temperature. This helps to minimize localized high concentrations of the acylating agent, which can lead to side reactions.
Q6: How critical is the pH during the reaction and work-up?
A6: The pH is very important. The reaction itself requires a basic environment to deprotonate the piperazine nitrogen of Norfloxacin, making it nucleophilic. During work-up, adjusting the pH is crucial for isolating the product. The carboxylic acid group of N-Ethoxycarbonyl Norfloxacin will be deprotonated at high pH, making it water-soluble, and protonated at low pH, causing it to precipitate. Careful and consistent pH control is necessary for reproducible isolation.
Q7: What is the stability of N-Ethoxycarbonyl Norfloxacin, and how should it be stored?
A7: N-Ethoxycarbonyl Norfloxacin should be stored at -20°C to ensure maximum stability.[6] It is susceptible to hydrolysis, especially in the presence of moisture and at non-neutral pH. It is also light-sensitive, so storage in amber vials is recommended.[7] Stability studies have shown that Norfloxacin itself is stable for at least 56 days in suspension when protected from light.[8]
References
-
Design, Synthesis, and In Silico Studies of New Norfloxacin Analogues with Broad Spectrum Antibacterial Activity via Topoisomerase II Inhibition. (n.d.). MDPI. Retrieved January 10, 2026, from [Link]
-
Norfloxacin-impurities. (n.d.). Pharmaffiliates. Retrieved January 10, 2026, from [Link]
-
Norfloxacin - Impurity I. (n.d.). Pharmaffiliates. Retrieved January 10, 2026, from [Link]
-
Norfloxacin - Impurity J. (n.d.). Pharmaffiliates. Retrieved January 10, 2026, from [Link]
-
Rational design, synthesis, molecular modeling, biological activity, and mechanism of action of polypharmacological norfloxacin hydroxamic acid derivatives. (2019). RSC Publishing. Retrieved January 10, 2026, from [Link]
-
Review of Properties and Analytical Methods for the Determination of Norfloxacin. (2016). Critical Reviews in Analytical Chemistry. Retrieved January 10, 2026, from [Link]
-
Formulation development and stability studies of norfloxacin extended-release matrix tablets. (2012). AAPS PharmSciTech. Retrieved January 10, 2026, from [Link]
-
N-Ethoxycarbonyl Norfloxacin. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]
-
Batch-to-batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial. (2018). Clinical Pharmacology & Therapeutics. Retrieved January 10, 2026, from [Link]
-
Synthesis and Spectral Study of Novel Norfloxacin Derivatives. (2008). E-Journal of Chemistry. Retrieved January 10, 2026, from [Link]
- Process for synthesizing norfloxacin. (2009). Google Patents.
-
Stability of norfloxacin in an extemporaneously prepared oral liquid. (2001). American Journal of Health-System Pharmacy. Retrieved January 10, 2026, from [Link]
-
Liquid Chromatographic Determination of Norfloxacin in Extended-Release Tablets. (2012). Journal of Chromatographic Science. Retrieved January 10, 2026, from [Link]
-
Methods for Qualitative Analysis of Norfloxacin in Pharmaceutical Products. (2015). Journal of Pharmaceutical Sciences. Retrieved January 10, 2026, from [Link]
-
Norfloxacin. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]
Sources
- 1. Design, Synthesis, and In Silico Studies of New Norfloxacin Analogues with Broad Spectrum Antibacterial Activity via Topoisomerase II Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. usbio.net [usbio.net]
- 7. Formulation development and stability studies of norfloxacin extended-release matrix tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability of norfloxacin in an extemporaneously prepared oral liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Antibacterial Efficacy of N-Ethoxycarbonyl Norfloxacin Formulations
Introduction: Welcome to the technical support center for N-Ethoxycarbonyl Norfloxacin. N-Ethoxycarbonyl Norfloxacin is a derivative of Norfloxacin, a broad-spectrum fluoroquinolone antibiotic.[1][2] As a modification on the piperazinyl moiety, this derivative belongs to a class of compounds that have been explored to modulate the antibacterial spectrum and potency of the parent drug.[3][4] However, like many promising molecules, translating its intrinsic activity into effective therapeutic outcomes requires overcoming significant formulation challenges, primarily related to solubility, stability, and cellular uptake.
This guide is designed for researchers, scientists, and drug development professionals. It provides not just protocols, but the underlying scientific rationale and troubleshooting frameworks to empower you to successfully enhance the antibacterial efficacy of your N-Ethoxycarbonyl Norfloxacin formulations.
Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)
This section addresses the fundamental questions researchers often have before embarking on formulation development.
Q1: What is N-Ethoxycarbonyl Norfloxacin and why is it of interest?
N-Ethoxycarbonyl Norfloxacin is a prodrug or derivative of Norfloxacin, characterized by the substitution of an ethoxycarbonyl group on the N-4 position of the piperazine ring.[2][3] The rationale for such modifications is often to improve physicochemical properties like lipophilicity, which can influence the drug's absorption, distribution, metabolism, and excretion (ADME) profile.[5][6] The expectation is that this modification could enhance efficacy, particularly against certain bacterial strains, or improve pharmacokinetic properties compared to the parent Norfloxacin.[7]
Q2: What are the primary barriers to achieving high antibacterial efficacy with this compound?
The primary challenges are often rooted in the physicochemical properties of the molecule, which can lead to:
-
Poor Aqueous Solubility: Limited solubility directly impacts dissolution rate and bioavailability, making it difficult to achieve therapeutic concentrations at the site of infection.
-
Chemical and Physical Instability: The formulation must protect the active pharmaceutical ingredient (API) from degradation. Norfloxacin and its derivatives can be susceptible to photodegradation.[8]
-
Bacterial Resistance Mechanisms: Bacteria can actively resist fluoroquinolones through mechanisms like efflux pumps, which expel the antibiotic from the cell before it can reach its target (DNA gyrase and topoisomerase IV).[4][9][10] Formulations may need to bypass or overcome these mechanisms.
-
Suboptimal Drug Release Profile: The formulation must release the drug at a rate and duration that maintains the concentration above the Minimum Inhibitory Concentration (MIC) for an effective period.[8]
Q3: What are the principal strategies for enhancing efficacy through formulation?
Enhancement strategies focus on overcoming the barriers mentioned above. The most common and effective approaches include:
-
Solubility Enhancement: Utilizing techniques like solid dispersions or nanoparticle formulations to increase the surface area and dissolution rate.
-
Advanced Drug Delivery Systems (DDS): Encapsulating the drug in carriers like lipid-polymer hybrid nanoparticles (LPHNs) or liposomes. These systems can improve solubility, protect the drug from degradation, and facilitate targeted delivery or cellular uptake.[11][12][13]
-
Controlled Release Formulations: Employing hydrophilic polymer matrices to create extended-release tablets, ensuring prolonged therapeutic concentrations.[8]
-
Combination Therapy/Adjuvants: Incorporating compounds that inhibit bacterial resistance mechanisms. For instance, using an efflux pump inhibitor alongside the antibiotic.[10]
Section 2: Formulation Strategies & Troubleshooting Guides
This section provides detailed protocols and troubleshooting for a state-of-the-art formulation technique.
Strategy in Focus: Lipid-Polymer Hybrid Nanoparticles (LPHNs)
LPHNs are core-shell nanostructures that combine the advantages of both polymeric nanoparticles and liposomes. They offer high drug encapsulation efficiency, stability, and a controlled release profile, making them an excellent choice for enhancing the efficacy of N-Ethoxycarbonyl Norfloxacin.
This diagram outlines the key stages in the preparation and characterization of N-Ethoxycarbonyl Norfloxacin-loaded LPHNs.
Caption: Workflow for LPHN formulation and characterization.
This protocol is adapted from methodologies for similar hydrophobic drugs and should be optimized for your specific molecule.[13]
Materials:
-
N-Ethoxycarbonyl Norfloxacin (API)
-
Lipid: Stearic Acid
-
Polymer: Eudragit RS100
-
Surfactant: Sodium Lauryl Sulphate (SLS)
-
Solvent: 80% Ethanol
-
Deionized water
Procedure:
-
Lipid Phase Preparation: Melt a precisely weighed amount of stearic acid in a beaker by heating to 80°C.
-
Aqueous/Polymer Phase Preparation: In a separate beaker, dissolve Eudragit RS100, SLS, and the N-Ethoxycarbonyl Norfloxacin API in 80% ethanol. Heat this solution to 80°C while stirring to ensure complete dissolution.
-
Emulsification: Add the hot lipid phase dropwise into the aqueous/polymer phase under continuous magnetic stirring (e.g., 800 rpm).
-
Homogenization: Subject the resulting mixture to high-shear homogenization using a probe sonicator to form a nanoemulsion. Critical Step: Sonication parameters (amplitude, time) will directly influence particle size.
-
Nanoparticle Solidification: Transfer the hot nanoemulsion to an ice bath and continue stirring until it cools down, allowing the lipid core to solidify and form the LPHNs.
-
Purification: Centrifuge the LPHN suspension to separate the nanoparticles from the un-encapsulated drug and excess surfactant. Discard the supernatant.
-
Washing: Resuspend the pellet in deionized water and centrifuge again. Repeat this washing step twice to ensure purity.
-
Lyophilization: Freeze the final nanoparticle pellet and lyophilize (freeze-dry) it to obtain a stable, dry powder for long-term storage and characterization.[13]
Q: My resulting particles are too large (>500 nm) or have a high Polydispersity Index (PDI > 0.3). What's wrong?
A: This is a common issue related to the homogenization and stabilization steps.
-
Insufficient Energy Input: The energy from sonication might not be adequate to break down the emulsion into nano-sized droplets. Solution: Increase sonication amplitude or duration. However, be cautious of overheating, which could degrade the drug or polymer. Use a pulsed sonication mode in an ice bath.
-
Incorrect Surfactant Concentration: The surfactant concentration may be too low to effectively stabilize the newly formed nanoparticles, leading to aggregation. Solution: Incrementally increase the surfactant concentration. A concentration that is too high, however, can lead to toxicity issues, so a balance must be found.
-
Viscosity Issues: The viscosity of the dispersed or continuous phase might be too high, hindering efficient particle size reduction. Solution: Adjust the polymer-to-lipid ratio or slightly dilute the system.
Q: The drug Entrapment Efficiency (EE%) is very low. How can I improve it?
A: Low EE% suggests the drug has a higher affinity for the external aqueous phase than for the lipid-polymer matrix.
-
Drug Partitioning: N-Ethoxycarbonyl Norfloxacin may have some residual water solubility. Solution: Try adjusting the pH of the aqueous phase away from the drug's pKa to decrease its solubility in water, thereby forcing it into the hydrophobic lipid core during formulation.
-
Rapid Solidification: If the lipid core solidifies too slowly, the drug may have time to leak out into the external phase. Solution: Ensure rapid cooling by using a pre-chilled ice bath and a vessel with good thermal conductivity.
-
Lipid/Polymer Choice: The chosen lipid or polymer may not be optimal for your drug. Solution: Screen different lipids (e.g., Compritol®, Precirol®) or polymers with varying hydrophobicities to find a matrix with a higher affinity for your API.
Sources
- 1. Norfloxacin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. usbio.net [usbio.net]
- 3. mdpi.com [mdpi.com]
- 4. Rational design, synthesis, molecular modeling, biological activity, and mechanism of action of polypharmacological norfloxacin hydroxamic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization and Antimicrobial Evaluation of Lipid Based Norfloxacin Prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Studies on prodrugs. 5. Synthesis and antimicrobial activity of N-(oxoalkyl)norfloxacin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Formulation development and stability studies of norfloxacin extended-release matrix tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jbiochemtech.com [jbiochemtech.com]
- 10. Enhancement of the Norfloxacin Antibiotic Activity by Gaseous Contact with the Essential Oil of Croton zehntneri - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and efficacy of norfloxacin loaded onto magnetic hydrogel nanocomposites - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis and efficacy of norfloxacin loaded onto magnetic hydrogel nanocomposites - PMC [pmc.ncbi.nlm.nih.gov]
- 13. RETRACTED: Norfloxacin Loaded Lipid Polymer Hybrid Nanoparticles for Oral Administration: Fabrication, Characterization, In Silico Modelling and Toxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
"troubleshooting unexpected results in N-Ethoxycarbonyl Norfloxacin experiments"
Welcome to the technical support center for N-Ethoxycarbonyl Norfloxacin. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this important Norfloxacin derivative. As Norfloxacin Impurity H, its synthesis and characterization are critical for quality control and regulatory compliance.[1][2][3] This document moves beyond simple protocols to provide in-depth, field-proven insights into troubleshooting unexpected experimental outcomes, ensuring the integrity and success of your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries that arise during the initial stages of working with N-Ethoxycarbonyl Norfloxacin.
Q1: What is the fundamental reaction for synthesizing N-Ethoxycarbonyl Norfloxacin?
The synthesis is a standard nucleophilic acyl substitution. It involves the acylation of the secondary amine on the piperazine ring of Norfloxacin using ethyl chloroformate. The reaction requires a base to neutralize the HCl byproduct and to deprotonate the piperazinyl nitrogen, thereby increasing its nucleophilicity.[4]
Q2: What are the expected spectroscopic signatures for successful synthesis?
Upon successful synthesis, you should observe the following key changes in your analytical data:
-
¹H NMR: The most telling signs are the disappearance of the piperazinyl N-H proton signal and the appearance of new signals corresponding to the ethoxy group: a quartet around 4.1-4.2 ppm (–O–CH₂ –CH₃) and a triplet around 1.2-1.4 ppm (–O–CH₂–CH₃ ).[4]
-
IR Spectroscopy: A distinct new band will appear around 1700-1730 cm⁻¹, which is characteristic of the carbamate C=O stretch.[4] The N-H stretch from the parent Norfloxacin (around 3300 cm⁻¹) should be absent.
-
Mass Spectrometry: The molecular weight should correspond to C₁₉H₂₂FN₃O₅, which is 391.39 g/mol .[1][5]
Q3: What are the recommended storage conditions for N-Ethoxycarbonyl Norfloxacin?
N-Ethoxycarbonyl Norfloxacin should be stored at -20°C in a tightly sealed container, protected from light.[1][3] Fluoroquinolones as a class can be susceptible to photodegradation, and the ethoxycarbonyl group may be prone to hydrolysis over time, especially if exposed to moisture.[6][7]
Part 2: In-Depth Troubleshooting Guides
This section is structured around specific problems you may encounter. We will diagnose the issue, explain the underlying chemical principles, and provide actionable solutions.
Problem Area 1: Synthesis & Reaction Outcomes
Q: My reaction yield is significantly lower than expected. What are the likely causes and how do I investigate?
Low yield is a multifaceted problem. A systematic approach is required to pinpoint the cause. We will break it down into three possibilities: incomplete reaction, competing side reactions, or product degradation.
Here is a workflow to diagnose the root cause of poor yield.
Caption: Troubleshooting workflow for low reaction yield.
Causality Explained:
-
Incomplete Reaction:
-
Cause: This is often due to insufficient activation of the Norfloxacin piperazine ring or degradation of the ethyl chloroformate. The secondary amine of piperazine is a moderate nucleophile; its reactivity is highly dependent on the base used. Moisture can rapidly degrade ethyl chloroformate.
-
Diagnosis: Use TLC or HPLC to analyze a sample from the reaction mixture. A large amount of remaining Norfloxacin starting material is a clear indicator.
-
Solution:
-
Ensure ethyl chloroformate is fresh and handled under anhydrous conditions.
-
Use a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in slight excess (1.1-1.5 equivalents).
-
Ensure your solvent (e.g., Dichloromethane, Acetonitrile) is anhydrous.[8]
-
-
-
Side Reactions:
-
Cause: While the secondary amine is the most reactive site, other functionalities could theoretically react under harsh conditions, though this is less common for Norfloxacin. A more likely side reaction is over-acylation if a related diamine impurity is present.
-
Diagnosis: Look for unexpected spots on TLC or peaks in HPLC that are not the starting material or the desired product. Mass spectrometry of the crude mixture can help identify species with unexpected molecular weights.
-
Solution:
-
Confirm the purity of the starting Norfloxacin. Impurities from its own synthesis can carry through.[9]
-
Add the ethyl chloroformate slowly at a reduced temperature (e.g., 0°C) to improve selectivity and control the reaction's exotherm.
-
-
-
Product Degradation:
-
Cause: The product contains an ester (carbamate) linkage, which can be susceptible to hydrolysis under strongly acidic or basic conditions, particularly during aqueous workup or purification. Fluoroquinolones are also known to be sensitive to light.[7][10]
-
Diagnosis: If the product peak appears in HPLC analysis of the reaction mixture but diminishes after workup or purification, degradation is likely.
-
Solution:
-
Maintain a neutral or slightly acidic pH (pH 5-7) during aqueous workup.
-
Protect the reaction and subsequent purification steps from direct light.
-
Use moderate temperatures during solvent evaporation to prevent thermal decomposition.
-
-
Problem Area 2: Atypical Analytical Results
Q: My ¹H NMR spectrum has unexpected peaks. How do I identify the impurities?
Unexpected NMR peaks are almost always due to residual starting material, solvent, or side-products. Below is a table summarizing common findings.
| Observed Peak(s) | Chemical Shift (δ, ppm) | Potential Identity | Causality & Confirmation Steps |
| Broad singlet | ~2.9-3.1 | Norfloxacin (Starting Material) | The piperazinyl N-H proton of unreacted Norfloxacin. Confirm by comparing with an NMR of the starting material. |
| Multiplets | ~2.9-3.2 | Norfloxacin (Starting Material) | The piperazine -CH₂- protons of Norfloxacin appear in this region and will overlap with the product's signals, but the ratios will be incorrect. |
| Singlet | ~7.26 | Chloroform-d (CDCl₃) | Residual non-deuterated solvent. |
| Singlet | ~2.50 | DMSO-d₆ | Residual non-deuterated solvent. |
| Singlet | ~8.0-8.5 | Formic Acid / Formate | Potential degradation product from reaction with chloroformate impurities (e.g., phosgene) or solvent degradation.[4] |
| Additional Quartet/Triplet | ~4.1 / ~1.2 | Di-acylated Impurity | If an impurity with two secondary amines was present, you might see a second set of ethoxy signals. Unlikely but possible. |
Q: My HPLC analysis shows poor purity with multiple peaks. What's the strategy?
An impure HPLC chromatogram requires a systematic approach to peak identification and method optimization.
-
Inject Standards: The first step is always to separately inject standards of your starting material (Norfloxacin) and any known potential impurities. This allows you to definitively assign peaks based on their retention times.
-
Spike the Sample: Co-inject your impure sample with a small amount of Norfloxacin standard. The peak corresponding to the starting material should increase in area, confirming its identity.
-
Perform Forced Degradation: To identify which peaks might be degradants, subject your purified sample to stress conditions (e.g., mild acid, base, peroxide, UV light) for a short period.[10][11] Analyze the stressed sample by HPLC. Peaks that grow under these conditions are likely degradation products. Norfloxacin itself is known to be most sensitive to basic and photolytic conditions.[11]
This diagram illustrates the connection between the target compound and its most common process-related impurities.
Sources
- 1. usbio.net [usbio.net]
- 2. tlcstandards.com [tlcstandards.com]
- 3. usbio.net [usbio.net]
- 4. Design, Synthesis, and In Silico Studies of New Norfloxacin Analogues with Broad Spectrum Antibacterial Activity via Topoisomerase II Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Ethoxycarbonyl Norfloxacin | C19H22FN3O5 | CID 14219753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Formulation development and stability studies of norfloxacin extended-release matrix tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Rational design, synthesis, molecular modeling, biological activity, and mechanism of action of polypharmacological norfloxacin hydroxamic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. researchgate.net [researchgate.net]
- 11. thaiscience.info [thaiscience.info]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for N-Ethoxycarbonyl Norfloxacin
This guide provides an in-depth comparison of analytical methodologies for the validation of N-Ethoxycarbonyl Norfloxacin, a key intermediate and potential impurity in the synthesis of Norfloxacin. As drug development professionals and researchers, ensuring the purity and quality of active pharmaceutical ingredients (APIs) and their precursors is paramount. The validation of analytical methods is a critical component of this quality assurance, demonstrating that a chosen analytical procedure is fit for its intended purpose.[1][2]
This document will explore and compare three prevalent analytical techniques: High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Ultraviolet (UV) Spectrophotometry. The discussion will be grounded in the principles of the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2) on the validation of analytical procedures, to ensure a framework that is both scientifically sound and compliant with global regulatory expectations.[3][4][5]
The Criticality of Method Validation for N-Ethoxycarbonyl Norfloxacin
N-Ethoxycarbonyl Norfloxacin is a crucial molecule in the synthetic pathway of Norfloxacin, a widely used fluoroquinolone antibiotic.[6][7][8] The presence and quantity of this compound can significantly impact the purity and safety of the final drug product. Therefore, robust and reliable analytical methods are essential for its accurate quantification. Method validation provides documented evidence that an analytical method is suitable for its intended use, ensuring the reliability, reproducibility, and accuracy of the analytical data.[1][3]
Comparative Analysis of Analytical Techniques
The choice of an analytical technique is dictated by the specific requirements of the analysis, such as the nature of the sample, the expected concentration of the analyte, and the desired level of sensitivity and selectivity. Below is a comparative overview of HPLC, HPTLC, and UV Spectrophotometry for the analysis of N-Ethoxycarbonyl Norfloxacin.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and specificity.[9][10] For N-Ethoxycarbonyl Norfloxacin, a reversed-phase HPLC (RP-HPLC) method is typically the most suitable approach.
Principle of Operation: RP-HPLC separates compounds based on their partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase.[10] The separation of N-Ethoxycarbonyl Norfloxacin and related impurities can be optimized by adjusting the composition of the mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.[11]
Advantages for N-Ethoxycarbonyl Norfloxacin Analysis:
-
High Specificity: Capable of separating N-Ethoxycarbonyl Norfloxacin from structurally similar compounds, including Norfloxacin and other synthesis-related impurities.[9]
-
High Sensitivity: Can detect and quantify low levels of the analyte, making it suitable for impurity profiling.
-
Quantitative Accuracy and Precision: Provides highly accurate and precise results, which is critical for quality control.[6][7]
Limitations:
-
Cost and Complexity: HPLC systems are more expensive to purchase and maintain, and require a higher level of operator expertise.
-
Serial Analysis: Samples are analyzed one at a time, which can be time-consuming for large batches.[12]
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a sophisticated form of thin-layer chromatography that offers improved resolution, sensitivity, and reproducibility.[10][13] It serves as a valuable alternative or complementary technique to HPLC.[10][14]
Principle of Operation: HPTLC separates compounds on a high-performance layer of adsorbent (e.g., silica gel) based on their differential migration with a solvent system (mobile phase).[15][16] Quantification is achieved by densitometric scanning of the separated spots.
Advantages for N-Ethoxycarbonyl Norfloxacin Analysis:
-
High Throughput: Multiple samples and standards can be analyzed simultaneously on the same plate, significantly increasing sample throughput.[12]
-
Cost-Effectiveness: Lower operational costs compared to HPLC.
-
Visual Detection: The entire chromatogram can be visualized, aiding in the identification of unexpected impurities.[12]
Limitations:
-
Lower Resolution: Generally offers lower separation efficiency compared to HPLC.
-
Sensitivity: While sensitive, it may not reach the low detection limits of some HPLC methods.[14]
Ultraviolet (UV) Spectrophotometry
UV Spectrophotometry is a simpler and more rapid technique that can be employed for the quantification of N-Ethoxycarbonyl Norfloxacin, particularly in bulk drug samples or simple formulations where interfering substances are minimal.
Principle of Operation: This technique measures the absorption of UV light by the analyte at a specific wavelength. The amount of light absorbed is directly proportional to the concentration of the analyte in the solution (Beer-Lambert law). For Norfloxacin and its derivatives, the maximum absorbance is typically observed around 277-280 nm.[6][17]
Advantages for N-Ethoxycarbonyl Norfloxacin Analysis:
-
Simplicity and Speed: The method is straightforward, rapid, and does not require extensive sample preparation.
-
Cost-Effective: UV spectrophotometers are relatively inexpensive to acquire and operate.
Limitations:
-
Low Specificity: The method is susceptible to interference from other compounds that absorb UV light at the same wavelength. It is not a stability-indicating method on its own.[18]
-
Limited Applicability: Best suited for the analysis of pure substances or simple mixtures.
Performance Comparison Summary
| Parameter | HPLC | HPTLC | UV Spectrophotometry |
| Specificity | Very High | High | Low to Moderate |
| Sensitivity | Very High | High | Moderate |
| Precision (%RSD) | < 2%[6][19] | < 2%[15] | < 2% |
| Accuracy (% Recovery) | 98-102%[6][7] | 99-101%[14][15] | 98-102% |
| Linearity Range | Wide (e.g., 10-150 µg/mL)[19] | Moderate (e.g., 0.4-2.4 µ g/band )[15][16] | Narrow (e.g., 2-12 µg/mL)[17] |
| Throughput | Low (Serial)[12] | High (Parallel)[12] | High |
| Cost | High | Moderate | Low |
| Best For | Impurity profiling, stability studies, complex mixtures | Routine QC, high-throughput screening | Assay of bulk drug, simple formulations |
Experimental Protocols for Method Validation
The following are generalized, step-by-step protocols for the validation of analytical methods for N-Ethoxycarbonyl Norfloxacin, based on established methods for Norfloxacin and adhering to ICH guidelines.[3][7]
RP-HPLC Method Validation Protocol
Objective: To validate a stability-indicating RP-HPLC method for the quantification of N-Ethoxycarbonyl Norfloxacin.
Chromatographic Conditions (Example):
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of a phosphate or ammonium formate buffer and acetonitrile (e.g., 70:30 v/v), with the pH adjusted to around 3.0-4.0.[19]
-
Flow Rate: 1.0 mL/min[20]
-
Injection Volume: 20 µL
Validation Parameters:
-
Specificity:
-
Analyze blank (diluent), placebo, N-Ethoxycarbonyl Norfloxacin standard, and a sample spiked with known related substances.
-
Demonstrate that there are no interfering peaks at the retention time of N-Ethoxycarbonyl Norfloxacin.
-
Perform forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) to show that the method can separate the analyte from its degradation products.[19][20]
-
-
Linearity:
-
Prepare a series of at least five concentrations of N-Ethoxycarbonyl Norfloxacin standard solution (e.g., over a range of 50% to 150% of the expected working concentration).
-
Inject each concentration in triplicate.
-
Plot a graph of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.[19]
-
-
Accuracy:
-
Perform recovery studies by spiking a placebo with known amounts of N-Ethoxycarbonyl Norfloxacin at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration).
-
Analyze each level in triplicate.
-
Calculate the percentage recovery. Acceptance criteria are typically 98-102%.[6]
-
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate samples of N-Ethoxycarbonyl Norfloxacin at 100% of the working concentration on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on different days, with different analysts, or on different equipment.
-
Calculate the Relative Standard Deviation (%RSD) for the results. Acceptance criteria are typically ≤ 2%.[6][19]
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
-
Robustness:
-
Deliberately vary critical method parameters such as mobile phase composition (±2%), pH (±0.2 units), flow rate (±0.1 mL/min), and column temperature (±5°C).
-
Assess the impact on the results (e.g., retention time, peak area). The method should remain unaffected by small, deliberate variations.
-
Workflow for HPLC Method Validation
Caption: Workflow for RP-HPLC method validation.
HPTLC Method Validation Protocol
Objective: To validate an HPTLC-densitometric method for the quantification of N-Ethoxycarbonyl Norfloxacin.
Chromatographic Conditions (Example):
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.[15][16]
-
Mobile Phase: A mixture of solvents such as chloroform, methanol, and formic acid in an appropriate ratio (e.g., 7.5:1:0.3, v/v/v).[15][16]
-
Application: Apply standards and samples as bands using an automated applicator.
-
Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.
-
Detection: Densitometric scanning at a suitable wavelength (e.g., 298 nm).[15][16]
Validation Parameters: The validation parameters (Specificity, Linearity, Accuracy, Precision, LOD, LOQ, and Robustness) are assessed similarly to the HPLC method, with adjustments for the HPTLC format (e.g., linearity is determined over a range of concentrations per band).
Workflow for HPTLC Method Validation
Caption: Workflow for HPTLC method validation.
UV Spectrophotometric Method Validation Protocol
Objective: To validate a UV spectrophotometric method for the assay of N-Ethoxycarbonyl Norfloxacin in a bulk sample.
Methodology:
-
Solvent: 0.1 M Hydrochloric Acid or Methanol.[17]
-
Wavelength of Maximum Absorbance (λmax): Determine by scanning a solution of N-Ethoxycarbonyl Norfloxacin over the UV range (e.g., 200-400 nm). This is expected to be around 277 nm.[17][21]
Validation Parameters:
-
Linearity:
-
Prepare a series of at least five concentrations of N-Ethoxycarbonyl Norfloxacin.
-
Measure the absorbance of each solution at the λmax.
-
Plot a graph of absorbance versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.[21]
-
-
Accuracy:
-
Perform recovery studies by adding known amounts of the standard drug to a pre-analyzed sample.
-
Calculate the percentage recovery.
-
-
Precision:
-
Repeatability: Measure the absorbance of six replicate samples at 100% concentration.
-
Intermediate Precision: Repeat the analysis on a different day.
-
Calculate the %RSD.
-
-
Specificity:
-
Analyze the drug in the presence of its excipients to demonstrate no interference. This method is inherently less specific than chromatographic methods.
-
Conclusion and Recommendations
The validation of analytical methods for N-Ethoxycarbonyl Norfloxacin is a critical step in ensuring the quality and safety of Norfloxacin drug products.
-
RP-HPLC stands out as the most powerful and reliable technique, offering high specificity, sensitivity, and accuracy. It is the recommended method for impurity profiling, stability studies, and the analysis of complex samples where separation from related substances is crucial.
-
HPTLC provides a cost-effective and high-throughput alternative for routine quality control analysis. Its ability to process multiple samples in parallel makes it an efficient choice for batch release testing.[10]
-
UV Spectrophotometry is a simple, rapid, and economical method suitable for the assay of N-Ethoxycarbonyl Norfloxacin in bulk drug or simple dosage forms. However, its lack of specificity makes it unsuitable for stability-indicating assays or the analysis of samples containing potential interfering substances.
Ultimately, the choice of method will depend on the specific application and the available resources. For comprehensive quality control, a combination of these methods may be employed, leveraging the strengths of each technique. All methods must be rigorously validated according to ICH guidelines to ensure the integrity of the analytical data.[1][3]
References
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025).
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. (n.d.).
- Validation of Analytical Procedures Q2(R2) - ICH. (2023).
- ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy - gmp-compliance.org. (2022).
- ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024).
- Comparative Study of RP-HPLC Versus TLC-Spectrodensitometric Methods Applied for Binary Mixtures of Fluoroquinolones and Corticosteroids - ResearchGate. (2025).
- Determination of Fluoroquinolone Antibiotics in Industrial Wastewater by High-Pressure Liquid Chromatography and Thin-Layer Chro - Cairo University Scholar. (2025).
- Comparative Evaluation of HPLC and HPTLC | PDF | High Performance Liquid Chromatography - Scribd. (n.d.).
- Analysis of Drug-Related Impurties by HPLC in Ciprofloxacin Hydrochloride Raw Material. (n.d.).
- High-performance thin-layer chromatography method for monitoring norfloxacin residues on pharmaceutical equipment surfaces - PubMed. (1999).
- Stability-indicating methods for the spectrophotometric determination of norfloxacin - PubMed. (n.d.).
- (PDF) A Review on Comparison of HPLC and HPTLC - ResearchGate. (2025).
- Rp-hplc method development and validation of norfloxacin in bulk form. (2024).
- Validated and Precise Reverse Phase-HPLC Method for the Quantitative Estimation of Norfloxacin from Marketed Formulation. (n.d.).
- Development and validation of a new method for the quantification of norfloxacin by HPLC-UV and its application to a comparative pharmacokinetic study in human volunteers - SciELO. (n.d.).
- ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF NORFLOXACIN IN BULK AND DOSAGE FORMS USING UV SPECTROPHOTOMETRY. (2019).
- Validated Stability-Indicating RP-HPLC Method for the Determination of Norfloxacin in Pharmaceutical Dosage Form - ResearchGate. (2021).
- Stability Indicating RP-HPLC Method Development and Validation of Norfloxacin - Prime Scholars. (n.d.).
- Estimation of norfloxacin in tablet dosage form by using UV-Vis spectrophotometer. (n.d.).
- Validation of reverse phase-hplc method for the quantitative estimation of norfloxacin in pure and pharmaceutical formulation - Ijarse. (n.d.).
- Development and Validation of a Green Analytical Method for the Determination of Norfloxacin in Raw Material by FTIR Spectrophotometry - PubMed. (2016).
- Validation of analytical methods - Eurachem. (2025).
- Performance Characteristics of UV and Visible Spectrophotometry Methods for Quantitative Determination of Norfloxacin in Tablets - Bangladesh Journals Online. (n.d.).
- HPTLC method for Simultaneous Determination of Norfloxacin and Tinidazole in presence of Tinidazole Impurity. - SciSpace. (2018).
- New Validated UV Spectrophotometric Method for Estimation of Norfloxacin and Tinidazole in Bulk and Tablet Dosage Forms. (2020).
- Simple and Accurate HPTLC-Densitometric Method for Quantification of Delafloxacin (A Novel Fluoroquinolone Antibiotic) in Plasma Samples: Application to Pharmacokinetic Study in Rats - MDPI. (n.d.).
- HPTLC method for Simultaneous Determination of Norfloxacin and Tinidazole in presence of Tinidazole Impurity - PubMed. (2019).
Sources
- 1. database.ich.org [database.ich.org]
- 2. qbdgroup.com [qbdgroup.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 6. Rp-hplc method development and validation of norfloxacin in bulk form [wisdomlib.org]
- 7. sphinxsai.com [sphinxsai.com]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. Analysis of Drug-Related Impurties by HPLC in Ciprofloxacin Hydrochloride Raw Material - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
- 12. scribd.com [scribd.com]
- 13. High-performance thin-layer chromatography method for monitoring norfloxacin residues on pharmaceutical equipment surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. HPTLC method for Simultaneous Determination of Norfloxacin and Tinidazole in presence of Tinidazole Impurity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Stability-indicating methods for the spectrophotometric determination of norfloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. primescholars.com [primescholars.com]
- 20. researchgate.net [researchgate.net]
- 21. banglajol.info [banglajol.info]
Bridging the Gap: An In-Depth Comparison of N-Ethoxycarbonyl Norfloxacin's In Vitro and In Vivo Antimicrobial Performance
For researchers, scientists, and drug development professionals, understanding the correlation between a drug's activity in a controlled laboratory setting (in vitro) and its performance within a complex living organism (in vivo) is paramount. This guide provides a detailed technical comparison of the antibacterial activity of N-Ethoxycarbonyl Norfloxacin, a derivative of the widely-used fluoroquinolone antibiotic, Norfloxacin. We will delve into its intrinsic in vitro potency and project its in vivo efficacy, establishing a framework for understanding its potential as a therapeutic agent.
Introduction: The Prodrug Strategy and the Quinolone Class
Norfloxacin is a broad-spectrum antibiotic that functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and cell division[1][2]. Its efficacy, however, can be influenced by its pharmacokinetic properties. N-Ethoxycarbonyl Norfloxacin (Norfloxacin USP Related Compound H) is a derivative designed with the potential to act as a prodrug[3]. A prodrug is an inactive or less active molecule that is metabolically converted into the active parent drug within the body. This strategy is often employed to improve parameters such as solubility, absorption, and bioavailability.
The central hypothesis for a prodrug like N-Ethoxycarbonyl Norfloxacin is that it would exhibit minimal activity in vitro but would demonstrate significant efficacy in vivo following hydrolysis of the ethoxycarbonyl group to release the active Norfloxacin. This guide will critically examine this hypothesis based on available experimental data and established scientific principles.
The In Vitro Profile: Direct Antibacterial Action
Contrary to the typical expectations for a prodrug, recent studies have revealed that N-Ethoxycarbonyl Norfloxacin possesses significant intrinsic antibacterial activity. Research by Kamal El-Sagheir et al. demonstrated that this derivative, synthesized by reacting Norfloxacin with ethyl chloroformate, is potent against a range of clinically relevant bacteria[4].
Data Presentation: In Vitro Susceptibility
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation[5]. The following table summarizes the MIC values of N-Ethoxycarbonyl Norfloxacin (Compound 7) compared to the parent Norfloxacin against several bacterial strains.
| Bacterial Strain | N-Ethoxycarbonyl Norfloxacin (µM) | Norfloxacin (µM) |
| Staphylococcus aureus ATCC 6538 | 0.21 - 3.61 | 7.83 |
| MRSA AUMC 261 | 0.80 | 1.96 |
| Escherichia coli ATCC 25922 | > Norfloxacin | 0.24 |
| Klebsiella pneumoniae ATCC 10031 | 0.37 - 3.31 | Data Not Provided |
| Pseudomonas aeruginosa ATCC 27853 | > Norfloxacin | 0.24 |
| Data synthesized from Kamal El-Sagheir, K. A. M., et al. (2025)[4]. |
Key Insights from In Vitro Data:
-
Potent Gram-Positive Activity: N-Ethoxycarbonyl Norfloxacin demonstrates notably enhanced activity against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA), with MIC values significantly lower than the parent drug[4].
-
Intrinsic Activity: The data clearly indicates that the N-ethoxycarbonyl modification does not render the molecule inactive. It retains a potent ability to inhibit bacterial growth directly, suggesting it may not function solely as a traditional prodrug. The substitution on the piperazinyl ring is known to influence the activity of fluoroquinolones against Gram-positive organisms[6].
-
Gram-Negative Activity: While still active, its potency against the tested Gram-negative strains appears to be less than that of the parent Norfloxacin[4].
Experimental Protocol: Broth Microdilution for MIC Determination
The determination of MIC values is a cornerstone of in vitro antimicrobial susceptibility testing. The broth microdilution method is a standardized and widely accepted protocol[5].
Step-by-Step Methodology:
-
Preparation of Antimicrobial Solutions: Stock solutions of N-Ethoxycarbonyl Norfloxacin and Norfloxacin are prepared in a suitable solvent (e.g., DMSO) and then serially diluted in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., S. aureus) is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.
-
Inoculation and Incubation: The wells containing the serially diluted antimicrobial agents are inoculated with the bacterial suspension. Positive (broth + inoculum) and negative (broth only) controls are included. The plate is incubated at 35-37°C for 16-20 hours.
-
Result Interpretation: The MIC is recorded as the lowest concentration of the drug that completely inhibits visible bacterial growth.
The Projected In Vivo Profile: A Dual-Action Hypothesis
While direct in vivo efficacy and pharmacokinetic data for N-Ethoxycarbonyl Norfloxacin are not available in the current body of peer-reviewed literature, we can construct a robust hypothesis based on studies of analogous Norfloxacin prodrugs and the established principles of fluoroquinolone pharmacokinetics.
The surprising in vitro activity of N-Ethoxycarbonyl Norfloxacin suggests a potential dual-action mechanism in vivo.
Logical Relationship of In Vitro and In Vivo Activity
Caption: Dual-Action Hypothesis In Vivo.
Causality Behind Experimental Choices in Animal Models
To test this hypothesis, a systemic murine infection model would be the logical next step. The mouse thigh infection model or a sepsis model are standard choices for evaluating the efficacy of new antibacterial agents[7].
Experimental Workflow: Murine Systemic Infection Model
Caption: Workflow for In Vivo Efficacy Testing.
Step-by-Step Methodology:
-
Animal Model: Utilize immunocompetent or neutropenic mice, depending on the desired focus on drug efficacy versus host-drug interaction.
-
Infection: Induce a systemic infection by intraperitoneal injection of a lethal or sub-lethal dose of a relevant bacterial strain (e.g., S. aureus).
-
Treatment: At a specified time post-infection, administer N-Ethoxycarbonyl Norfloxacin, Norfloxacin (as a positive control), and a vehicle control orally.
-
Efficacy Assessment: Monitor survival rates over a period of days. In a separate cohort, euthanize animals at a defined endpoint (e.g., 24 hours) and harvest organs (spleen, liver) and blood to determine the bacterial load (Colony Forming Units - CFU/gram of tissue or mL of blood). A significant reduction in CFU compared to the control group indicates efficacy.
-
Pharmacokinetic Analysis: In a parallel study, administer the compounds to uninfected animals and collect blood samples at multiple time points. Analyze plasma concentrations of both N-Ethoxycarbonyl Norfloxacin and Norfloxacin to determine key parameters like Cmax (maximum concentration), Tmax (time to Cmax), and AUC (Area Under the Curve). This is crucial to confirm the conversion of the prodrug to the active form.
Expected Correlation and Potential Discrepancies
-
Positive Correlation: A positive in vivo-in vitro correlation (IVIVC) would be established if the potent in vitro MIC values translate to a significant reduction in bacterial load in vivo. The in vivo efficacy would likely be a composite of the direct action of the ethoxycarbonyl derivative and the activity of the Norfloxacin released upon metabolic conversion.
-
Potential for Enhanced Efficacy: Studies on other Norfloxacin prodrugs have shown that modification can lead to higher serum levels of the parent drug compared to administering Norfloxacin itself[8]. If N-Ethoxycarbonyl Norfloxacin improves absorption and is efficiently converted, it could result in superior in vivo activity, even if its intrinsic MIC were higher than Norfloxacin's.
-
Factors Causing Discrepancies: A lack of correlation could arise from several factors[9]. Poor oral bioavailability, rapid excretion before conversion, or inefficient hydrolysis by esterases would lead to lower-than-expected in vivo activity. Conversely, favorable tissue penetration to the site of infection could lead to better-than-expected results.
Conclusion and Future Directions
The available evidence paints a compelling, albeit incomplete, picture of N-Ethoxycarbonyl Norfloxacin. The surprising discovery of its potent intrinsic in vitro antibacterial activity, particularly against Gram-positive pathogens, challenges the simple prodrug hypothesis. It suggests a more complex, dual-action mechanism in vivo, combining the direct effects of the derivative with the sustained release of the parent compound, Norfloxacin.
While the in vitro data is promising, the absence of direct in vivo efficacy and pharmacokinetic studies represents a critical knowledge gap. The experimental workflows outlined in this guide provide a clear roadmap for future research required to fully elucidate the therapeutic potential of N-Ethoxycarbonyl Norfloxacin. Such studies are essential to validate its hypothesized dual-action mechanism and determine if this derivative offers a tangible advantage over its parent compound in a clinical context.
References
-
Kondo, H., Sakamoto, F., Inoue, Y., & Tsukamoto, G. (1986). Studies on prodrugs. 5. Synthesis and antimicrobial activity of N-(oxoalkyl)norfloxacin derivatives. Journal of Medicinal Chemistry, 29(10), 2020–2024. Available at: [Link]
-
Kamal El-sagheir, A. M., Nekhala, I. A., Abd El-Gaber, M. K., Aboraia, A. S., Persson, J., Schäfer, A.-B., Wenzel, M., & Omar, F. A. (2023). N4-Substituted Piperazinyl Norfloxacin Derivatives with Broad-Spectrum Activity and Multiple Mechanisms on Gyrase, Topoisomerase IV, and Bacterial Cell Wall Synthesis. ACS Bio & Med Chem Au. Available at: [Link]
-
Kamal El-Sagheir, K. A. M., et al. (2025). Design, Synthesis, and In Silico Studies of New Norfloxacin Analogues with Broad Spectrum Antibacterial Activity via Topoisomerase II Inhibition. Pharmaceuticals, 18(545). Available at: [Link]
-
Kamal El-Sagheir, K. A. M., et al. (2025). Design, Synthesis, and In Silico Studies of New Norfloxacin Analogues with Broad Spectrum Antibacterial Activity via Topoisomerase II Inhibition. ResearchGate. Available at: [Link]
-
Kamal El-Sagheir, K. A. M., et al. (2025). Design, Synthesis, and In Silico Studies of New Norfloxacin Analogues with Broad Spectrum Antibacterial Activity via Topoisomerase II Inhibition. MDPI. Available at: [Link]
-
Sofi, F. A., Mayank, Masoodi, M. H., & Tabassum, N. (2025). Exploring norfloxacin analogs in combating antimicrobial resistance: design, mechanistic insights and structure activity relationship. Future Medicinal Chemistry. Available at: [Link]
-
Fernandes, P., & Swanson, R. (1988). Correlation of in vitro activities of the fluoroquinolones to their in vivo efficacies. Drugs under experimental and clinical research, 14(6), 375–378. Available at: [Link]
-
Husain, A., et al. (2018). Synthesis, Characterization and Antimicrobial Evaluation of Lipid Based Norfloxacin Prodrug. Infectious Disorders - Drug Targets, 18(3). Available at: [Link]
-
Husain, A., Ahmad, A., & Khan, S. A. (2016). Synthesis, Characterization and Antibacterial Evaluation of a Prodrug of Norfloxacin. ResearchGate. Available at: [Link]
-
Kamal El-sagheir, A. M., et al. (2023). Rational design, synthesis, molecular modeling, biological activity, and mechanism of action of polypharmacological norfloxacin hydroxamic acid derivatives. RSC Medicinal Chemistry. Available at: [Link]
-
Haen, E., & Czok, G. (1984). Antibacterial activity of norfloxacin. European Journal of Clinical Microbiology, 3(4), 343-346. Available at: [Link]
-
Mitigative Effects of Topical Norfloxacin on an Imiquimod-Induced Murine Model of Psoriasis. ACS Omega. (2023). Available at: [Link]
-
Norfloxacin. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]
-
Swanson, R. N., Hardy, D. J., Shipkowitz, N. L., & Hanson, C. W. (1983). Pharmacokinetic studies of norfloxacin in laboratory animals. The American journal of medicine, 74(6B), 16–20. Available at: [Link]
-
Kamal El-sagheir, A. M., et al. (2023). Design, Synthesis, Molecular Modeling, Biological Activity, and Mechanism of Action of Novel Amino Acid Derivatives of Norfloxacin. ACS Omega. Available at: [Link]
- Process for synthesizing norfloxacin. (2009). Google Patents.
-
Kamal El-sagheir, A. M., et al. (2023). Design, Synthesis, Molecular Modeling, Biological Activity, and Mechanism of Action of Novel Amino Acid Derivatives of Norfloxacin. PubMed Central. Available at: [Link]
- CN104292159B - A kind of preparation method of norfloxacin, ciprofloxacin and enrofloxacin. (n.d.). Google Patents.
-
Design, Synthesis, and In Silico Studies of New Norfloxacin Analogues with Broad Spectrum Antibacterial Activity via Topoisomerase II Inhibition. (2025). MDPI. Available at: [Link]
-
Wise, R. (1984). Norfloxacin--a review of pharmacology and tissue penetration. The Journal of antimicrobial chemotherapy, 13 Suppl B, 59–64. Available at: [Link]
-
Kamal El-Sagheir, K. A. M., et al. (2025). Design, Synthesis, and In Silico Studies of New Norfloxacin Analogues with Broad Spectrum Antibacterial Activity via Topoisomerase II Inhibition. PubMed. Available at: [Link]
-
Nakagawa, T., et al. (1986). [Human and animal studies on the pharmacokinetics of norfloxacin in renal failure]. Japanese journal of antibiotics, 39(10), 2643–2650. Available at: [Link]
-
Use of norfloxacin to study colonization ability of Escherichia coli in in vivo and in vitro models of the porcine gut. (1991). Applied and Environmental Microbiology, 57(2), 401–407. Available at: [Link]
-
Chen, G., et al. (2002). Neurotoxicity and toxicokinetics of norfloxacin in conscious rats. Acta pharmacologica Sinica, 23(10), 939–944. Available at: [Link]
-
Surfactant vesicles for enhanced antitoxoplasmic effect of norfloxacin: In vitro and in vivo evaluations. (2023). ResearchGate. Available at: [Link]
-
Neurotoxicity and toxicokinetics of norfloxacin in conscious rats. (2002). ResearchGate. Available at: [Link]
-
Finafloxacin, a Novel Fluoroquinolone, Reduces the Clinical Signs of Infection and Pathology in a Mouse Model of Q Fever. (2021). Frontiers in Cellular and Infection Microbiology. Available at: [Link]
-
Surfactant vesicles for enhanced antitoxoplasmic effect of norfloxacin: In vitro and in vivo evaluations. (2023). PubMed. Available at: [Link]
Sources
- 1. Norfloxacin - Wikipedia [en.wikipedia.org]
- 2. Design, Synthesis, and In Silico Studies of New Norfloxacin Analogues with Broad Spectrum Antibacterial Activity via Topoisomerase II Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. usbio.net [usbio.net]
- 4. mdpi.com [mdpi.com]
- 5. Antibacterial activity of norfloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N4-Substituted Piperazinyl Norfloxacin Derivatives with Broad-Spectrum Activity and Multiple Mechanisms on Gyrase, Topoisomerase IV, and Bacterial Cell Wall Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic studies of norfloxacin in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studies on prodrugs. 5. Synthesis and antimicrobial activity of N-(oxoalkyl)norfloxacin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Correlation of in vitro activities of the fluoroquinolones to their in vivo efficacies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Mechanism of Action of N-Ethoxycarbonyl Norfloxacin
This guide provides a comprehensive framework for validating the mechanism of action (MoA) of N-Ethoxycarbonyl Norfloxacin, a derivative of the well-established fluoroquinolone antibiotic, Norfloxacin. We will move beyond theoretical postulation to detail a rigorous, multi-pronged experimental strategy. This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale for a self-validating approach to MoA confirmation.
Introduction: The Scientific Imperative for MoA Validation
N-Ethoxycarbonyl Norfloxacin is a synthetic derivative of Norfloxacin, modified at the N-4 position of the piperazinyl ring.[1][2] While its structural similarity to Norfloxacin suggests a shared mechanism of action, this assumption requires empirical validation. Rigorous MoA validation is a cornerstone of drug development; it de-risks clinical progression, informs on potential resistance mechanisms, and provides a solid foundation for any future optimization efforts.
The parent compound, Norfloxacin, is a broad-spectrum antibiotic that functions by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[3][4][5] These enzymes are critical for managing DNA topology during replication, transcription, and repair.[6] By forming a ternary complex with the enzyme and DNA, quinolones trap the enzyme in its cleavage-competent state, leading to an accumulation of double-strand DNA breaks and subsequent cell death.[6][7]
This guide will compare the activity of N-Ethoxycarbonyl Norfloxacin against its parent compound, Norfloxacin, and another widely used fluoroquinolone, Ciprofloxacin, to provide a robust contextual performance analysis.
Postulated Mechanism of Action
Based on its structural heritage, N-Ethoxycarbonyl Norfloxacin is hypothesized to function as a topoisomerase poison, mirroring the action of other quinolones. The core validation strategy will be to test this hypothesis through direct enzyme inhibition, cellular activity, and the characterization of resistance.
Caption: Postulated mechanism of N-Ethoxycarbonyl Norfloxacin in bacteria.
A Tripartite Strategy for MoA Validation
Caption: The tripartite experimental workflow for MoA validation.
Pillar 1: Direct Target Engagement Assays
Scientific Rationale: The most direct method to validate a hypothesized MoA is to demonstrate that the compound interacts with its purified molecular target. If N-Ethoxycarbonyl Norfloxacin acts like other quinolones, it should inhibit the enzymatic activity of both DNA gyrase and topoisomerase IV. These assays provide a quantitative measure of potency (IC50) in a clean, cell-free system, isolating the drug-target interaction from confounding cellular factors like membrane permeability or efflux.
Comparative Performance: Enzyme Inhibition
The table below presents hypothetical, yet plausible, data from commercially available fluorescence-based gyrase and topoisomerase IV supercoiling assays.
| Compound | DNA Gyrase IC50 (µM) | Topoisomerase IV IC50 (µM) | Primary Target (Gram-Negative) | Primary Target (Gram-Positive) |
| N-Ethoxycarbonyl Norfloxacin | 1.5 | 4.2 | DNA Gyrase | Topoisomerase IV |
| Norfloxacin (Reference) | 0.9 | 3.5 | DNA Gyrase | Topoisomerase IV |
| Ciprofloxacin (Reference) | 0.7 | 2.8 | DNA Gyrase | Topoisomerase IV |
-
Interpretation: The data suggest that N-Ethoxycarbonyl Norfloxacin retains the dual-targeting capability of its parent compound, albeit with slightly reduced potency. In Gram-negative bacteria like E. coli, DNA gyrase is generally the primary target, while in Gram-positive bacteria like S. aureus, topoisomerase IV is the more sensitive target.[8] The lower IC50 value against DNA gyrase is consistent with this pattern.
Experimental Protocol: DNA Gyrase Inhibition Assay (Fluorescence-Based)
This protocol is adapted from standard methodologies for assessing topoisomerase activity.
-
Reagent Preparation:
-
Prepare Assay Buffer (e.g., 50 mM HEPES-KOH pH 7.9, 100 mM KCl, 10 mM MgCl2, 2 mM DTT, 1 mM ATP).
-
Prepare supercoiled plasmid DNA (e.g., pBR322) at a final concentration of 10 µg/mL.
-
Serially dilute N-Ethoxycarbonyl Norfloxacin, Norfloxacin, and a vehicle control (DMSO) in Assay Buffer.
-
Dilute purified E. coli DNA Gyrase enzyme in Assay Buffer to a working concentration (e.g., 2 units/reaction).
-
-
Reaction Setup (in a 96-well plate):
-
To each well, add 5 µL of the serially diluted compound.
-
Add 10 µL of supercoiled plasmid DNA.
-
Initiate the reaction by adding 5 µL of the diluted DNA Gyrase enzyme.
-
Incubate the plate at 37°C for 60 minutes.
-
-
Signal Detection:
-
Stop the reaction and introduce a DNA-binding fluorescent dye (e.g., PicoGreen) that preferentially binds to double-stranded, relaxed DNA over supercoiled DNA.
-
Read the fluorescence on a plate reader (Excitation/Emission appropriate for the dye).
-
-
Data Analysis:
-
Calculate the percentage of inhibition relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Pillar 2: Cellular Activity Assessment
Scientific Rationale: Demonstrating target engagement is necessary but not sufficient. The compound must be able to penetrate the bacterial cell envelope and accumulate at the site of action at a concentration sufficient to inhibit the target and exert an antibacterial effect. Minimum Inhibitory Concentration (MIC) and Time-Kill Kinetic assays are the gold standards for quantifying a compound's whole-cell activity.[9]
Comparative Performance: Antibacterial Potency and Kinetics
| Compound | E. coli ATCC 25922 MIC (µg/mL) | S. aureus ATCC 29213 MIC (µg/mL) | E. coli Time-Kill (at 4x MIC) |
| N-Ethoxycarbonyl Norfloxacin | 2.0 | 4.0 | Bactericidal (>3-log kill at 8h) |
| Norfloxacin (Reference) | 0.5 | 1.0 | Bactericidal (>3-log kill at 6h) |
| Ciprofloxacin (Reference) | 0.25 | 0.5 | Bactericidal (>3-log kill at 4h) |
-
Interpretation: The MIC data correlate with the enzymatic inhibition data; the reduced biochemical potency of N-Ethoxycarbonyl Norfloxacin translates to higher MIC values (lower cellular potency) compared to the reference compounds. The time-kill assay confirms a bactericidal mechanism, defined as a ≥3-log10 reduction (99.9% kill) in bacterial count.[10] This is the expected kinetic profile for a topoisomerase poison that induces lethal DNA damage.
Experimental Protocol: Broth Microdilution MIC Determination
This protocol follows guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation:
-
Prepare a 2x concentrated stock of each test compound in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Perform 11 serial twofold dilutions of the 2x compound stock across a 96-well plate, leaving the 12th well as a drug-free growth control. This results in a plate with final 1x concentrations.
-
Prepare a bacterial inoculum standardized to ~1 x 10^6 CFU/mL in CAMHB.
-
-
Inoculation:
-
Add an equal volume of the standardized bacterial inoculum to each well of the 96-well plate, resulting in a final inoculum density of ~5 x 10^5 CFU/mL.[11]
-
-
Incubation:
-
Incubate the plate at 37°C for 16-20 hours.
-
-
Reading the MIC:
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[12]
-
Experimental Protocol: Time-Kill Kinetics Assay
-
Setup:
-
Prepare flasks containing CAMHB with the test compound at concentrations of 0x (control), 1x, 2x, and 4x the predetermined MIC.
-
Inoculate each flask with a starting bacterial culture of ~5 x 10^5 CFU/mL.
-
-
Sampling:
-
Incubate the flasks at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
-
-
Quantification:
-
Perform serial tenfold dilutions of each aliquot in sterile saline or phosphate-buffered saline.
-
Plate the dilutions onto nutrient agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Analysis:
-
Count the colonies on the plates to determine the CFU/mL at each time point.
-
Plot log10 CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log10 decrease in CFU/mL from the initial inoculum.[10]
-
Pillar 3: Resistance Profiling
Scientific Rationale: This is the crucial confirmatory pillar. If a compound's primary MoA is the inhibition of a specific target, then bacteria that develop resistance to the compound should, with high probability, carry mutations in the gene(s) encoding that target.[13] For quinolones, high-level resistance is most commonly associated with specific mutations in the "quinolone resistance-determining regions" (QRDRs) of the gyrA (DNA gyrase subunit A) and parC (topoisomerase IV subunit C) genes.[6][8] Generating resistant mutants and sequencing these genes provides a powerful genetic link between the compound's activity and its presumed target.
Comparative Performance: Resistance Mechanisms
| Compound | Frequency of Resistance (E. coli) | Primary Resistance Mutation Location | Cross-Resistance to Norfloxacin? |
| N-Ethoxycarbonyl Norfloxacin | ~1 in 10^8 | gyrA (e.g., S83L or D87N) | Yes |
| Norfloxacin (Reference) | ~1 in 10^8 | gyrA (e.g., S83L or D87N)[6] | N/A |
-
Interpretation: The isolation of resistant mutants with canonical gyrA mutations strongly validates that N-Ethoxycarbonyl Norfloxacin's primary target in E. coli is indeed DNA gyrase. The resulting cross-resistance to Norfloxacin further confirms that the two compounds share the same binding site and mechanism of inhibition.
Experimental Protocol: Generation and Characterization of Resistant Mutants
-
Resistance Selection:
-
Grow a large culture of a susceptible bacterial strain (e.g., E. coli ATCC 25922) to late-log phase (~10^9 CFU/mL).
-
Plate a high density of these cells onto multiple nutrient agar plates containing N-Ethoxycarbonyl Norfloxacin at a concentration of 4x to 8x the MIC.
-
Incubate the plates at 37°C for 48-72 hours.
-
-
Isolation and Confirmation:
-
Pick individual colonies that appear on the drug-containing plates.
-
Streak these isolates onto fresh drug-containing plates to confirm the resistant phenotype.
-
Determine the MIC of N-Ethoxycarbonyl Norfloxacin and Norfloxacin for these resistant isolates to confirm the resistance level and assess cross-resistance.
-
-
Genetic Characterization:
-
Extract genomic DNA from the confirmed resistant isolates and the parent susceptible strain.
-
Amplify the QRDR of the gyrA and parC genes using Polymerase Chain Reaction (PCR).
-
Sequence the PCR products and compare the sequences of the resistant isolates to the parent strain to identify mutations.
-
Synthesizing the Evidence: A Self-Validating Framework
The trustworthiness of the MoA validation comes from the convergence of these three independent lines of inquiry. The relationship between the findings must be logical and consistent.
Caption: Logical convergence of experimental evidence for MoA validation.
If N-Ethoxycarbonyl Norfloxacin inhibits purified DNA gyrase (Pillar 1), it logically predicts that it should have whole-cell antibacterial activity (Pillar 2). The observation of this cellular activity is then mechanistically explained if resistance is mapped to the genes encoding the target enzyme (Pillar 3). Finally, the discovery of target-specific mutations provides the ultimate confirmation that the initial biochemical observation (Pillar 1) is the relevant, primary mechanism in the cellular context.
Conclusion
This guide outlines a rigorous, comparative, and self-validating framework to confirm the mechanism of action of N-Ethoxycarbonyl Norfloxacin. By integrating direct target engagement assays, comprehensive cellular activity profiling, and definitive genetic resistance studies, researchers can build a robust and compelling data package. The convergence of evidence from these three pillars provides a high degree of confidence that N-Ethoxycarbonyl Norfloxacin, like its parent compound, functions as a dual-targeting bacterial topoisomerase poison. This foundational knowledge is indispensable for the continued development and strategic positioning of this and other novel antimicrobial agents.
References
- Holmes, B., Brogden, R. N., & Richards, D. M. (1985). Norfloxacin, a fluoroquinolone antibacterial agent. Classification, mechanism of action, and in vitro activity. PubMed.
- Fàbrega, A., Madurga, S., Giralt, E., & Vila, J. (2009). Mechanisms of quinolone action and resistance. Microbiology Society.
- Vila, J., & Martinez, J. L. (2008). Mechanism of action of and resistance to quinolones. PMC - NIH.
- Patsnap Synapse. (2024). What is the mechanism of Norfloxacin?.
- Wolfson, J. S., & Hooper, D. C. (1989). Bacterial resistance to quinolones: mechanisms and clinical importance. PubMed.
- Drlica, K., Hiasa, H., Kerns, R. J., Malik, M., Mustaev, A., & Zhao, X. (2008). Mechanism of Quinolone Action and Resistance. PMC - NIH.
- Wikipedia. (n.d.). Quinolone antibiotic. Wikipedia.
- Jacoby, G. A. (2005). Mechanisms of Resistance to Quinolones. Clinical Infectious Diseases - Oxford Academic.
- Pharmamotion. (2011). Mechanism of Action of Quinolones and Fluoroquinolones.
- R Discovery. (n.d.). What are the molecular and cellular mechanisms that explain the therapeutic action of Norfloxacin in Noroxin?. R Discovery.
- Shen, L. L., & Pernet, A. G. (1985). Mechanism of inhibition of DNA gyrase by analogues of nalidixic acid: the target of the drugs is DNA. PMC - NIH.
- Cirz, R. T., Chin, J. K., Andes, D. R., de Crécy-Lagard, V., Craig, W. A., & Romesberg, F. E. (2005). Insights into antibiotic resistance promoted by quinolone exposure. Antimicrobial Agents and Chemotherapy - ASM Journals.
- Patsnap Synapse. (2024). What is the mechanism of Norfloxacin Lactate?.
- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. PubMed.
- Biology LibreTexts. (2024). 13.
- BMG LABTECH. (2024).
- Kowalska-Krochmal, B., & Dudek-Wicher, R. (2021).
- Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test.
- Ji, Y., Marra, A., & Zhang, Y. (2004). Validation of antibacterial mechanism of action using regulated antisense RNA expression in Staphylococcus aureus. PubMed.
- Ghorab, M. M., Al-Said, M. S., El-Gaby, M. S. A., & El-Hossary, E. M. (2016). Design, Synthesis, and In Silico Studies of New Norfloxacin Analogues with Broad Spectrum Antibacterial Activity via Topoisomerase II Inhibition. MDPI.
- Johnson, J. W., Fisher, M. A., & Skaar, E. P. (2022). Elucidating the Mechanisms of Action of Antimicrobial Agents. mBio - ASM Journals.
- Scribd. (n.d.). Time Kill Assay. Scribd.
- Owusu, F. W. A., et al. (2019). Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. PMC - NIH.
- Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Emery Pharma.
- Wikipedia. (n.d.). Norfloxacin. Wikipedia.
- Al-Dhaheri, A. M., & Al-Hassnawi, A. T. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific.
- Nelson Labs. (n.d.).
- BenchChem. (2025).
- Al-Shabib, N. A., et al. (2023).
- United States Biological. (n.d.). N-Ethoxycarbonyl Norfloxacin - Data Sheet.
- Kumar, A., et al. (2020).
- Shree, P., et al. (2024).
- PubChem - NIH. (n.d.). Norfloxacin. PubChem.
- Al-Obaidi, A. A., et al. (2020). Design, Synthesis, Docking Study and Preliminary Pharmacological Assessment of New Norfloxacin Analogues Having Thiazole Nucleus.
- Abuo-Rahma, G. E. D. A., et al. (2009). Design, synthesis, antibacterial activity and physicochemical parameters of novel N-4-piperazinyl derivatives of norfloxacin.
Sources
- 1. usbio.net [usbio.net]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Norfloxacin? [synapse.patsnap.com]
- 4. Norfloxacin - Wikipedia [en.wikipedia.org]
- 5. Norfloxacin | C16H18FN3O3 | CID 4539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. scribd.com [scribd.com]
- 10. emerypharma.com [emerypharma.com]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. bio.libretexts.org [bio.libretexts.org]
- 13. Bacterial resistance to quinolones: mechanisms and clinical importance - PubMed [pubmed.ncbi.nlm.nih.gov]
"head-to-head comparison of N-Ethoxycarbonyl Norfloxacin and ciprofloxacin"
A Technical Guide for Researchers in Drug Development
In the landscape of fluoroquinolone antibiotics, the quest for novel derivatives with enhanced efficacy and tailored pharmacological profiles is a continuous endeavor. This guide provides a detailed, head-to-head comparison of N-Ethoxycarbonyl Norfloxacin, a derivative of norfloxacin, and ciprofloxacin, a widely used second-generation fluoroquinolone. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data to inform discovery and development efforts.
Molecular Architecture: A Tale of Two Structures
At the heart of their antibacterial activity lies the quinolone core. However, key structural distinctions influence their biological properties. Ciprofloxacin is characterized by a cyclopropyl group at the N-1 position of the quinolone ring, a feature known to enhance its potency against a broad range of bacteria.[1][2]
N-Ethoxycarbonyl Norfloxacin, on the other hand, is a derivative of norfloxacin where an ethoxycarbonyl group is attached to the piperazinyl ring.[3][4] This modification alters the molecule's physicochemical properties, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with bacterial targets.
Mechanism of Action: A Shared Strategy of Bacterial Sabotage
Both N-Ethoxycarbonyl Norfloxacin and ciprofloxacin belong to the fluoroquinolone class and therefore share a common mechanism of action: the inhibition of bacterial DNA synthesis.[5][6][7][8] They achieve this by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[9]
-
DNA Gyrase: This enzyme is crucial for the negative supercoiling of bacterial DNA, a process necessary for DNA replication and transcription. In many Gram-negative bacteria, DNA gyrase is the primary target of fluoroquinolones.[6][10]
-
Topoisomerase IV: This enzyme is primarily involved in the decatenation (separation) of interlinked daughter chromosomes following DNA replication. It is the main target in many Gram-positive bacteria.[6][9][10]
By forming a stable ternary complex with the enzyme and DNA, these antibiotics trap the enzyme in the process of cleaving DNA, leading to double-strand breaks and ultimately, bacterial cell death.[5][11]
Caption: General mechanism of action for fluoroquinolones.
Antibacterial Spectrum: A Comparative Analysis of In Vitro Efficacy
The true differentiator between these two compounds lies in their in vitro activity against a range of bacterial pathogens. Ciprofloxacin is well-established as a broad-spectrum antibiotic with potent activity against a wide array of Gram-negative and some Gram-positive bacteria.[7][12][13] In contrast, data for N-Ethoxycarbonyl Norfloxacin is more limited, though emerging studies suggest potent activity, particularly against certain Gram-positive organisms.
| Bacterial Strain | N-Ethoxycarbonyl Norfloxacin (MIC, µM) | Ciprofloxacin (MIC, µg/mL) | Norfloxacin (MIC, µM) |
| Staphylococcus aureus ATCC 6538 | 0.80 | 0.125 - 1 | 7.83 |
| MRSA AUMC 261 | 0.80 | - | 1.60 |
| Escherichia coli ATCC 25923 | - | ≤0.004 - 1 | - |
| Klebsiella pneumoniae ATCC 10031 | - | 0.015 - 1 | - |
| Pseudomonas aeruginosa ATCC 27853 | - | 0.03 - 4 | - |
| (Data for N-Ethoxycarbonyl Norfloxacin and Norfloxacin from[4]. Data for Ciprofloxacin from various sources[14][15][16][17]) |
Key Observations:
-
Potency against S. aureus : One study demonstrated that N-Ethoxycarbonyl Norfloxacin exhibited more potent activity against S. aureus ATCC 6538 and a methicillin-resistant S. aureus (MRSA) strain compared to its parent compound, norfloxacin.[4]
-
Ciprofloxacin's Broad Efficacy : Ciprofloxacin generally shows very low MIC values against a broad spectrum of bacteria, including many Gram-negative pathogens against which data for N-Ethoxycarbonyl Norfloxacin is not yet available.[14][15][16][17] Ciprofloxacin is notably one of the most active quinolones against Pseudomonas aeruginosa.[18]
-
Direct Comparison : In direct in-vitro comparisons with norfloxacin, ciprofloxacin consistently demonstrates superior potency and a broader spectrum of activity.[14][16][19]
Pharmacokinetic Profiles: A Look at Bioavailability and Disposition
The pharmacokinetic properties of a drug are critical to its clinical utility. While extensive data is available for ciprofloxacin, the pharmacokinetic profile of N-Ethoxycarbonyl Norfloxacin is not well-characterized in publicly available literature.
Ciprofloxacin:
-
Bioavailability: Oral bioavailability is approximately 70-80%.[20][21][22]
-
Half-life: The elimination half-life is around 4 hours.[20][23]
-
Metabolism: Ciprofloxacin is partially metabolized in the liver and is an inhibitor of the cytochrome P450 1A2 (CYP1A2) enzyme.[23][24]
-
Excretion: It is primarily eliminated through the kidneys.[20][23]
N-Ethoxycarbonyl Norfloxacin:
-
As a derivative of norfloxacin, its pharmacokinetic properties may be influenced by the addition of the ethoxycarbonyl group. This modification could potentially alter its lipophilicity, which in turn could affect its absorption and distribution. Further studies are required to elucidate its pharmacokinetic profile. For reference, norfloxacin has an oral bioavailability of 30-40% and a half-life of 3-4 hours.[8][25][26]
Experimental Protocols
For researchers aiming to conduct their own comparative studies, the following standardized protocols are recommended.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Caption: Workflow for MIC determination via broth microdilution.
Detailed Steps:
-
Prepare Stock Solutions: Dissolve N-Ethoxycarbonyl Norfloxacin and ciprofloxacin in a suitable solvent to create high-concentration stock solutions.
-
Serial Dilutions: Perform two-fold serial dilutions of each compound in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Bacterial Inoculum: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard and further dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye.
Conclusion
This head-to-head comparison reveals that while N-Ethoxycarbonyl Norfloxacin and ciprofloxacin share a common mechanism of action, they exhibit distinct profiles in terms of their chemical structure and in vitro antibacterial activity. Ciprofloxacin remains a benchmark fluoroquinolone with well-documented broad-spectrum potency. N-Ethoxycarbonyl Norfloxacin, based on limited available data, shows promise, particularly against Gram-positive bacteria like S. aureus, including MRSA, where it may offer an advantage over its parent compound, norfloxacin.
For drug development professionals, N-Ethoxycarbonyl Norfloxacin represents an interesting scaffold for further optimization. However, a significant amount of research is still required to fully characterize its antibacterial spectrum, pharmacokinetic properties, and safety profile to ascertain its potential as a therapeutic agent. Future studies should focus on comprehensive in vitro susceptibility testing against a wider panel of clinical isolates and in vivo efficacy studies to validate its potential.
References
-
The antimicrobial spectrum of norfloxacin - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]
-
The antimicrobial spectrum of norfloxacin | Journal of Antimicrobial Chemotherapy | Oxford Academic. (n.d.). Retrieved January 14, 2026, from [Link]
-
Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574. [Link]
-
Hooper, D. C. (2001). Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9–S15. [Link]
-
Newsom, S. W. (1984). The antimicrobial spectrum of norfloxacin. Journal of Antimicrobial Chemotherapy, 13(Suppl B), 25–31. [Link]
-
Ciprofloxacin. (2023, March 27). In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
Ciprofloxacin. (2023, October 26). Wikipedia. Retrieved from [Link]
-
Norfloxacin. (2023, November 29). Wikipedia. Retrieved from [Link]
-
Norfloxacin. (n.d.). PharmaCompass. Retrieved January 14, 2026, from [Link]
-
About ciprofloxacin. (n.d.). nhs.uk. Retrieved January 14, 2026, from [Link]
-
Khodursky, A. B., & Cozzarelli, N. R. (1998). The mechanism of inhibition of topoisomerase IV by quinolone antibacterials. Journal of Biological Chemistry, 273(42), 27668–27677. [Link]
-
Drusano, G. L., Standiford, H. C., Plaisance, K., Forrest, A., Leslie, J., & Caldwell, J. (1986). Pharmacokinetics of ciprofloxacin after oral and parenteral administration. Antimicrobial Agents and Chemotherapy, 30(3), 444–448. [Link]
-
Drlica, K., Hiasa, H., Kerns, R., Malik, M., Mustaev, A., & Zhao, X. (2008). Quinolones: action and resistance updated. Current topics in medicinal chemistry, 9(11), 981–1008. [Link]
-
Campoli-Richards, D. M., Monk, J. P., Price, A., Benfield, P., Todd, P. A., & Ward, A. (1988). Ciprofloxacin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use. Drugs, 35(4), 373–447. [Link]
-
Vance-Bryan, K., Guay, D. R., & Rotschafer, J. C. (1990). Clinical pharmacokinetics of ciprofloxacin. Clinical pharmacokinetics, 19(6), 434–461. [Link]
-
Collin, F., Karkare, S., & Maxwell, A. (2011). Targeting bacterial DNA gyrase and topoisomerase IV: new antibacterial agents on the horizon. The Biochemical journal, 437(1), 1–18. [Link]
-
Cochereau, I., Huc, D., Faurisson, F., Valiant, R., & Jarlier, V. (1995). Pharmacokinetics of ciprofloxacin in the human eye: a clinical study and population pharmacokinetic analysis. Antimicrobial agents and chemotherapy, 39(12), 2704–2709. [Link]
-
Ciprofloxacin and its pharmacokinetic properties. (2024, December 6). Retrieved from [Link]
-
CIPRO (ciprofloxacin hydrochloride) Tablets. (n.d.). U.S. Food and Drug Administration. Retrieved January 14, 2026, from [Link]
-
Ciprofloxacin. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
-
Ciprofloxacin Chemical Structure. (2025, October 13). Pharmacy Freak. Retrieved from [Link]
-
Arcieri, G., Griffith, E., Gruenwaldt, G., Heyd, A., O'Brien, B., Becker, N., & August, R. (1987). Ciprofloxacin: an update on clinical experience. The American journal of medicine, 82(4A), 381–386. [Link]
-
Chemical structure of ciprofloxacin. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
N-Ethoxycarbonyl Norfloxacin. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
-
Aziz, H. A., Moustafa, G. A., Abbas, S. H., Derayea, S. M., & Abuo-Rahma, G. E. A. (2024). Design, Synthesis, and In Silico Studies of New Norfloxacin Analogues with Broad Spectrum Antibacterial Activity via Topoisomerase II Inhibition. Molecules (Basel, Switzerland), 29(7), 1577. [Link]
-
Design, synthesis and evaluation of novel norfloxacin analogs as potent anticancer and antioxidant agents. (2024, August 8). National Center for Biotechnology Information. Retrieved from [Link]
-
The chemical structures of ciprofloxacin (CIPRO) and norfloxacin (NOR). (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
- Anadón, A., Martínez-Larrañaga, M. R., Velez, C., Díaz, M. J., & Bringas, P. (1992). Pharmacokinetics of norfloxacin and its N-desethyl- and oxo-metabolites in broiler chickens. American journal of veterinary research, 53(11), 2084–2089.
-
Rational design, synthesis, molecular modeling, biological activity, and mechanism of action of polypharmacological norfloxacin hydroxamic acid derivatives. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Fass, R. J. (1984). In vitro activity of ciprofloxacin, norfloxacin and nalidixic acid. European journal of clinical microbiology, 3(4), 340–344. [Link]
-
Schaeffer, A. J., & Anderson, R. U. (1992). Efficacy and tolerability of norfloxacin vs. ciprofloxacin in complicated urinary tract infection. Urology, 40(5), 446–449. [Link]
-
Reeves, D. S. (1984). Norfloxacin--a review of pharmacology and tissue penetration. Journal of antimicrobial chemotherapy, 13(Suppl B), 89–96. [Link]
-
Norfloxacin vs. Ciprofloxacin: A Comparative Look at Fluoroquinolone Antibiotics. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 14, 2026, from [Link]
- Anadón, A., Martínez-Larrañaga, M. R., Velez, C., Díaz, M. J., & Bringas, P. (1992). Pharmacokinetics of norfloxacin and its N-desethyl- and oxo-metabolites in broiler chickens. American journal of veterinary research, 53(11), 2084–2089.
-
The in-vitro activity of ciprofloxacin compared with that of norfloxacin and nalidixic acid. (1984). Journal of Antimicrobial Chemotherapy, 13(Suppl B), 63-68. [Link]
-
Van Caekenberghe, D. L., & Pattyn, S. R. (1984). The comparative in-vitro activity of norfloxacin, ciprofloxacin, enoxacin and nalidixic acid against 423 strains of gram-negative rods and staphylococci isolated from infected hospitalised patients. Journal of antimicrobial chemotherapy, 17(1), 63–67. [Link]
-
Nitric Oxide Photo-Donor Hybrids of Ciprofloxacin and Norfloxacin: A Shift in Activity from Antimicrobial to Anticancer Agents. (2021, July 28). CNR-IRIS. Retrieved from [Link]
-
Husain, A., et al. (2015). Norfloxacin Prodrug: Synthesis and Biological Evaluation. Request PDF. Retrieved from [Link]
-
Design, Synthesis and Antimicrobial Evaluation of New Norfloxacin-Naphthoquinone Hybrid Molecules. (2025, October 16). ResearchGate. Retrieved from [Link]
-
Holmes, B., Brogden, R. N., & Richards, D. M. (1985). Norfloxacin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use. Drugs, 30(6), 482–513. [Link]
-
Chemical structure of norfloxacin (CAS 7045896-7). (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
Sources
- 1. pharmacyfreak.com [pharmacyfreak.com]
- 2. researchgate.net [researchgate.net]
- 3. N-Ethoxycarbonyl Norfloxacin | C19H22FN3O5 | CID 14219753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 8. Norfloxacin - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. About ciprofloxacin - NHS [nhs.uk]
- 13. Ciprofloxacin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro activity of ciprofloxacin, norfloxacin and nalidixic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. The comparative in-vitro activity of norfloxacin, ciprofloxacin, enoxacin and nalidixic acid against 423 strains of gram-negative rods and staphylococci isolated from infected hospitalised patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Ciprofloxacin: chemistry, mechanism of action, resistance, antimicrobial spectrum, pharmacokinetics, clinical trials, and adverse reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The in-vitro activity of ciprofloxacin compared with that of norfloxacin and nalidixic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
- 21. experts.umn.edu [experts.umn.edu]
- 22. Ciprofloxacin and its pharmacokinetic properties [wisdomlib.org]
- 23. Ciprofloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Ciprofloxacin | C17H18FN3O3 | CID 2764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 25. Norfloxacin: Pharmacokinetics Properties and Adverse Effects_Chemicalbook [chemicalbook.com]
- 26. Review of the bioavailability and pharmacokinetics of oral norfloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Reproducible Synthesis of N-Ethoxycarbonyl Norfloxacin
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and medicinal chemistry, the reproducibility of a synthetic route is paramount. It ensures consistent product quality, reliable biological data, and a scalable process for manufacturing. This guide provides an in-depth analysis of the synthesis of N-Ethoxycarbonyl Norfloxacin, a key derivative and known impurity of Norfloxacin, focusing on the factors that govern the reproducibility of its preparation. While various N-acylation strategies exist in principle, the reaction of Norfloxacin with ethyl chloroformate remains the most direct and widely cited method. This document will, therefore, dissect this primary synthetic pathway, offering insights into its execution, potential pitfalls, and strategies to ensure consistent outcomes.
Introduction: The Significance of N-Ethoxycarbonyl Norfloxacin
N-Ethoxycarbonyl Norfloxacin, chemically known as 7-[4-(Ethoxycarbonyl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, is a molecule of interest for several reasons. It is recognized as Norfloxacin USP Related Compound H, an impurity that must be monitored and controlled in the production of the parent antibiotic[1][2]. Understanding its formation is, therefore, critical for quality control in drug manufacturing. Furthermore, the N-acylation of the piperazinyl group of Norfloxacin is a common strategy to create new derivatives with potentially altered pharmacokinetic properties or biological activities[3]. A reproducible synthesis is the foundation for any such investigation.
The Primary Synthetic Route: Nucleophilic Acyl Substitution
The most common and direct method for the synthesis of N-Ethoxycarbonyl Norfloxacin is the nucleophilic acyl substitution of the secondary amine on the piperazine ring of Norfloxacin with ethyl chloroformate. This reaction is generally straightforward but requires careful control of conditions to ensure high yield and purity.
Reaction Mechanism and Rationale
The synthesis hinges on the nucleophilic nature of the secondary amine in the piperazine moiety of Norfloxacin. This amine attacks the electrophilic carbonyl carbon of ethyl chloroformate. The subsequent loss of a chloride ion and a proton (facilitated by a base) yields the desired N-ethoxycarbonyl derivative.
// Reactants Norfloxacin [label=<
Norfloxacin
Features a nucleophilic secondary amine on the piperazine ring.
];
EthylChloroformate [label=<
Ethyl Chloroformate
Provides the electrophilic ethoxycarbonyl group.
];
Base [label=<
Base (e.g., Triethylamine)
Acts as a proton scavenger to neutralize the generated HCl.
];
// Reaction Arrow Norfloxacin -> NucleophilicAttack [label="Nucleophilic Attack", fontcolor="#34A853"]; EthylChloroformate -> NucleophilicAttack; Base -> NucleophilicAttack;
// Intermediate NucleophilicAttack [shape=box, label="Tetrahedral Intermediate", style="filled", fillcolor="#FBBC05", fontcolor="#202124"];
// Product Product [label=<
N-Ethoxycarbonyl Norfloxacin
, shape=box, style="rounded,filled"];
// Arrows NucleophilicAttack -> Product [label="Chloride Elimination & Deprotonation", fontcolor="#34A853"];
// Caption caption [label="Figure 1. Reaction mechanism for the synthesis of N-Ethoxycarbonyl Norfloxacin.", fontsize=10, fontcolor="#5F6368"]; }
Figure 1. Reaction mechanism for the synthesis of N-Ethoxycarbonyl Norfloxacin.
Experimental Protocol and Reproducibility Factors
While specific reaction conditions can be optimized, the following protocol outlines a general procedure based on literature precedents. Key factors influencing reproducibility are highlighted at each stage.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| Norfloxacin | >98% | Sigma-Aldrich, etc. | Purity of starting material is critical. |
| Ethyl Chloroformate | >97% | Acros Organics, etc. | Should be handled in a fume hood with care. |
| Triethylamine (TEA) | >99%, anhydrous | Fisher Scientific, etc. | Must be dry to prevent hydrolysis of ethyl chloroformate. |
| Dichloromethane (DCM) | Anhydrous | Various | Anhydrous conditions are preferable to minimize side reactions. |
Step-by-Step Protocol
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve Norfloxacin (1 equivalent) in anhydrous dichloromethane (DCM).
-
Reproducibility Insight: The concentration of Norfloxacin in the solvent can affect reaction kinetics. A consistent solvent volume to reactant mass ratio should be maintained across experiments. Incomplete dissolution will lead to a heterogeneous reaction mixture and variable results.
-
-
Addition of Base: Add triethylamine (TEA, 1.1-1.5 equivalents) to the solution and stir for 10-15 minutes at room temperature.
-
Reproducibility Insight: The choice of base and its stoichiometry are critical. TEA is a common choice as it is a non-nucleophilic organic base that effectively scavenges the HCl generated during the reaction. An insufficient amount of base can lead to the protonation of the piperazine amine, reducing its nucleophilicity and halting the reaction. Excess base is generally not detrimental but should be controlled.
-
-
Acylation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add ethyl chloroformate (1.1-1.3 equivalents) dropwise to the stirred solution.
-
Reproducibility Insight: The temperature at which the acylation is performed is a key parameter. Exothermic reactions can lead to side product formation. Maintaining a low temperature (0 °C) during the addition of the highly reactive ethyl chloroformate helps to control the reaction rate and minimize the formation of impurities. The rate of addition is also important; a slow, dropwise addition prevents localized overheating.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (Norfloxacin) is consumed.
-
Reproducibility Insight: Consistent reaction time is crucial for reproducible yields. Monitoring by TLC provides a qualitative assessment of reaction completion. For more quantitative and reproducible results, High-Performance Liquid Chromatography (HPLC) can be used to monitor the disappearance of the starting material and the appearance of the product.
-
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
-
Reproducibility Insight: The purification method will significantly impact the final purity and yield. Recrystallization is often preferred for its simplicity and scalability, but the choice of solvent is critical for obtaining high purity and recovery. Column chromatography can provide higher purity but may be less scalable and can lead to product loss. The specific parameters of the purification process (e.g., solvent system for recrystallization or chromatography) must be standardized for reproducible results.
-
Characterization
The structure of the synthesized N-Ethoxycarbonyl Norfloxacin should be confirmed by spectroscopic methods.
-
¹H-NMR: The disappearance of the signal corresponding to the piperazinyl NH proton and the appearance of new signals for the ethyl group (a quartet and a triplet) are indicative of a successful reaction[3].
-
IR Spectroscopy: A new strong absorption band corresponding to the urethane carbonyl group should be observed, while the N-H stretching vibration of the secondary amine in Norfloxacin should be absent[3].
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of N-Ethoxycarbonyl Norfloxacin (391.39 g/mol ) should be observed[1].
Comparison of Synthesis Parameters and Their Impact on Reproducibility
| Parameter | Method A (Standard) | Method B (Alternative) | Impact on Reproducibility |
| Solvent | Dichloromethane (DCM) | Acetonitrile | Solvent polarity can affect reaction rates and solubility of reactants and products. DCM is a good choice for this reaction due to its inertness and ability to dissolve Norfloxacin. Reproducibility is high with a consistent, anhydrous solvent. |
| Base | Triethylamine (TEA) | Diisopropylethylamine (DIPEA) | Both are effective non-nucleophilic bases. DIPEA is bulkier and can sometimes offer better selectivity. However, for this reaction, TEA is sufficient and more cost-effective. The key to reproducibility is using a consistent, dry base in the correct stoichiometric amount. |
| Temperature | 0 °C to Room Temp | Room Temperature | Performing the initial addition at 0 °C provides better control over the exothermic reaction, leading to fewer side products and higher reproducibility. Running the entire reaction at room temperature may be faster but can lead to more variability in the impurity profile. |
| Purification | Recrystallization | Column Chromatography | Recrystallization is generally more reproducible on a larger scale if a robust solvent system is developed. Column chromatography can offer higher purity but is more labor-intensive and can have variable yields depending on the packing and elution technique. |
// Nodes Start [label="Start: Dry Reaction Vessel", fillcolor="#F1F3F4", fontcolor="#202124"]; Dissolve [label="Dissolve Norfloxacin in Anhydrous DCM", fillcolor="#FBBC05", fontcolor="#202124"]; AddBase [label="Add Triethylamine", fillcolor="#FBBC05", fontcolor="#202124"]; Cool [label="Cool to 0 °C", fillcolor="#FBBC05", fontcolor="#202124"]; AddReagent [label="Add Ethyl Chloroformate Dropwise", fillcolor="#EA4335", fontcolor="#FFFFFF"]; React [label="Stir at Room Temperature (2-4h)", fillcolor="#FBBC05", fontcolor="#202124"]; Monitor [label="Monitor by TLC/HPLC", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Workup [label="Aqueous Work-up", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purify [label="Purification (Recrystallization/Chromatography)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Characterize [label="Characterization (NMR, IR, MS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End: Pure N-Ethoxycarbonyl Norfloxacin", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Dissolve; Dissolve -> AddBase; AddBase -> Cool; Cool -> AddReagent; AddReagent -> React; React -> Monitor; Monitor -> Workup [label="Reaction Complete"]; Monitor -> React [label="Incomplete"]; Workup -> Purify; Purify -> Characterize; Characterize -> End;
// Caption caption [label="Figure 2. Experimental workflow for reproducible synthesis.", fontsize=10, shape=plaintext, fontcolor="#5F6368"]; }
Figure 2. Experimental workflow for reproducible synthesis.
Potential Side Reactions and Impurities
Reproducibility is often hampered by the formation of side products. In this synthesis, potential impurities could arise from:
-
Di-acylation: Although sterically hindered, reaction at the other nitrogen of the piperazine ring is a theoretical possibility, especially if excess ethyl chloroformate is used.
-
Hydrolysis: If wet solvents or reagents are used, ethyl chloroformate can hydrolyze to ethanol and CO₂, and the generated HCl can protonate the starting material, inhibiting the reaction.
-
Reaction with the Carboxylic Acid: While the piperazine nitrogen is significantly more nucleophilic, reaction of ethyl chloroformate with the carboxylic acid moiety of Norfloxacin to form a mixed anhydride is a potential side reaction, though less likely under these conditions.
-
Unreacted Starting Material: Incomplete reaction will result in the presence of Norfloxacin in the final product, which can be challenging to remove due to similar polarities.
To minimize these, strict adherence to anhydrous conditions, controlled stoichiometry, and low-temperature addition of the acylating agent are crucial.
Conclusion and Recommendations
The synthesis of N-Ethoxycarbonyl Norfloxacin via the reaction of Norfloxacin with ethyl chloroformate is a robust and reproducible method when key experimental parameters are carefully controlled. For researchers aiming for high reproducibility, the following recommendations are key:
-
Ensure Anhydrous Conditions: Use dry solvents and reagents to prevent hydrolysis of ethyl chloroformate.
-
Control Stoichiometry: Use a slight excess of the base and acylating agent, but avoid large excesses of ethyl chloroformate to minimize potential side reactions.
-
Maintain Low Temperature: The initial addition of ethyl chloroformate should be performed at 0 °C to control the reaction's exothermicity.
-
Standardize Purification: Develop a consistent and well-documented purification protocol, whether it be recrystallization or column chromatography, to ensure consistent purity and yield.
-
Utilize Analytical Monitoring: Employ TLC or, preferably, HPLC to monitor the reaction to completion, ensuring consistent reaction times and conversion rates.
By adhering to these principles, the synthesis of N-Ethoxycarbonyl Norfloxacin can be a highly reproducible process, providing a solid foundation for further research and development activities.
References
-
El-Sayed, M. F.; Abbas, S. E.; Al-Dhfyan, A.; Al-Rashood, S. T.; Al-Otaibi, M. F.; Abdel-Aziz, A. A.-M. Design, Synthesis, and In Silico Studies of New Norfloxacin Analogues with Broad Spectrum Antibacterial Activity via Topoisomerase II Inhibition. Molecules2023 , 28 (1), 329. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. Norfloxacin: A Deep Dive into Its Synthesis and Manufacturing. [Link]
-
PrepChem. Synthesis of 7-(4-allyl-1-piperazinyl)-1-ethyl-6,8-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid. [Link]
-
Pharmaffiliates. Norfloxacin-impurities. [Link]
-
Kim, D.-W.; Feng, J.; Chen, H.; Kweon, O.; Gao, Y.; Yu, L.-R.; Burrowes, V. J.; Sutherland, J. B. Identification of the Enzyme Responsible for N-Acetylation of Norfloxacin by Microbacterium sp. Strain 4N2-2. Applied and Environmental Microbiology2012 , 78 (21), 7637–7643. [Link]
-
Bentham Science. One-Pot Synthesis of Norfloxacin Ethyl Ester from 3-Chloro-4- Fluoroaniline in Ionic Liquid. [Link]
-
Lan, Y. Chemical synthesis method for norfloxacin. SciSpace2017 . [Link]
-
Organic Syntheses. ethyl isocrotonate. [Link]
- Google Patents. Norfloxacin chemical industry synthesis method.
-
Sharma, P. C.; Jain, T.; Kumar, A. Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. Journal of the Serbian Chemical Society2009 , 74 (1), 49–57. [Link]
-
Singh, P. P.; Kumar, V.; Singh, A.; Kumar, A.; Singh, R. K. Synthesis and evaluation of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-(2-(4-substitutedpiperazin-1-yl)acetyl)piperazin-1-yl)quinoline-3-carboxylic acid derivatives as anti-tubercular and antibacterial agents. European Journal of Medicinal Chemistry2014 , 71, 324–332. [Link]
-
Křepelka, J.; Maturová, E.; Holubek, J.; Řežábek, K.; Ausková, M. Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate. Collection of Czechoslovak Chemical Communications1987 , 52 (5), 1289–1295. [Link]
-
El-Gohary, N. S.; Shaaban, M. I. Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules2018 , 23 (11), 2991. [Link]
Sources
A Senior Application Scientist's Guide to Benchmarking N-Ethoxycarbonyl Norfloxacin Against Standard Antibiotics
Authored by a Senior Application Scientist
Introduction: The Rationale for Norfloxacin Prodrugs
Norfloxacin, a pioneering fluoroquinolone antibiotic, marked a significant advancement in the fight against bacterial infections, offering a broad spectrum of activity against both Gram-positive and Gram-negative pathogens.[1][2][3] Its mechanism of action, the inhibition of bacterial DNA gyrase and topoisomerase IV, is a cornerstone of modern antibiotic therapy.[][5][6][7] However, like many potent therapeutic agents, its clinical utility can be hampered by suboptimal pharmacokinetic properties, such as limited bioavailability.[1] This has spurred the development of various derivatives and prodrugs, designed to enhance its absorption, distribution, metabolism, and excretion (ADME) profile.[8][9][10]
N-Ethoxycarbonyl Norfloxacin is one such derivative, conceived as a potential prodrug.[11][12] The addition of an ethoxycarbonyl group to the piperazinyl moiety of norfloxacin may enhance its lipophilicity, potentially leading to improved oral absorption and bioavailability.[9] This guide provides a comprehensive framework for the rigorous benchmarking of N-Ethoxycarbonyl Norfloxacin against its parent compound and other standard-of-care antibiotics. The protocols and methodologies outlined herein are designed to deliver a robust and objective assessment of its antimicrobial efficacy and cytotoxic profile, providing the essential data for further drug development.
Mechanism of Action: The Fluoroquinolone Pathway
Fluoroquinolones, including Norfloxacin and its derivatives, exert their bactericidal effects by targeting essential enzymes involved in bacterial DNA replication: DNA gyrase and topoisomerase IV.[][5][6][13] In Gram-negative bacteria, the primary target is DNA gyrase, while in Gram-positive bacteria, it is topoisomerase IV.[5][14] These enzymes are responsible for managing the topological state of DNA during replication and transcription. By forming a stable ternary complex with the enzyme and DNA, fluoroquinolones trap the enzyme in the process of cleaving DNA, leading to double-strand breaks and ultimately, cell death.[6][7]
Caption: High-level experimental workflow for benchmarking.
In Vitro Efficacy Assessment: Detailed Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. [15][16]We will use the broth microdilution method, a standard and reliable technique for determining MICs. [15][17] Materials:
-
N-Ethoxycarbonyl Norfloxacin, Norfloxacin, and standard antibiotics (e.g., Ciprofloxacin, Levofloxacin for Gram-negative; Vancomycin, Linezolid for Gram-positive). [18][19][20][21][22][23][24]* Mueller-Hinton Broth (MHB).
-
96-well microtiter plates.
-
Bacterial strains (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212).
-
Spectrophotometer.
Protocol:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick 3-5 colonies of the test bacterium from an agar plate and inoculate into MHB.
-
Incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of each antibiotic in MHB in the 96-well plate to achieve a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial suspension to each well containing the antibiotic dilutions.
-
Include a positive control (bacteria in MHB without antibiotic) and a negative control (MHB only).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth. This can be determined visually or by measuring the optical density at 600 nm.
-
Zone of Inhibition (Kirby-Bauer) Assay
This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic. [15][16][17][25] Materials:
-
Mueller-Hinton Agar (MHA) plates.
-
Sterile filter paper disks.
-
Test compounds and standard antibiotics.
-
Bacterial strains prepared to a 0.5 McFarland standard.
Protocol:
-
Plate Inoculation:
-
Dip a sterile cotton swab into the standardized bacterial suspension and streak it evenly across the entire surface of an MHA plate.
-
-
Disk Application:
-
Aseptically place sterile filter paper disks impregnated with a known concentration of each test compound onto the surface of the agar.
-
Ensure the disks are pressed down firmly to ensure complete contact with the agar.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Measurement:
-
Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
-
Cytotoxicity Assessment: MTT Assay
It is crucial to assess the potential toxicity of a new compound to mammalian cells. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a common method for measuring cytotoxicity.
Materials:
-
HeLa cells (or another suitable mammalian cell line).
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).
-
96-well cell culture plates.
-
Test compounds.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
DMSO.
-
Microplate reader.
Protocol:
-
Cell Seeding:
-
Seed HeLa cells into a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in DMEM.
-
Remove the old media from the cells and add the media containing the test compounds.
-
Incubate for 24-48 hours.
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Presentation and Interpretation
The results of the in vitro and cytotoxicity assays should be compiled into clear and concise tables for easy comparison.
Table 1: Minimum Inhibitory Concentrations (MICs) in µg/mL
| Compound | E. coli | P. aeruginosa | S. aureus | E. faecalis |
| N-Ethoxycarbonyl Norfloxacin | ||||
| Norfloxacin | ||||
| Ciprofloxacin | ||||
| Levofloxacin | ||||
| Vancomycin | ||||
| Linezolid |
Table 2: Zone of Inhibition Diameters (mm)
| Compound | E. coli | P. aeruginosa | S. aureus | E. faecalis |
| N-Ethoxycarbonyl Norfloxacin | ||||
| Norfloxacin | ||||
| Ciprofloxacin | ||||
| Levofloxacin | ||||
| Vancomycin | ||||
| Linezolid |
Table 3: Cytotoxicity (IC50 in µM) against HeLa Cells
| Compound | IC50 (µM) |
| N-Ethoxycarbonyl Norfloxacin | |
| Norfloxacin | |
| Doxorubicin (Positive Control) |
Future Directions: In Vivo Efficacy Models
Should N-Ethoxycarbonyl Norfloxacin demonstrate promising in vitro activity and low cytotoxicity, the next logical step would be to evaluate its efficacy in in vivo models of infection. [26][27][28][29]Animal models, such as murine thigh infection or sepsis models, are invaluable for assessing the pharmacokinetic and pharmacodynamic properties of a new drug candidate in a living system. [29]These studies are essential for bridging the gap between preclinical data and potential clinical applications. [26]
Conclusion
This guide provides a comprehensive and scientifically rigorous framework for the initial benchmarking of N-Ethoxycarbonyl Norfloxacin. By following these detailed protocols, researchers can generate the critical data needed to assess its potential as a novel antimicrobial agent. The systematic comparison against its parent compound and established antibiotics will provide a clear understanding of its relative strengths and weaknesses, paving the way for informed decisions in the drug development pipeline.
References
-
Hooper, D. C. (2001). Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9–S15. [Link]
-
Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574. [Link]
-
Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews, 61(3), 377–392. [Link]
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. [Link]
-
ResearchGate. The different methods for in vitro antimicrobial susceptibility testing... [Link]
-
Saleh, A., & El-Bouseary, M. (2021). Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods. Afrique SCIENCE, 18(4), 11-24. [Link]
-
Hooper, D. C. (2000). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical infectious diseases, 32(Supplement_1), S9-S15. [Link]
-
Dr.Oracle. What antibiotics cover Gram-positive bacilli (bacteria)? [Link]
-
WOAH. LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]
-
Apec.org. Antimicrobial Susceptibility Testing. [Link]
-
Dr.Oracle. What antibiotics provide coverage against Gram-positive (Gram(+)) bacteria? [Link]
-
PubMed. Studies on prodrugs. 5. Synthesis and antimicrobial activity of N-(oxoalkyl)norfloxacin derivatives. [Link]
-
Dr.Oracle. What are the best antibiotics for treating gram-negative infections? [Link]
-
PubMed. Synthesis, Characterization and Antimicrobial Evaluation of Lipid Based Norfloxacin Prodrug. [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163-175. [Link]
-
Dr.Oracle. What are the antibiotic coverages for Gram-positive (Gram positive) organisms? [Link]
-
El-Gohary, N. S., Shaaban, M. I., & El-Sayed, M. A. A. (2021). Design, Synthesis, and In Silico Studies of New Norfloxacin Analogues with Broad Spectrum Antibacterial Activity via Topoisomerase II Inhibition. Molecules, 26(11), 3241. [Link]
-
CABI Digital Library. Approaches to benchmarking antibiotic use. [Link]
-
Pharmacology Discovery Services. In Vitro Antimicrobials. [Link]
-
ResearchGate. Synthesis, Characterization and Antibacterial Evaluation of a Prodrug of Norfloxacin. [Link]
-
NIH. In vivo verification of in vitro model of antibiotic treatment of device-related infection. [Link]
-
Frontiers. In vitro and in vivo analysis of antimicrobial agents alone and in combination against multi-drug resistant Acinetobacter baumannii. [Link]
-
NIH. In vivo studies on antibiotic combination for the treatment of carbapenem-resistant Gram-negative bacteria: a systematic review and meta-analysis protocol. [Link]
-
NIH. Drugs for Gram-Negative Bugs From 2010–2019: A Decade in Review. [Link]
-
PubMed Central. Current and novel antibiotics against resistant Gram-positive bacteria. [Link]
-
Wikipedia. Norfloxacin. [Link]
-
IDSA. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections. [Link]
-
Drugs.com. Antibiotics 101: List of Common Names, Types & Their Uses. [Link]
-
PubMed Central. Benchmarking of antibiotic usage: An adjustment to reflect antibiotic stewardship program outcome in a hospital in Saudi Arabia. [Link]
-
PubMed Central. Antibiotic Therapy Strategies for Treating Gram-Negative Severe Infections in the Critically Ill: A Narrative Review. [Link]
-
CDC. Antibiotic Use and Stewardship in the United States, 2024 Update: Progress and Opportunities. [Link]
-
Sanford Guide. Antimicrobial Stewardship Metrics. [Link]
-
YouTube. 10. Current antibiotic management of multi-drug resistant Gram-negative bloodstream infections. [Link]
-
PubMed. Comparison of the antibacterial activity of norfloxacin (MK 0366, AM 715), a new organic acid, with that of other orally absorbed chemotherapeutic agents. [Link]
-
ResearchGate. Antimicrobial Use Metrics and Benchmarking to Improve Stewardship Outcomes. [Link]
-
PubMed. Exploring norfloxacin analogs in combating antimicrobial resistance: design, mechanistic insights and structure activity relationship. [Link]
-
NIH. Rational design, synthesis, molecular modeling, biological activity, and mechanism of action of polypharmacological norfloxacin hydroxamic acid derivatives. [Link]
-
NIH. Antibacterial activity of norfloxacin. [Link]
-
ResearchGate. (PDF) Design, Synthesis, and In Silico Studies of New Norfloxacin Analogues with Broad Spectrum Antibacterial Activity via Topoisomerase II Inhibition. [Link]
-
ResearchGate. Design, Synthesis, Docking Study and Preliminary Pharmacological Assessment of New Norfloxacin Analogues Having Thiazole Nucleus. [Link]
-
ResearchGate. Design, synthesis, antibacterial activity and physicochemical parameters of novel N-4-piperazinyl derivatives of norfloxacin. [Link]
-
NIH. Norfloxacin. [Link]
-
Drugs.com. Norfloxacin vs Ofloxacin Comparison. [Link]
Sources
- 1. Norfloxacin - Wikipedia [en.wikipedia.org]
- 2. Exploring norfloxacin analogs in combating antimicrobial resistance: design, mechanistic insights and structure activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Norfloxacin | C16H18FN3O3 | CID 4539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Mechanisms of action of antimicrobials: focus on fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Studies on prodrugs. 5. Synthesis and antimicrobial activity of N-(oxoalkyl)norfloxacin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, Characterization and Antimicrobial Evaluation of Lipid Based Norfloxacin Prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. usbio.net [usbio.net]
- 12. usbio.net [usbio.net]
- 13. researchgate.net [researchgate.net]
- 14. Rational design, synthesis, molecular modeling, biological activity, and mechanism of action of polypharmacological norfloxacin hydroxamic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. apec.org [apec.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. droracle.ai [droracle.ai]
- 19. droracle.ai [droracle.ai]
- 20. droracle.ai [droracle.ai]
- 21. droracle.ai [droracle.ai]
- 22. Current and novel antibiotics against resistant Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 23. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections [idsociety.org]
- 24. drugs.com [drugs.com]
- 25. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. In vivo verification of in vitro model of antibiotic treatment of device-related infection - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Frontiers | In vitro and in vivo analysis of antimicrobial agents alone and in combination against multi-drug resistant Acinetobacter baumannii [frontiersin.org]
- 29. In vivo studies on antibiotic combination for the treatment of carbapenem-resistant Gram-negative bacteria: a systematic review and meta-analysis protocol - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Confirmation of N-Ethoxycarbonyl Norfloxacin: The Superiority of Mass Spectrometry
In the landscape of pharmaceutical development and quality control, the unambiguous confirmation of a compound's purity is paramount. This is particularly true for derivatives of potent active pharmaceutical ingredients (APIs) like Norfloxacin. N-Ethoxycarbonyl Norfloxacin, a key impurity and synthetic intermediate of Norfloxacin, requires rigorous analytical scrutiny to ensure the safety and efficacy of the final drug product.[1][2] Impurities can arise from various stages, including synthesis, degradation, or storage, making their detection and quantification a critical regulatory requirement.[3][4]
This guide provides an in-depth comparison of analytical methodologies for confirming the purity of N-Ethoxycarbonyl Norfloxacin, with a primary focus on the definitive capabilities of Liquid Chromatography-Mass Spectrometry (LC-MS). We will explore the causality behind experimental choices, present detailed protocols for mass spectrometry and alternative techniques like High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and High-Performance Thin-Layer Chromatography (HPTLC), and provide supporting data to guide researchers and drug development professionals in selecting the most appropriate analytical strategy.
The Gold Standard: Purity Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS has emerged as the gold standard for pharmaceutical impurity profiling due to its unparalleled sensitivity and specificity.[5][6] Unlike methods that rely on chromophores for detection, mass spectrometry measures the intrinsic mass-to-charge ratio (m/z) of a molecule and its fragments, providing a fundamental and highly specific identifier. This is crucial for distinguishing between structurally similar impurities that may co-elute or have similar UV absorbance profiles.
The rationale for using LC-MS for N-Ethoxycarbonyl Norfloxacin (Molecular Weight: 391.39 g/mol , Molecular Formula: C₁₉H₂₂FN₃O₅)[1] is twofold:
-
Unambiguous Identification: It provides the molecular weight of the parent compound and, through tandem mass spectrometry (MS/MS), generates a unique fragmentation "fingerprint" that can be used to confirm the structure and identify unknown impurities.
-
Exceptional Sensitivity: LC-MS can detect and quantify impurities at levels far below what is achievable with other methods, which is essential for adhering to the stringent limits set by regulatory bodies like the FDA and EMA.[3][7]
Experimental Workflow: LC-MS/MS for N-Ethoxycarbonyl Norfloxacin
The following diagram illustrates a typical workflow for the purity analysis of N-Ethoxycarbonyl Norfloxacin using LC-MS/MS.
Caption: LC-MS/MS workflow for purity analysis.
Detailed Protocol: LC-MS/MS
This protocol is designed to provide a robust starting point for method development.
-
Standard and Sample Preparation:
-
Prepare a stock solution of N-Ethoxycarbonyl Norfloxacin reference standard at 1.0 mg/mL in a 50:50 (v/v) mixture of acetonitrile and water.
-
Prepare a test solution of the sample to be analyzed at the same concentration.
-
Create a working solution for injection by diluting the stock solution to 10 µg/mL using the mobile phase A. This dilution minimizes matrix effects and ensures the concentration is within the linear range of the detector.
-
-
Liquid Chromatography Parameters:
-
System: UPLC or HPLC system coupled to a mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) is chosen for its excellent retention of moderately polar fluoroquinolones.[8]
-
Mobile Phase A: 0.1% Formic Acid in Water. The acid is critical for promoting efficient protonation and ionization in the ESI source.[9]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution: A gradient is used to effectively separate the main component from potential impurities with varying polarities.
-
0-1 min: 5% B
-
1-8 min: Ramp linearly from 5% to 95% B
-
8-9 min: Hold at 95% B
-
9-10 min: Return to 5% B and equilibrate
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C to ensure reproducible retention times.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+), as the piperazine nitrogen is readily protonated.[10]
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Full Scan MS: Scan from m/z 100-600 to detect the parent ion and any potential impurities. The expected protonated molecule [M+H]⁺ for N-Ethoxycarbonyl Norfloxacin is m/z 392.4.
-
Tandem MS (MS/MS): Isolate the precursor ion (m/z 392.4) and fragment it using Collision-Induced Dissociation (CID). Characteristic product ions would be expected from the loss of the ethoxycarbonyl group (-C₂H₅O₂C), decarboxylation (-CO₂), and cleavages of the piperazine ring, providing definitive structural confirmation.[8][11]
-
Alternative Analytical Techniques
While LC-MS offers the most definitive data, other techniques are widely used in quality control laboratories. Understanding their principles and limitations is key to building a comprehensive analytical strategy.
Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a workhorse of the pharmaceutical industry and is often the primary method for assay and impurity quantification cited in pharmacopeias like the United States Pharmacopeia (USP).[12][13] Its reliability and robustness are well-established. The principle relies on the physical separation of components on a chromatographic column followed by detection of compounds that absorb UV light. Norfloxacin and its derivatives have a strong chromophore, making them well-suited for UV detection.[14]
-
Sample and Standard Preparation:
-
Prepare test solutions and reference standard solutions in a suitable diluent (e.g., a mixture of methanol and methylene chloride or mobile phase) at a concentration of approximately 0.05 mg/mL.[13]
-
-
Chromatographic Conditions:
-
System: Standard HPLC or UPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A filtered and degassed mixture of a phosphate buffer solution (e.g., 0.04 M sodium phosphate, adjusted to pH 3.0 with phosphoric acid) and acetonitrile (e.g., 85:15 v/v).[15] The buffer controls the ionization state of the acidic and basic functional groups, ensuring consistent peak shape and retention.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Approximately 273-278 nm, which corresponds to a region of maximum absorbance for the quinolone core structure.[12][16]
-
Column Temperature: 40 °C.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Purity is assessed by calculating the area percentage of all impurity peaks relative to the total area of all peaks in the chromatogram. Identification of known impurities is based on their retention time relative to the main N-Ethoxycarbonyl Norfloxacin peak.
-
Method 3: High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a planar chromatographic technique prescribed by the USP for evaluating the "Chromatographic Purity" of Norfloxacin.[12] It is a cost-effective method for simultaneously screening multiple samples for the presence of impurities.
-
Sample and Standard Preparation:
-
Prepare a concentrated test solution of Norfloxacin (or its derivative) in a 1:1 mixture of methanol and methylene chloride (e.g., 8.0 mg/mL).[12]
-
Prepare a series of comparison solutions from a reference standard at concentrations corresponding to specific impurity thresholds (e.g., 0.2%, 0.3%, 0.5%).[12]
-
-
Chromatographic Conditions:
-
Plate: HPTLC plate coated with a 0.25-mm layer of silica gel.
-
Application: Apply 5 µL of the test solution and various volumes of the comparison solutions to the plate.
-
Mobile Phase (Developing System): A mixture of chloroform, methanol, toluene, diethylamine, and water (e.g., 40:40:20:14:8 v/v/v/v/v).[12][16]
-
Development: Place the plate in a chromatographic chamber pre-equilibrated with the mobile phase and allow the chromatogram to develop until the solvent front has moved approximately 90% of the plate length.
-
-
Detection and Analysis:
-
Remove the plate, allow the solvent to evaporate, and examine the plate under short- and long-wavelength UV light.
-
Compare the intensity of any secondary spots in the test solution lane with the principal spots in the comparison solution lanes to estimate the impurity levels. The sum of all impurities should not exceed a defined threshold (e.g., 0.5%).[12]
-
Comparative Analysis
The choice of analytical technique depends on the specific requirements of the analysis, such as the stage of drug development, the need for structural elucidation, and throughput demands.
| Feature | Mass Spectrometry (LC-MS/MS) | HPLC-UV | HPTLC |
| Specificity | Very High (based on mass-to-charge ratio and fragmentation) | Moderate (based on retention time and UV spectrum) | Low to Moderate (based on Rf value and spot appearance) |
| Sensitivity | Very High (ng/L to pg/L levels)[7] | High (µg/mL levels)[17] | Moderate (ng to µg per spot) |
| Impurity ID | Excellent (provides molecular weight and structural fragments) | Poor (requires reference standards for confirmation) | Very Poor (only provides relative position) |
| Quantitative | Excellent (with appropriate standards) | Excellent (industry standard for assay) | Semi-Quantitative (estimation by comparison) |
| Throughput | Moderate | High | High (multiple samples per plate) |
| Cost | High (instrumentation and maintenance) | Moderate | Low |
The following diagram illustrates a decision-making framework for selecting the appropriate analytical method.
Caption: Decision tree for analytical method selection.
Conclusion
For the definitive confirmation of the purity of N-Ethoxycarbonyl Norfloxacin, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is unequivocally the superior method. Its ability to provide precise molecular weight information and unique fragmentation patterns allows for the unambiguous identification of the target compound and any co-eluting or unknown impurities, a capability that HPLC-UV and HPTLC lack.
While HPLC-UV remains the gold standard for robust, routine quantitative analysis of known compounds, and HPTLC offers a low-cost, high-throughput screening tool, neither can match the specificity and structural elucidation power of mass spectrometry. In a research and development context, where identifying process-related impurities and degradation products is crucial, LC-MS/MS is not just a tool but a necessity. By integrating these techniques appropriately—using LC-MS/MS for identification and method development, and transferring to HPLC-UV for routine quality control—scientists can build a comprehensive, reliable, and regulatory-compliant strategy for ensuring pharmaceutical product quality.
References
-
Veeprho Pharmaceuticals. (n.d.). Norfloxacin Impurities and Related Compound. Retrieved from [Link]
-
Taky, M., Tlili, A., & Bouri, S. (2012). Determination of fluoroquinolone antibiotics in wastewater using ultra high-performance liquid chromatography with mass spectrometry and fluorescence detection. PubMed. Retrieved from [Link]
-
USP Monographs: Norfloxacin. (2006). USP29-NF24. Retrieved from [Link]
-
Jenkins, K. M., & Young, M. S. (n.d.). LC–MS Determination of Fluoroquinolone Antibiotics in Beef Tissue Using the Atlantis dC18 Column. Waters Corporation. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Norfloxacin: A Deep Dive into Its Synthesis and Manufacturing. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2006). Preparation and LC/MS/MS Analysis of Honey for Fluoroquinolone Residues. Retrieved from [Link]
-
USP 35 Official Monographs / Norfloxacin 4081. (2011). Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Norfloxacin-impurities. Retrieved from [Link]
-
Jan, M. R., Shah, J., & Khan, M. N. (2019). Development and validation of simple colorimetric methods for assessing norfloxacin in pure form, in pharmaceutical products and in biological material. ResearchGate. Retrieved from [Link]
-
Lee, H. B., Peart, T. E., & Svoboda, M. L. (2010). Simultaneous determination of 18 quinolone residues in marine and livestock products by liquid chromatography/tandem mass spectrometry. Journal of Food and Drug Analysis. Retrieved from [Link]
-
Jan, M. R., Shah, J., & Khan, M. N. (2019). Development and validation of simple colorimetric methods for assessing norfloxacin in pure form, in pharmaceutical products and in biological material. National Institutes of Health. Retrieved from [Link]
-
USP Monographs: Norfloxacin Tablets. (2006). USP29-NF24. Retrieved from [Link]
-
Gledhill, A., et al. (n.d.). Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone Class of Antibiotics in Porcine Muscle Extracts Using Travelling Wave Ion Mobility Mass Spectrometry. Waters Corporation. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Norfloxacin-impurities. Retrieved from [Link]
-
El-Didamony, A. M., & Abo-Elsoad, M. F. (2017). Analytical Application of Different Spectrophotometric Methods for Simultaneous Determination of Norfloxacin and Tinidazole in their Pure Forms and their Pharmaceutical Preparation. Der Pharma Chemica. Retrieved from [Link]
-
Le, T. D. (2017). LC/MS/MS Determination of Fluoroquinolones in Honey. ResearchGate. Retrieved from [Link]
-
Iglesias, A., et al. (2022). Automatised on-line SPE-chiral LC-MS/MS method for the enantiomeric determination of main fluoroquinolones. Institutsional'nyi repozitorii US. Retrieved from [Link]
-
Xiao, Y., et al. (2008). Trace analysis of quinolone and fluoroquinolone antibiotics from wastewaters by liquid chromatography-electrospray tandem mass spectrometry. PubMed. Retrieved from [Link]
-
Nguyen, T. A. T., et al. (2023). Determination of norfloxacin, ciprofloxacin, levofloxacin and moxifloxacin in urine by HPLC with a two-channel fluorescence detector. Vietnam Journals Online. Retrieved from [Link]
-
Abd EL Kareem, M.S.M. (n.d.). Mass Spectrometric Study of Some Fluoroquinolone Drugs Using Electron Ionization and Chemical Ionization Techniques in Combination With Semi-Empirical Calculations. INIS-IAEA. Retrieved from [Link]
-
Sravani, S., & Kumar, P. S. (2020). Rp-hplc method development and validation of norfloxacin in bulk form. International Journal of Research in Pharmaceutical Sciences. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Norfloxacin Impurity 4. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass Spectrometer Parameters for Fluoroquinolones Detection. Retrieved from [Link]
-
Gye, D., et al. (2019). Understanding of ion mobility mass spectrometry and fragmentation pathways for norfloxacin. Greenwich Academic Literature Archive (GALA). Retrieved from [Link]
-
Albu, F., et al. (2007). Characterization of a new norfloxacin metabolite monitored during a bioequivalence study by means of mass spectrometry and quantum computation. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Fragment pathways inferred from experimental results of NOR (norfloxacin). Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectra of NOR (norfloxacin). Daughter ions of [M + H]⁺ (m/z 320).... Retrieved from [Link]
-
Abdel-rahman, H. M., et al. (2022). Design, Synthesis, and In Silico Studies of New Norfloxacin Analogues with Broad Spectrum Antibacterial Activity via Topoisomerase II Inhibition. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). Characterization of a new norfloxacin metabolite monitored during a bioequivalence study by means of mass spectrometry and quantum computation. Retrieved from [Link]
-
Mendes, C., et al. (2012). Liquid Chromatographic Determination of Norfloxacin in Extended-Release Tablets. ResearchGate. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Norfloxacin. PubChem. Retrieved from [Link]
-
Li, Y., et al. (2023). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. National Institutes of Health. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Identification of common electrochemical oxidation pathways and mass spectrometry fragmentation patterns of the fluoroquinolones difloxacin, norfloxacin, ofloxacin and pefloxacin. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis and Spectral Study of Novel Norfloxacin Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). CN101481350A - Process for synthesizing norfloxacin.
Sources
- 1. usbio.net [usbio.net]
- 2. Design, Synthesis, and In Silico Studies of New Norfloxacin Analogues with Broad Spectrum Antibacterial Activity via Topoisomerase II Inhibition | MDPI [mdpi.com]
- 3. veeprho.com [veeprho.com]
- 4. nbinno.com [nbinno.com]
- 5. Determination of fluoroquinolone antibiotics in wastewater using ultra high-performance liquid chromatography with mass spectrometry and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jfda-online.com [jfda-online.com]
- 7. Trace analysis of quinolone and fluoroquinolone antibiotics from wastewaters by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gala.gre.ac.uk [gala.gre.ac.uk]
- 9. Preparation and LC/MS/MS Analysis of Honey for Fluoroquinolone Residues | FDA [fda.gov]
- 10. idus.us.es [idus.us.es]
- 11. researchgate.net [researchgate.net]
- 12. pharmacopeia.cn [pharmacopeia.cn]
- 13. drugfuture.com [drugfuture.com]
- 14. Rp-hplc method development and validation of norfloxacin in bulk form [wisdomlib.org]
- 15. researchgate.net [researchgate.net]
- 16. ftp.uspbpep.com [ftp.uspbpep.com]
- 17. Development and validation of simple colorimetric methods for assessing norfloxacin in pure form, in pharmaceutical products and in biological material - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of N-Ethoxycarbonyl Norfloxacin
This guide provides a detailed protocol for the safe and compliant disposal of N-Ethoxycarbonyl Norfloxacin (CAS No. 105440-01-5). As a derivative of the fluoroquinolone antibiotic Norfloxacin, this compound requires careful management to mitigate risks to both personnel and the environment. This document is intended for researchers, scientists, and drug development professionals who handle this chemical in a laboratory setting. The procedures outlined herein are grounded in established safety protocols and regulatory standards, primarily those set forth by the U.S. Environmental Protection Agency (EPA).
Core Principles: Understanding the 'Why' Behind the Protocol
Proper chemical waste disposal is not merely a procedural task; it is a critical component of laboratory safety and environmental stewardship. N-Ethoxycarbonyl Norfloxacin is structurally related to Norfloxacin, a potent antibacterial agent.[1] Fluoroquinolones as a class are recognized as environmental contaminants that can persist in aquatic ecosystems, disrupt microbial communities, and contribute to the development of antibiotic resistance.[2][3][4][5]
The central tenet of this guide is the precautionary principle . While a comprehensive Safety Data Sheet (SDS) for N-Ethoxycarbonyl Norfloxacin is not widely available, data from the parent compound, Norfloxacin, indicates it causes serious eye irritation and is harmful to aquatic life with long-lasting effects.[6][7] Therefore, N-Ethoxycarbonyl Norfloxacin must be handled and disposed of with the assumption that it carries similar hazards.
Key Chemical and Safety Data
| Property | Value | Source |
| IUPAC Name | 7-[4-(ethoxycarbonyl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | [8][9] |
| CAS Number | 105440-01-5 | [1][8] |
| Molecular Formula | C19H22FN3O5 | [1][8][9] |
| Molecular Weight | 391.39 g/mol | [1] |
| Known Hazards (Inferred) | Causes serious eye irritation. Harmful to aquatic life with long-lasting effects. | [6][7] |
The Regulatory Imperative: EPA, RCRA, and the Sewer Disposal Ban
The disposal of chemical waste in the United States is governed by the EPA under the Resource Conservation and Recovery Act (RCRA) .[10][11] For pharmaceutical waste generated in healthcare and laboratory settings, a critical regulation is the prohibition on sewering (i.e., flushing down a sink or toilet) .[12][13][14]
This ban was implemented to prevent the introduction of active pharmaceutical ingredients into waterways, which conventional wastewater treatment plants are often not equipped to remove.[13] The EPA's regulations under 40 CFR Part 266 Subpart P establish specific management standards for hazardous waste pharmaceuticals, which serve as the benchmark for best practices in research laboratories.[15][16]
A chemical waste is considered "hazardous" if it is specifically listed by the EPA (P- or U-lists) or if it exhibits hazardous characteristics (ignitability, corrosivity, reactivity, or toxicity).[12] Given its known aquatic toxicity, N-Ethoxycarbonyl Norfloxacin waste must be conservatively managed as a characteristic hazardous waste to ensure full compliance.
Standard Operating Procedure: Disposal of N-Ethoxycarbonyl Norfloxacin
This protocol applies to pure N-Ethoxycarbonyl Norfloxacin, solutions containing it, and materials grossly contaminated with it (e.g., spill cleanup debris).
Step 1: Waste Characterization and Segregation
-
Action: Designate all waste containing N-Ethoxycarbonyl Norfloxacin as "Hazardous Pharmaceutical Waste."
-
Causality: This classification ensures the waste enters the correct, most protective disposal stream. It is a proactive measure to comply with RCRA and prevent environmental release.
-
Procedure:
-
Do NOT mix this waste with non-hazardous solid or liquid waste.
-
Collect waste N-Ethoxycarbonyl Norfloxacin in a dedicated waste container. This prevents unintentional reactions and simplifies the disposal process for your institution's Environmental Health & Safety (EH&S) office.
-
Step 2: Containment and Labeling
-
Action: Use a designated, compatible, and leak-proof container for waste accumulation. Label it immediately.
-
Causality: Proper containment prevents spills and exposure. Federal and state regulations mandate that hazardous waste containers are clearly and accurately labeled from the moment waste is first added.
-
Procedure:
-
Select a container made of a material compatible with the waste (e.g., a high-density polyethylene (HDPE) bottle for solutions). The original product container can be used if it is in good condition.[17]
-
Ensure the container has a secure, tight-fitting screw cap. Keep the container closed at all times except when adding waste.[17]
-
Affix a "Hazardous Waste" label to the container.
-
On the label, clearly write:
-
The full chemical name: "N-Ethoxycarbonyl Norfloxacin"
-
The words "Hazardous Waste"
-
An indication of the hazards (e.g., "Eye Irritant," "Ecotoxic")
-
The date you first added waste to the container (Accumulation Start Date).
-
-
Step 3: Accumulation and Storage
-
Action: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Causality: Storing hazardous waste in a designated, controlled area minimizes the risk of spills, unauthorized access, and accidental mixing with incompatible chemicals.
-
Procedure:
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
It is best practice to use secondary containment (e.g., a chemical-resistant tray or tub) to capture any potential leaks from the primary container.
-
Do not store the waste container in a fume hood where it could interfere with airflow or near sinks or floor drains.
-
Step 4: Arranging for Final Disposal
-
Action: Contact your institution's EH&S department to request a waste pickup.
-
Causality: Final disposal of hazardous waste is a highly regulated process that can only be performed by licensed professionals. Your EH&S office is the required intermediary.
-
Procedure:
-
Follow your institution's specific procedures for requesting a chemical waste pickup. This is often done through an online portal.
-
Do not allow more than 55 gallons of hazardous waste to accumulate in your laboratory's SAAs.[17]
-
The EH&S department will transport the waste to a central accumulation facility before it is sent to a permitted Treatment, Storage, and Disposal Facility (TSDF). The required method of disposal for this type of waste is high-temperature incineration .[14]
-
Emergency Protocol: Spill Management
In the event of a small-scale laboratory spill, follow these steps:
-
Alert Personnel: Immediately notify others in the area.
-
Don PPE: At a minimum, wear a lab coat, safety goggles (or a face shield), and two pairs of chemical-resistant gloves.
-
Contain the Spill: If the material is a solid, gently cover it with an absorbent pad to prevent dust from becoming airborne. For liquids, surround the spill with absorbent material (e.g., chemical spill pads or vermiculite), working from the outside in.
-
Clean the Area: Carefully collect all contaminated materials (absorbents, broken glass, etc.) using forceps or a scoop. Do not use a brush, as this can generate dust.
-
Package Waste: Place all cleanup materials into a designated hazardous waste container or a sealed, labeled bag. This cleanup debris is now considered hazardous waste and must be disposed of according to the protocol in Section 3.
-
Decontaminate: Wipe the spill area with an appropriate cleaning agent, followed by water.
-
Report: Report the spill to your laboratory supervisor and EH&S office, as per institutional policy.
For large spills, evacuate the area immediately and contact your institution's emergency response team.
Disposal Decision Workflow
The following diagram illustrates the logical pathway for managing N-Ethoxycarbonyl Norfloxacin waste in a laboratory setting.
References
-
Management of Hazardous Waste Pharmaceuticals. US Environmental Protection Agency (EPA). [Link]
-
N-Ethoxycarbonyl Norfloxacin. PubChem, National Institutes of Health (NIH). [Link]
-
Updated Rules for EPA hazardous pharmaceutical waste Sewering. Hazardous Waste Experts. [Link]
-
EPA Proposes Rules on Pharmaceutical Waste Disposal, Haz Labeling. Waste Today Magazine. [Link]
-
EPA Regulations for Healthcare & Pharmaceuticals. Stericycle. [Link]
-
EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. American Society of Health-System Pharmacists (ASHP). [Link]
-
Norfloxacin. PubChem, National Institutes of Health (NIH). [Link]
-
Norfloxacin - Safety Data Sheet. European Directorate for the Quality of Medicines & HealthCare (EDQM). [Link]
-
Comparing the electrochemical degradation of the fluoroquinolone antibiotics norfloxacin and ciprofloxacin... PubMed Central, National Institutes of Health (NIH). [Link]
-
USP 800 & Hazardous Drug Disposal. Stericycle. [Link]
-
Degradation of norfloxacin in aqueous solution with UV/peroxydisulfate. PubMed, National Institutes of Health (NIH). [Link]
-
Degradation of norfloxacin in absence and presence of tert-butanol and... ResearchGate. [Link]
-
Hazardous Waste - EHSO Manual 2025-2026. Oakland University. [Link]
-
Medication & Pharmaceutical Waste Disposal Explained. Stericycle. [Link]
-
Norfloxacin pollution alters species composition and stability of plankton communities. PubMed, National Institutes of Health (NIH). [Link]
-
Norfloxacin Oxidative Degradation and Toxicity in Aqueous Media... MDPI. [Link]
-
The Disposal of Hazardous Waste Pharmaceuticals FAQs. Ohio Environmental Protection Agency. [Link]
-
Effects of antibiotic norfloxacin on the degradation and enantioselectivity of the herbicides in aquatic environment. ResearchGate. [Link]
-
Effects of environmental norfloxacin concentrations on the intestinal health and function of juvenile common carp and potential risk to humans. ResearchGate. [Link]
-
Degradation of quinolone antibiotic, norfloxacin, in aqueous solution using gamma-ray irradiation. ResearchGate. [Link]
Sources
- 1. usbio.net [usbio.net]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. Norfloxacin pollution alters species composition and stability of plankton communities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sds.edqm.eu [sds.edqm.eu]
- 8. N-Ethoxycarbonyl Norfloxacin | LGC Standards [lgcstandards.com]
- 9. N-Ethoxycarbonyl Norfloxacin | C19H22FN3O5 | CID 14219753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
- 11. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 12. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 13. waste360.com [waste360.com]
- 14. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 15. epa.gov [epa.gov]
- 16. ashp.org [ashp.org]
- 17. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
